molecular formula C15H20O7 B15591275 8'-Oxo-6-hydroxydihydrophaseic acid

8'-Oxo-6-hydroxydihydrophaseic acid

Cat. No.: B15591275
M. Wt: 312.31 g/mol
InChI Key: LYUJWBPVDZIFEZ-BEHOXYOFSA-N
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Description

8'-Oxo-6-hydroxydihydrophaseic acid is a useful research compound. Its molecular formula is C15H20O7 and its molecular weight is 312.31 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C15H20O7

Molecular Weight

312.31 g/mol

IUPAC Name

(2Z,4E)-5-(3,8-dihydroxy-1,5-dimethyl-7-oxo-6-oxabicyclo[3.2.1]octan-8-yl)-3-(hydroxymethyl)penta-2,4-dienoic acid

InChI

InChI=1S/C15H20O7/c1-13-6-10(17)7-14(2,22-12(13)20)15(13,21)4-3-9(8-16)5-11(18)19/h3-5,10,16-17,21H,6-8H2,1-2H3,(H,18,19)/b4-3+,9-5-

InChI Key

LYUJWBPVDZIFEZ-BEHOXYOFSA-N

Origin of Product

United States

Foundational & Exploratory

The Elusive Metabolite: An In-Depth Review of 8'-Oxo-6-hydroxydihydrophaseic Acid in Plant Biology

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of current scientific literature reveals a notable absence of information on the discovery, biosynthesis, and physiological function of 8'-Oxo-6-hydroxydihydrophaseic acid in plants. This indicates that this specific compound has not yet been identified or characterized within the context of plant biology.

While the requested compound remains uncharacterized, it is hypothetically situated within the catabolic pathway of the crucial plant hormone, abscisic acid (ABA). The well-documented 8'-hydroxylation pathway of ABA breakdown offers a framework for understanding where such a molecule might theoretically originate.

The Established Abscisic Acid 8'-Hydroxylation Pathway

The primary route for ABA inactivation in plants is the 8'-hydroxylation pathway, a critical process for maintaining ABA homeostasis and regulating various physiological responses, including seed dormancy, germination, and stress responses.[1][2] This pathway is initiated by the enzyme (+)-abscisic acid 8'-hydroxylase.[2][3]

The key steps in this pathway are:

  • Hydroxylation of ABA: (+)-ABA is hydroxylated at the 8'-position to form 8'-hydroxy-ABA. This reaction is catalyzed by a group of cytochrome P450 monooxygenases encoded by the CYP707A gene family.[2][4]

  • Isomerization to Phaseic Acid (PA): 8'-hydroxy-ABA is an unstable intermediate that spontaneously isomerizes to phaseic acid (PA).[1][2]

  • Reduction to Dihydrophaseic Acid (DPA): Phaseic acid is then reduced by the enzyme phaseic acid reductase (PAR) to form dihydrophaseic acid (DPA) and its epimer, epi-dihydrophaseic acid (epi-DPA).[1]

This established pathway is visualized in the diagram below.

ABA_Catabolism ABA (+)-Abscisic Acid (ABA) Hydroxy_ABA 8'-hydroxy-ABA ABA->Hydroxy_ABA CYP707A PA Phaseic Acid (PA) Hydroxy_ABA->PA Spontaneous isomerization DPA Dihydrophaseic Acid (DPA) PA->DPA PAR

Figure 1: The established 8'-hydroxylation pathway for abscisic acid catabolism in plants.

Hypothetical Placement of this compound

Based on its nomenclature, "this compound" would be a derivative of dihydrophaseic acid (DPA). The name implies two specific chemical modifications to the DPA structure:

  • 8'-Oxo: The presence of a ketone group at the 8' position.

  • 6-hydroxy: The addition of a hydroxyl group at the 6 position.

The potential biosynthetic origin of this hypothetical compound is illustrated in the workflow below.

Hypothetical_Pathway DPA Dihydrophaseic Acid (DPA) Oxo_DPA 8'-Oxo-dihydrophaseic acid DPA->Oxo_DPA Putative Oxidase/Dehydrogenase Hydroxy_Oxo_DPA This compound Oxo_DPA->Hydroxy_Oxo_DPA Putative Hydroxylase

Figure 2: A hypothetical biosynthetic route for this compound from dihydrophaseic acid.

Methodologies for Investigating Novel ABA Metabolites

Should this compound be discovered in the future, its characterization would likely involve a combination of advanced analytical and molecular biology techniques.

Extraction and Quantification

A generalized protocol for the extraction and quantification of ABA and its metabolites from plant tissues is outlined below. This protocol could be adapted for the search for novel compounds.

Table 1: Generalized Experimental Protocol for ABA Metabolite Analysis

StepProcedureDetails
1. Sample PreparationHomogenization of plant tissue0.3 g of plant material is homogenized in 2 mL of 0.1% (w/v) trichloroacetic acid (TCA).[5]
2. ClarificationCentrifugationThe mixture is centrifuged at 10,000 x g for 20 minutes at 4°C.[5]
3. NeutralizationpH adjustmentThe supernatant is neutralized by adding an equal volume of 0.1 M Tris-HCl (pH 7.6).[5]
4. Derivatization (Optional)Chemical labelingChemical labeling can be used to improve detection sensitivity for plant hormones in LC-MS analysis.
5. AnalysisLC-MS/MSLiquid chromatography-tandem mass spectrometry is used for the separation and quantification of ABA and its metabolites.
Functional Characterization of Biosynthetic Enzymes

Identifying the enzymes responsible for the formation of a novel metabolite would involve the following steps, based on the characterization of the known ABA 8'-hydroxylase.

Enzyme_Characterization_Workflow RNA_Extraction RNA Extraction from Plant Tissue cDNA_Cloning Cloning of Candidate Gene cDNA RNA_Extraction->cDNA_Cloning Protein_Expression Heterologous Protein Expression (e.g., yeast, insect cells) cDNA_Cloning->Protein_Expression Biochemical_Assay In vitro Biochemical Analysis Protein_Expression->Biochemical_Assay

Figure 3: A typical workflow for the functional characterization of a candidate biosynthetic enzyme.

Future Outlook

The field of plant metabolomics is continuously advancing, and it is plausible that novel ABA catabolites like this compound will be identified in the future. Such discoveries would further our understanding of the intricate regulation of ABA homeostasis and its role in plant development and stress responses. Future research in this area will likely focus on:

  • Comprehensive Metabolomic Profiling: Utilizing high-resolution mass spectrometry to screen for novel ABA derivatives in various plant species and under different environmental conditions.

  • Identification of Novel Enzymes: Employing genetic and biochemical approaches to identify the enzymes responsible for the formation of any newly discovered metabolites.

  • Functional Analysis: Investigating the physiological roles of these novel compounds through bioassays and the analysis of mutant plants.

References

The Natural Occurrence of Abscisic Acid Catabolites: A Technical Guide on Phaseic Acid and Dihydrophaseic Acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the natural occurrence of key catabolites of the plant hormone abscisic acid (ABA), with a primary focus on phaseic acid (PA) and dihydrophaseic acid (DPA). The initial topic of "8'-Oxo-6-hydroxydihydrophaseic acid" appears to be a misnomer within the current scientific literature on plant hormone metabolism. Extensive database searches did not yield any evidence for the natural occurrence of this specific compound. It is likely that the intended subject of interest was the well-established oxidative catabolism of ABA, which prominently features PA and DPA as major end-products. These compounds play a crucial role in regulating the homeostasis of ABA, a key signaling molecule involved in various physiological processes in plants, including stress responses and seed development. This guide will delve into the biosynthesis of PA and DPA, their measured concentrations in various plant tissues, detailed experimental protocols for their quantification, and a visualization of the metabolic pathway.

Data Presentation: Quantitative Occurrence of Phaseic Acid and Dihydrophaseic Acid

The following tables summarize the quantitative data on the endogenous levels of phaseic acid (PA) and dihydrophaseic acid (DPA) in various plant species and tissues. The concentrations are presented in nanograms per gram of fresh weight (ng/g FW) unless otherwise stated.

Plant SpeciesTissuePhaseic Acid (PA) Concentration (ng/g FW)Dihydrophaseic Acid (DPA) Concentration (ng/g FW)Reference
Pisum sativumEmbryonic axis (before radicle protrusion)~110~250[1]
Pisum sativumEmbryonic axis (after radicle protrusion)~30~100[1]
Arabidopsis thaliana (Wild Type)Mature dry seedsPresent (exact value not specified)Present (exact value not specified)[2]
Euphorbia pulcherrima (Poinsettia, cv. Christmas Eve)Shoot tips (End-of-day far-red light)~1.8~4.5[3]
Euphorbia pulcherrima (Poinsettia, cv. Christmas Eve)Shoot tips (End-of-day red light)~1.5~4.2[3]

Signaling Pathway: Abscisic Acid Catabolism

The primary pathway for ABA catabolism in plants is through oxidation, initiated by the hydroxylation of the 8'-methyl group of ABA. This process leads to the formation of phaseic acid and subsequently dihydrophaseic acid.

ABA_Catabolism ABA Abscisic Acid (ABA) 8_OH_ABA 8'-Hydroxy ABA (unstable intermediate) ABA->8_OH_ABA PA Phaseic Acid (PA) 8_OH_ABA->PA DPA Dihydrophaseic Acid (DPA) PA->DPA CYP707A ABA 8'-Hydroxylase (CYP707A) CYP707A->ABA:n spontaneous spontaneous rearrangement spontaneous->8_OH_ABA:n PAR Phaseic Acid Reductase (PAR) PAR->PA:n

Abscisic Acid (ABA) Catabolic Pathway.

Experimental Protocols

Extraction of Phaseic Acid and Dihydrophaseic Acid from Plant Tissues

This protocol is a synthesized methodology based on common practices for the extraction of acidic plant hormones for LC-MS/MS analysis.

Materials:

  • Plant tissue (fresh or flash-frozen in liquid nitrogen)

  • Extraction solvent: 2-propanol/H₂O/concentrated HCl (2:1:0.002, v/v/v)

  • Internal standards (e.g., deuterated PA and DPA)

  • Dichloromethane (B109758)

  • Mortar and pestle or homogenizer

  • Centrifuge

  • Rotary evaporator or vacuum concentrator

  • Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)

  • Methanol (B129727)

  • Diethyl ether

  • Ethyl acetate

  • Acetic acid

Procedure:

  • Homogenization: Weigh approximately 100 mg of fresh or frozen plant tissue. Add the internal standards to the sample. Homogenize the tissue in 1 mL of the extraction solvent using a pre-chilled mortar and pestle or a mechanical homogenizer.

  • Liquid-Liquid Extraction: Transfer the homogenate to a centrifuge tube. Add 2 mL of dichloromethane and vortex thoroughly for 30 minutes at 4°C.

  • Phase Separation: Centrifuge the mixture at 13,000 x g for 5 minutes at 4°C to separate the phases.

  • Collection of Organic Phase: Carefully collect the lower organic phase and transfer it to a new tube.

  • Re-extraction: Re-extract the remaining aqueous phase and solid material with another 1 mL of dichloromethane.

  • Pooling and Evaporation: Pool the organic phases and evaporate to dryness under a stream of nitrogen or using a rotary evaporator.

  • Reconstitution: Reconstitute the dried extract in 1 mL of 1 M formic acid.

Solid-Phase Extraction (SPE) for Sample Clean-up

Procedure:

  • Cartridge Conditioning: Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the reconstituted extract onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water to remove polar impurities.

  • Elution: Elute the analytes with 1 mL of diethyl ether.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Quantification of Phaseic Acid and Dihydrophaseic Acid

This is a general LC-MS/MS methodology; specific parameters may need to be optimized for the instrument in use.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (e.g., a triple quadrupole).

  • Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from 5% to 95% B over 15 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for PA, DPA, and their deuterated internal standards. The exact m/z values will need to be determined by infusion of authentic standards.

  • Optimization: Optimize cone voltage and collision energy for each analyte to maximize signal intensity.

Data Analysis:

  • Quantify the endogenous levels of PA and DPA by comparing the peak areas of the endogenous compounds to the peak areas of the known concentrations of the internal standards. Construct a calibration curve using a series of standard solutions with known concentrations of PA and DPA.

Experimental Workflow

Experimental_Workflow start Plant Tissue Sampling homogenization Homogenization with Internal Standards start->homogenization extraction Liquid-Liquid Extraction (2-propanol/DCM) homogenization->extraction evaporation1 Evaporation of Organic Phase extraction->evaporation1 reconstitution1 Reconstitution in Formic Acid evaporation1->reconstitution1 spe Solid-Phase Extraction (SPE) Clean-up reconstitution1->spe evaporation2 Evaporation of Eluate spe->evaporation2 reconstitution2 Reconstitution in Mobile Phase evaporation2->reconstitution2 lcms LC-MS/MS Analysis reconstitution2->lcms data Data Analysis and Quantification lcms->data

References

8'-Oxo-6-hydroxydihydrophaseic Acid: An In-depth Technical Guide on a Novel Abscisic Acid Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Abscisic acid (ABA), a key phytohormone, regulates numerous physiological processes in plants, particularly in response to abiotic stress. Its metabolic inactivation is crucial for maintaining hormonal homeostasis. This technical guide provides a comprehensive overview of 8'-oxo-6-hydroxydihydrophaseic acid, a recently identified catabolite of abscisic acid. While research on this specific compound is still emerging, this document synthesizes the current understanding of its chemical properties, putative biosynthetic pathway, and potential physiological relevance. This guide also details experimental protocols for the extraction and analysis of ABA and its metabolites, which can be adapted for the study of this compound, and presents visual representations of the established ABA catabolic pathways to provide a framework for future research.

Introduction to Abscisic Acid Catabolism

The concentration of abscisic acid (ABA) in plant tissues is tightly regulated by a balance between its biosynthesis and catabolism. The primary pathway for ABA inactivation is through oxidation, primarily initiated by the enzyme ABA 8'-hydroxylase, a cytochrome P450 monooxygenase (CYP707A). This enzyme hydroxylates ABA at the 8'-position to produce 8'-hydroxy ABA, which is an unstable intermediate that spontaneously isomerizes to phaseic acid (PA). Phaseic acid can then be further metabolized, most commonly through reduction by a reductase to form dihydrophaseic acid (DPA). These catabolites are generally considered to have limited intrinsic biological activity compared to ABA.

Chemical Properties of this compound

This compound is a derivative of dihydrophaseic acid. Its chemical properties are summarized in the table below.

PropertyValue
Chemical Formula C₁₅H₂₀O₇
Molecular Weight 312.32 g/mol
CAS Number 1388075-44-2
Natural Source Illicium dunnianum[1]

Biosynthesis of this compound

The precise biosynthetic pathway leading to this compound from dihydrophaseic acid has not yet been fully elucidated. It is hypothesized to be formed through further oxidation of DPA. The established catabolic pathway of ABA provides a context for its formation.

ABA_Catabolism ABA Abscisic Acid (ABA) Hydroxy_ABA 8'-Hydroxy ABA ABA->Hydroxy_ABA CYP707A PA Phaseic Acid (PA) Hydroxy_ABA->PA Spontaneous isomerization DPA Dihydrophaseic Acid (DPA) PA->DPA Reductase Oxo_DPA This compound DPA->Oxo_DPA Oxidation (Putative)

Figure 1: Putative biosynthetic pathway of this compound.

Physiological Role and Signaling

The physiological function and signaling pathway of this compound are currently unknown. Generally, ABA catabolites exhibit significantly reduced or no biological activity. Their primary role is believed to be the irreversible deactivation of the ABA signal. However, the possibility of novel signaling roles for further oxidized metabolites cannot be entirely dismissed and warrants further investigation.

Experimental Protocols

Detailed experimental protocols for the specific isolation and quantification of this compound are not yet established in the literature. However, existing methods for the analysis of ABA and its known metabolites can be adapted for this purpose. The following is a general workflow and detailed protocol for the extraction and analysis of ABA catabolites from plant tissue.

General Experimental Workflow

Experimental_Workflow Start Plant Tissue Collection (Flash-freeze in liquid N₂) Homogenization Homogenization (e.g., mortar and pestle with liquid N₂) Start->Homogenization Extraction Extraction (e.g., with 80% methanol) Homogenization->Extraction Centrifugation1 Centrifugation Extraction->Centrifugation1 Supernatant_Collection Collect Supernatant Centrifugation1->Supernatant_Collection Purification Solid-Phase Extraction (SPE) (e.g., C18 cartridge) Supernatant_Collection->Purification Elution Elution Purification->Elution Drying Drying under N₂ stream Elution->Drying Reconstitution Reconstitution in mobile phase Drying->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis

Figure 2: General workflow for ABA metabolite analysis.
Detailed Protocol for Extraction and Quantification of ABA Metabolites

This protocol is adapted from established methods for ABA and its major catabolites and may require optimization for this compound.

Materials:

  • Plant tissue

  • Liquid nitrogen

  • Mortar and pestle

  • 80% (v/v) methanol (B129727) (pre-chilled at -20°C)

  • Internal standards (e.g., deuterated ABA, PA, and DPA)

  • Centrifuge

  • Solid-phase extraction (SPE) C18 cartridges

  • Methanol

  • Acetonitrile (B52724)

  • Formic acid

  • Nitrogen gas evaporator

  • LC-MS/MS system

Procedure:

  • Sample Collection and Homogenization:

    • Harvest approximately 100 mg of fresh plant tissue and immediately flash-freeze in liquid nitrogen to quench metabolic activity.

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Extraction:

    • Transfer the powdered tissue to a pre-chilled tube.

    • Add 1 mL of pre-chilled 80% methanol containing internal standards.

    • Vortex thoroughly and incubate at 4°C for at least 1 hour with gentle shaking.

  • Centrifugation:

    • Centrifuge the extract at 14,000 x g for 15 minutes at 4°C.

    • Carefully collect the supernatant.

  • Solid-Phase Extraction (SPE) Purification:

    • Condition a C18 SPE cartridge by washing with 1 mL of methanol followed by 1 mL of water.

    • Load the supernatant onto the conditioned cartridge.

    • Wash the cartridge with 1 mL of water to remove polar impurities.

    • Elute the ABA and its metabolites with 1 mL of 80% methanol.

  • Drying and Reconstitution:

    • Dry the eluate completely under a gentle stream of nitrogen gas.

    • Reconstitute the dried residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is commonly employed.

    • Injection Volume: 5-10 µL.

    • Mass Spectrometry: Operate in negative ion mode with multiple reaction monitoring (MRM) for quantification. Specific MRM transitions for this compound will need to be determined based on its fragmentation pattern.

Quantitative Data

Currently, there is no published quantitative data on the concentration of this compound in any plant species. Future research employing the analytical methods described above will be crucial to determine its abundance in various tissues and under different environmental conditions.

Conclusion and Future Directions

This compound represents a novel frontier in the study of ABA catabolism. While its existence has been confirmed, its biosynthesis, physiological role, and signaling mechanisms remain to be elucidated. The experimental frameworks provided in this guide offer a starting point for researchers to investigate this intriguing metabolite. Key future research directions should include:

  • Elucidation of the biosynthetic pathway: Identifying the specific enzyme(s) responsible for the oxidation of dihydrophaseic acid to this compound.

  • Quantification in planta: Measuring the endogenous levels of this metabolite in different plant tissues and in response to various abiotic stresses to understand its physiological context.

  • Bioactivity assays: Determining if this compound possesses any intrinsic biological activity or if it can be converted back to more active forms.

  • Signaling pathway analysis: Investigating its potential interaction with known ABA receptors and signaling components.

Answering these questions will provide a more complete picture of ABA metabolism and its role in plant development and stress responses, with potential implications for crop improvement and the development of novel plant growth regulators.

References

An In-depth Technical Guide to the Biosynthesis of Abscisic Acid Catabolites: The Pathway to Dihydrophaseic Acid and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Abscisic acid (ABA), a primary phytohormone, plays a crucial role in regulating plant growth, development, and stress responses. The endogenous levels of ABA are meticulously controlled through a balance of biosynthesis and catabolism. This technical guide provides a comprehensive overview of the core catabolic pathway of abscisic acid, leading to the formation of dihydrophaseic acid (DPA) and its derivatives. While the specific biosynthesis of 8'-Oxo-6-hydroxydihydrophaseic acid is not documented in current scientific literature, this guide will detail the well-established pathway that produces its precursor, dihydrophaseic acid, and discuss the potential for further modifications. This document outlines the key enzymatic steps, provides available quantitative data, details relevant experimental protocols, and visualizes the pathway and workflows for clarity.

The Core Abscisic Acid Catabolic Pathway

The primary route for ABA inactivation in plants is through oxidation, predominantly initiated by hydroxylation at the 8'-position of the ABA molecule. This multi-step enzymatic pathway converts ABA into less active forms, ensuring precise regulation of its signaling functions.

Step 1: 8'-Hydroxylation of Abscisic Acid to Phaseic Acid

The catabolic cascade begins with the oxidation of (+)-ABA to 8'-hydroxy-ABA. This reaction is catalyzed by a group of cytochrome P450 monooxygenases known as ABA 8'-hydroxylases, encoded by the CYP707A gene family[1]. 8'-hydroxy-ABA is an unstable intermediate that spontaneously cyclizes to form phaseic acid (PA)[1].

Step 2: Reduction of Phaseic Acid to Dihydrophaseic Acid

Phaseic acid is subsequently reduced to dihydrophaseic acid (DPA) by the enzyme phaseic acid reductase (PAR)[2]. In Arabidopsis thaliana, this activity has been attributed to enzymes such as CRL1 (Cinnamoyl coA: NADP oxidoreductase-like 1)[3]. This reduction reaction is a critical step in the detoxification of ABA.

Further Metabolism of Dihydrophaseic Acid

Dihydrophaseic acid can be further metabolized, often through conjugation with glucose to form DPA-glucoside (DPA-GS), a more water-soluble and readily transportable form for sequestration. While the direct enzymatic pathway to this compound is not established, the existence of related compounds like 8'-oxo-DPA in maize suggests that further oxidative modifications of DPA can occur. The enzymes responsible for such modifications have not yet been characterized.

Quantitative Data

Quantitative analysis of the ABA catabolic pathway is essential for understanding its regulation and kinetics. Below is a summary of available data on enzyme kinetics and metabolite concentrations.

EnzymeSubstrateKm (µM)kcat (min-1)Plant/SystemReference
CYP707A3(+)-Abscisic Acid1.315Arabidopsis thaliana (recombinant in insect cells)[4]

Table 1: Enzyme Kinetic Parameters for ABA 8'-Hydroxylase.

TissueABA (pmol/g DW)Phaseic Acid (pmol/g DW)Dihydrophaseic Acid (pmol/g DW)Plant SpeciesReference
Brassica napus silique valves (24 DAA)292-447-97300Brassica napus[5]
Brassica napus seeds (24 DAA)23300--Brassica napus[5]

Table 2: Representative Endogenous Levels of ABA and its Catabolites. (DAA: Days After Anthesis)

Experimental Protocols

Extraction of ABA and its Catabolites from Plant Tissues

This protocol provides a general method for the extraction of ABA and its metabolites for subsequent analysis by LC-MS/MS.

  • Sample Preparation: Freeze approximately 100 mg of plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle or a bead beater.

  • Extraction: Add 1 mL of pre-chilled extraction solvent (e.g., acetone:water:acetic acid, 80:19:1, v/v/v) containing deuterated internal standards (e.g., d6-ABA) to the powdered tissue.

  • Incubation: Vortex the mixture thoroughly and incubate at 4°C for 1 hour with gentle shaking.

  • Centrifugation: Centrifuge the extract at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant. For quantitative analysis, the pellet can be re-extracted to ensure complete recovery.

  • Drying: Evaporate the solvent from the supernatant under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 10% methanol).

Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry is the method of choice for the sensitive and specific quantification of ABA and its catabolites.

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient would be a linear increase from 10% to 90% B over several minutes, followed by a wash and re-equilibration step.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray ionization (ESI) in negative mode is commonly used for these acidic compounds.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for quantification. This involves selecting the precursor ion (the molecular ion of the analyte) and a specific product ion generated by collision-induced dissociation.

    • MRM Transitions (Example):

      • ABA: m/z 263 -> 153

      • PA: m/z 279 -> 139

      • DPA: m/z 281 -> 157

In Vitro ABA 8'-Hydroxylase Activity Assay

This assay is used to determine the enzymatic activity of ABA 8'-hydroxylase.

  • Enzyme Source: Microsomal fractions isolated from plant tissues or heterologously expressed CYP707A enzymes.

  • Reaction Mixture: Prepare a reaction buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.5) containing NADPH as a cofactor.

  • Initiation: Add the substrate, (+)-ABA, to the reaction mixture to start the reaction.

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time period.

  • Termination: Stop the reaction by adding an organic solvent (e.g., ethyl acetate) and acidifying the mixture.

  • Extraction: Extract the reaction products (phaseic acid) with the organic solvent.

  • Analysis: Analyze the extracted products by LC-MS/MS to quantify the amount of phaseic acid formed.

Visualizations

ABA_Catabolic_Pathway ABA Abscisic Acid (ABA) H_ABA 8'-Hydroxy-ABA (unstable intermediate) ABA->H_ABA ABA 8'-hydroxylase (CYP707A) PA Phaseic Acid (PA) H_ABA->PA Spontaneous cyclization DPA Dihydrophaseic Acid (DPA) PA->DPA Phaseic Acid Reductase (PAR) DPA_conj DPA-Glucoside DPA->DPA_conj Glucosyl- transferase Oxo_DPA Further Oxidized DPA (e.g., 8'-oxo-DPA) DPA->Oxo_DPA Unknown Oxidases Experimental_Workflow cluster_extraction Metabolite Extraction cluster_analysis LC-MS/MS Analysis tissue Plant Tissue grinding Grind in Liquid N2 tissue->grinding extraction Solvent Extraction (+ Internal Standards) grinding->extraction centrifugation Centrifugation extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant drying Dry Down supernatant->drying reconstitution Reconstitute drying->reconstitution lc_separation LC Separation (C18 column) reconstitution->lc_separation ms_detection MS/MS Detection (Negative ESI, MRM) lc_separation->ms_detection quantification Quantification ms_detection->quantification

References

The Enigmatic Role of 8'-Oxo-6-hydroxydihydrophaseic Acid in Plant Physiology: A Technical Guide to a Putative Abscisic Acid Catabolite

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the current understanding of 8'-Oxo-6-hydroxydihydrophaseic acid within the broader context of abscisic acid (ABA) metabolism in plants. While direct scientific literature detailing the specific physiological role of this compound is not currently available, this document provides an in-depth overview of the established ABA catabolic pathways from which this compound is hypothetically derived. By understanding the synthesis and function of its precursors, we can infer its potential significance and outline experimental approaches for its characterization.

Introduction to Abscisic Acid Catabolism

Abscisic acid (ABA) is a critical plant hormone that regulates numerous aspects of plant growth, development, and response to environmental stressors. The precise control of ABA levels is essential for proper physiological function, and this is achieved through a dynamic balance between biosynthesis and catabolism. The primary route of ABA inactivation is through oxidative degradation.

The main catabolic pathway involves the hydroxylation of the 8'-methyl group of ABA, a reaction catalyzed by the CYP707A family of cytochrome P450 monooxygenases. This initial step is a key regulatory point in controlling the levels of active ABA.

The Established Abscisic Acid Catabolic Pathway

The oxidative catabolism of ABA proceeds through a series of well-characterized intermediates:

  • (+)-Abscisic Acid (ABA): The biologically active form of the hormone.

  • 8'-Hydroxy-ABA: The initial product of ABA hydroxylation. This intermediate is unstable and spontaneously isomerizes.

  • Phaseic Acid (PA): A more stable catabolite formed from the cyclization of 8'-Hydroxy-ABA. While generally considered less active than ABA, PA has been shown to exhibit some biological activity.

  • Dihydrophaseic Acid (DPA): Formed by the reduction of phaseic acid. DPA is widely considered to be a biologically inactive end-product of the major ABA catabolic pathway.

A visual representation of this core pathway is provided below.

ABA_Catabolism ABA Abscisic Acid (ABA) Hydroxy_ABA 8'-Hydroxy-ABA ABA->Hydroxy_ABA CYP707A PA Phaseic Acid (PA) Hydroxy_ABA->PA Spontaneous isomerization DPA Dihydrophaseic Acid (DPA) PA->DPA PA Reductase

Figure 1. The major oxidative catabolic pathway of abscisic acid in plants.

Hypothetical Biosynthesis of this compound

Based on its chemical structure, this compound is likely a further metabolite of dihydrophaseic acid (DPA). Its formation would likely involve additional oxidation and hydroxylation steps. A plausible, though currently unconfirmed, biosynthetic route is proposed below.

Hypothetical_Pathway DPA Dihydrophaseic Acid (DPA) Intermediate1 6-hydroxy-DPA DPA->Intermediate1 Hydroxylase Target This compound Intermediate1->Target Oxidase/Dehydrogenase

Figure 2. A hypothetical biosynthetic pathway for this compound from dihydrophaseic acid.

The enzymes responsible for these putative steps have not been identified. They could be specific hydroxylases or oxidases that act on DPA or its derivatives.

Potential Physiological Roles and Research Directions

Given that DPA is generally considered an inactive end-product, any further modification, such as the formation of this compound, might be involved in:

  • Detoxification and Compartmentalization: Further modifications can alter the solubility and transport of catabolites, facilitating their removal from active sites or sequestration in the vacuole.

  • Novel Bioactivity: While unlikely to possess the potent activity of ABA, it cannot be ruled out that this modified catabolite may have its own, as-yet-undiscovered, signaling role.

  • Species-Specific Metabolism: The pathway leading to this compound may be specific to certain plant species or occur under particular environmental conditions.

To elucidate the role of this compound, a systematic experimental approach is required.

Experimental Protocols for Characterization of Novel ABA Catabolites

The following outlines a general workflow for the identification and functional characterization of a putative ABA catabolite like this compound.

Experimental_Workflow cluster_0 Identification & Quantification cluster_1 Functional Analysis Extraction Plant Tissue Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Standard Comparison with Synthetic Standard LCMS->Standard Quant Quantification in different tissues/conditions Standard->Quant Bioassays Biological Assays (Seed Germination, Stomatal Aperture) Quant->Bioassays If biologically relevant levels are detected Gene_Expression Gene Expression Analysis (qRT-PCR of ABA-responsive genes) Bioassays->Gene_Expression Receptor_Binding Receptor Binding Assays Gene_Expression->Receptor_Binding

Figure 3. A generalized experimental workflow for the characterization of a novel ABA catabolite.
Identification and Quantification

Protocol: LC-MS/MS Analysis of ABA and its Catabolites

  • Plant Material: Freeze 100 mg of plant tissue in liquid nitrogen and grind to a fine powder.

  • Extraction: Add 1 mL of extraction solvent (e.g., 80% methanol (B129727) with 1% acetic acid and internal standards) to the powdered tissue. Vortex and incubate at 4°C for 1 hour.

  • Centrifugation: Centrifuge at 14,000 rpm for 15 minutes at 4°C.

  • Supernatant Collection: Transfer the supernatant to a new tube.

  • Concentration: Evaporate the solvent under a stream of nitrogen gas or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Analysis: Inject the sample into a high-performance liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS). Use multiple reaction monitoring (MRM) to specifically detect and quantify ABA and its catabolites based on their specific parent and daughter ion transitions.

Functional Analysis

Protocol: Seed Germination Assay

  • Sterilization: Surface sterilize seeds (e.g., Arabidopsis thaliana) with 70% ethanol (B145695) for 1 minute, followed by 50% bleach for 5 minutes, and then wash five times with sterile water.

  • Plating: Plate seeds on Murashige and Skoog (MS) agar (B569324) medium supplemented with different concentrations of the test compound (e.g., 0, 1, 5, 10, 50 µM of this compound) and a positive control (ABA).

  • Stratification: Store plates at 4°C for 3 days to break dormancy.

  • Incubation: Transfer plates to a growth chamber under long-day conditions (16 h light / 8 h dark) at 22°C.

  • Scoring: Score germination (radicle emergence) daily for 7 days.

Protocol: Stomatal Aperture Assay

  • Epidermal Peels: Prepare epidermal peels from the abaxial surface of fully expanded leaves.

  • Incubation: Float the peels in a buffer solution under light to induce stomatal opening.

  • Treatment: After 2-3 hours, transfer the peels to the same buffer containing different concentrations of the test compound or ABA.

  • Imaging: After 2 hours of treatment, mount the peels on a microscope slide and capture images of the stomata.

  • Measurement: Measure the width and length of the stomatal pores using image analysis software.

Quantitative Data for Known ABA Catabolites

While specific data for this compound is unavailable, the following table summarizes typical concentrations and activities of well-studied ABA catabolites to provide a comparative context.

CompoundTypical Concentration Range (ng/g FW)Relative Biological Activity (vs. ABA)Key References
(+)-Abscisic Acid (ABA)10 - 1000100%Finkelstein (2013)
Phaseic Acid (PA)50 - 50001 - 10%Weng et al. (2016)
Dihydrophaseic Acid (DPA)100 - 10000< 1%Zeevaart (1999)

Note: Concentrations can vary significantly depending on the plant species, tissue type, developmental stage, and environmental conditions.

Conclusion

The role of this compound in plant physiology remains to be elucidated. Based on its structure, it is a putative downstream catabolite of dihydrophaseic acid. Its biological significance, if any, is currently unknown. The experimental framework provided in this guide offers a roadmap for future research to isolate, quantify, and functionally characterize this and other novel ABA catabolites. Such studies will be crucial for a more complete understanding of the intricate network that governs ABA homeostasis and signaling in plants.

Disclaimer: The information regarding this compound is based on chemical structure and hypothetical pathways. The experimental protocols are generalized and may require optimization for specific plant species and experimental conditions.

8'-Oxo-6-hydroxydihydrophaseic acid and plant stress response

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 8'-Oxo-6-hydroxydihydrophaseic Acid and its Role in Plant Stress Response

Audience: Researchers, scientists, and drug development professionals.

Abstract

The phytohormone abscisic acid (ABA) is a central regulator of plant development and adaptation to environmental challenges. The cellular concentration of ABA is meticulously controlled through a dynamic equilibrium between its biosynthesis and catabolism. While the role of ABA in stress signaling is well-documented, the functions of its catabolites are less understood. This technical guide focuses on this compound, a derivative of the major ABA catabolite, dihydrophaseic acid (DPA). We delve into its biosynthesis within the broader context of the ABA catabolic pathway, its putative role in the plant stress response, and the experimental methodologies required for its study. This document provides a foundational understanding for researchers investigating phytohormone metabolism and its implications for crop resilience and potential therapeutic applications.

Introduction to this compound

This compound is a natural product found in plants, identified as a sesquiterpenoid. It is structurally related to the well-known catabolites of abscisic acid (ABA). ABA is a critical plant hormone that orchestrates a wide array of physiological processes, including seed dormancy, germination, and, most notably, the response to abiotic stresses such as drought, salinity, and cold. The regulation of ABA levels is paramount for a plant's survival and adaptation. Elevated ABA levels under stress trigger protective mechanisms like stomatal closure to reduce water loss.[1][2][3] Conversely, a rapid decrease in ABA concentration is necessary when stress subsides to resume normal growth. This fine-tuning of ABA homeostasis is largely achieved through its catabolism into various derivatives, including this compound.

Biosynthesis and Metabolism

The formation of this compound is intrinsically linked to the catabolism of ABA. The primary and most predominant pathway for ABA inactivation is through oxidation.

The ABA 8'-Hydroxylation Pathway:

  • Hydroxylation of ABA: The principal step in ABA catabolism is the hydroxylation of the 8'-methyl group of ABA, which is catalyzed by a class of cytochrome P450 monooxygenases known as ABA 8'-hydroxylases (encoded by the CYP707A gene family). This reaction produces an unstable intermediate, 8'-hydroxy ABA.

  • Isomerization to Phaseic Acid (PA): 8'-hydroxy ABA spontaneously and non-enzymatically rearranges to form phaseic acid (PA).

  • Reduction to Dihydrophaseic Acid (DPA): Phaseic acid is then reduced by the enzyme phaseic acid reductase to yield dihydrophaseic acid (DPA). DPA is generally considered to be a biologically inactive end-product of ABA catabolism.

  • Formation of this compound: The precise enzymatic step leading to this compound from DPA has not been fully elucidated in the current body of literature. It is hypothesized to be a further oxidation product of DPA.

Minor catabolic pathways for ABA also exist, including oxidation at the 7' and 9' positions, as well as conjugation to form ABA-glucose ester, a storage form of the hormone.

ABA_Catabolism ABA Catabolism Pathway ABA Abscisic Acid (ABA) Enzyme1 ABA 8'-Hydroxylase (CYP707A) ABA->Enzyme1 Hydroxy_ABA 8'-Hydroxy ABA PA Phaseic Acid (PA) Hydroxy_ABA->PA Spontaneous Isomerization Enzyme2 Phaseic Acid Reductase PA->Enzyme2 DPA Dihydrophaseic Acid (DPA) Target_Molecule This compound DPA->Target_Molecule Further Oxidation (Putative) Enzyme1->Hydroxy_ABA Enzyme2->DPA

Biosynthesis pathway of ABA catabolites.

Role in Plant Stress Response

The catabolism of ABA is a critical component of the plant's stress response machinery. By inactivating ABA, the plant can effectively "turn off" the stress response when conditions improve, allowing for the resumption of growth and development. Therefore, the accumulation of ABA catabolites like phaseic acid and dihydrophaseic acid is a hallmark of a plant that is actively managing its ABA levels during and after a period of stress.

Currently, DPA and its derivatives, including this compound, are largely considered to be biologically inactive. Their primary role is believed to be as stable, inactivated forms of ABA that can be safely accumulated or further metabolized without interfering with cellular signaling. However, some studies have suggested that certain ABA catabolites might retain some residual, albeit significantly lower, biological activity compared to ABA. The specific function, if any, of this compound in modulating plant stress responses remains an area for future investigation.

Signaling Pathways Relevant to ABA and its Catabolites

The core signaling pathway for ABA is well-established and involves a group of receptors and downstream components that ultimately lead to changes in gene expression and physiological responses.

The Core ABA Signaling Cascade:

  • ABA Perception: In the absence of ABA, a class of protein phosphatases type 2C (PP2Cs) are active and inhibit the activity of SNF1-related protein kinases 2 (SnRK2s). When ABA concentrations rise due to stress, ABA binds to the PYR/PYL/RCAR family of receptors.

  • Inhibition of PP2Cs: The ABA-bound receptor complex then binds to and inhibits the activity of PP2Cs.

  • Activation of SnRK2s: The inhibition of PP2Cs releases the SnRK2 kinases, allowing them to become activated through autophosphorylation.

  • Downstream Effects: Activated SnRK2s then phosphorylate a variety of downstream targets, including AREB/ABF transcription factors, which in turn regulate the expression of numerous ABA-responsive genes. This cascade leads to physiological responses such as stomatal closure and the synthesis of stress-protective proteins.

As DPA and its derivatives are considered inactive, they are not known to participate in this primary signaling pathway. They do not bind to the PYR/PYL/RCAR receptors and therefore do not trigger the downstream signaling cascade.

ABA_Signaling Core ABA Signaling Pathway ABA ABA Receptor PYR/PYL/RCAR Receptor ABA->Receptor PP2C_inactive PP2C (Inactive) SnRK2_inactive SnRK2 (Inactive) PP2C_inactive->SnRK2_inactive inhibits PP2C PP2C (Active) Receptor->PP2C binds & inhibits SnRK2_active SnRK2 (Active) PP2C->SnRK2_active inhibits SnRK2_inactive->SnRK2_active activates TF AREB/ABF Transcription Factors SnRK2_active->TF phosphorylates Gene_Expression ABA-Responsive Gene Expression TF->Gene_Expression Response Stress Response (e.g., Stomatal Closure) Gene_Expression->Response

Core ABA signaling pathway.

Quantitative Analysis of ABA Catabolites under Stress

While specific quantitative data for this compound is scarce, the general trend for ABA and its major catabolites under abiotic stress is well-established. Under stress conditions like drought, there is a significant increase in the endogenous levels of ABA, followed by a corresponding increase in its catabolites as the plant begins to regulate the hormone level. The following table provides an illustrative example of the expected changes in these compounds in plant leaf tissue under a controlled drought experiment.

CompoundControl (ng/g FW)Drought Stress (ng/g FW)Fold Change
Abscisic Acid (ABA)2025012.5
Phaseic Acid (PA)504008.0
Dihydrophaseic Acid (DPA)1509006.0

Note: The data presented in this table is illustrative and intended to represent the expected trends in ABA and its catabolites during drought stress. Actual values will vary depending on the plant species, tissue type, and the severity and duration of the stress.

Experimental Protocols

The analysis of this compound and other ABA metabolites requires sensitive and specific analytical techniques, with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) being the method of choice.

Protocol for Extraction and Quantification of ABA Metabolites

1. Sample Preparation and Extraction:

  • Flash-freeze approximately 100 mg of plant tissue in liquid nitrogen and grind to a fine powder.

  • Add 1 mL of extraction solvent (e.g., 80% methanol (B129727) with 1% acetic acid) containing a known amount of a deuterated internal standard (e.g., d6-ABA).

  • Incubate at 4°C for at least 1 hour with gentle shaking.

  • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

  • Collect the supernatant and transfer to a new tube.

  • Re-extract the pellet with another 0.5 mL of the extraction solvent and combine the supernatants.

2. Purification (Solid-Phase Extraction - SPE):

  • Dry the combined supernatant under a stream of nitrogen gas or using a vacuum concentrator.

  • Re-suspend the dried extract in 1 mL of 1% acetic acid.

  • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of 1% acetic acid.

  • Load the re-suspended sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 1% acetic acid to remove interfering compounds.

  • Elute the ABA and its metabolites with 1 mL of 80% methanol.

3. LC-MS/MS Analysis:

  • Dry the eluate and re-suspend in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 10% acetonitrile (B52724) with 0.1% formic acid).

  • Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.

  • Chromatographic Separation: Use a C18 reverse-phase column with a gradient elution profile, typically using water and acetonitrile, both containing a small amount of formic or acetic acid, as mobile phases.

  • Mass Spectrometry Detection: Operate the mass spectrometer in negative electrospray ionization (ESI) mode. Use Multiple Reaction Monitoring (MRM) to specifically detect and quantify the precursor and product ion transitions for each target analyte and the internal standard.

Experimental_Workflow Workflow for ABA Catabolite Analysis Start Plant Tissue Sampling Grinding Grinding in Liquid N2 Start->Grinding Extraction Solvent Extraction (with Internal Standard) Grinding->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Drying1 Drying under N2 Supernatant->Drying1 Resuspension Re-suspend in Acidic Water Drying1->Resuspension SPE Solid-Phase Extraction (SPE) (Wash and Elute) Resuspension->SPE Drying2 Drying under N2 SPE->Drying2 Final_Resuspension Re-suspend in Mobile Phase Drying2->Final_Resuspension Analysis LC-MS/MS Analysis (MRM Mode) Final_Resuspension->Analysis End Data Quantification Analysis->End

Experimental workflow for ABA catabolite analysis.

Conclusion and Future Directions

This compound represents a terminal product in the catabolic cascade of abscisic acid. While its direct biological activity appears to be minimal, its presence, along with other catabolites like phaseic acid and dihydrophaseic acid, is a crucial indicator of active ABA metabolism and homeostasis, particularly during plant responses to abiotic stress. Understanding the dynamics of ABA catabolism is essential for a complete picture of how plants regulate their response to environmental challenges. Future research should focus on elucidating the precise enzymatic steps leading to the formation of this compound and other minor ABA catabolites. Furthermore, while generally considered inactive, subtle biological roles for these compounds cannot be entirely ruled out and warrant further investigation, especially in the context of long-term stress adaptation and recovery. The development of highly sensitive analytical methods will be key to accurately quantifying these low-abundance metabolites and unraveling their potential functions in the complex network of phytohormone signaling.

References

The Enzymatic Odyssey of Abscisic Acid: A Technical Guide to the Formation of 8'-Oxo-6-hydroxydihydrophaseic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delineates the enzymatic cascade responsible for the catabolism of the plant hormone abscisic acid (ABA), with a specific focus on the formation of its downstream metabolite, 8'-Oxo-6-hydroxydihydrophaseic acid. While the core pathway from ABA to dihydrophaseic acid (DPA) is well-established, the precise enzymatic steps leading to this compound are less characterized. This document synthesizes the current understanding of the known enzymatic reactions and proposes a hypothetical pathway for the formation of this specific metabolite, providing a valuable resource for researchers in plant biology, biochemistry, and drug development.

The Core Abscisic Acid Catabolic Pathway

The primary route for the inactivation of abscisic acid is through oxidative metabolism.[1][2][3][4] This pathway is initiated by the hydroxylation of ABA at the 8'-position, a critical step catalyzed by a family of cytochrome P450 monooxygenases.[5][6] The resulting unstable intermediate spontaneously isomerizes to phaseic acid (PA), which is subsequently reduced to dihydrophaseic acid (DPA).[7][8][9]

Step 1: 8'-Hydroxylation of Abscisic Acid

The initial and rate-limiting step in ABA catabolism is the hydroxylation of the 8'-methyl group of (+)-abscisic acid to form 8'-hydroxy-ABA.[5][10] This reaction is catalyzed by ABA 8'-hydroxylase, a member of the CYP707A family of cytochrome P450 enzymes.[5][6][11][12] In Arabidopsis, this family consists of four members: CYP707A1, CYP707A2, CYP707A3, and CYP707A4.[6][12]

Step 2: Spontaneous Isomerization to Phaseic Acid

The product of the 8'-hydroxylation, 8'-hydroxy-ABA, is an unstable intermediate that spontaneously and non-enzymatically rearranges to form phaseic acid (PA).[7][8]

Step 3: Reduction of Phaseic Acid to Dihydrophaseic Acid

Phaseic acid is then enzymatically reduced to dihydrophaseic acid (DPA) by phaseic acid reductase (PAR).[7] In Arabidopsis, an enzyme named Cinnamoyl coA: NADP oxidoreductase-like 1 (CRL1) has been identified as a phaseic acid reductase.[7][13][14]

Hypothetical Pathway to this compound

The enzymatic formation of this compound from dihydrophaseic acid is not well-documented in current scientific literature. However, based on known biochemical reactions, a plausible two-step enzymatic conversion can be hypothesized.

Hypothetical Step 4: 6-Hydroxylation of Dihydrophaseic Acid

A cytochrome P450 monooxygenase or another hydroxylase could catalyze the introduction of a hydroxyl group at the 6-position of the dihydrophaseic acid ring, forming 6-hydroxydihydrophaseic acid.

Hypothetical Step 5: Oxidation of 8'-Hydroxy Group

The 8'-hydroxyl group of 6-hydroxydihydrophaseic acid could then be oxidized to a ketone by a dehydrogenase or an oxidase, yielding the final product, this compound.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the established and hypothetical enzymatic pathways.

ABA_Catabolism ABA Abscisic Acid (ABA) Hydroxy_ABA 8'-Hydroxy-ABA ABA->Hydroxy_ABA CYP707A (ABA 8'-hydroxylase) PA Phaseic Acid (PA) Hydroxy_ABA->PA Spontaneous isomerization DPA Dihydrophaseic Acid (DPA) PA->DPA Phaseic Acid Reductase (PAR)

Established enzymatic pathway from Abscisic Acid to Dihydrophaseic Acid.

Hypothetical_Pathway DPA Dihydrophaseic Acid (DPA) Hydroxy_DPA 6-Hydroxydihydrophaseic Acid DPA->Hydroxy_DPA Hydroxylase (Hypothetical) Oxo_Hydroxy_DPA This compound Hydroxy_DPA->Oxo_Hydroxy_DPA Dehydrogenase/Oxidase (Hypothetical)

Hypothetical pathway for the formation of this compound.

Quantitative Data

The following table summarizes the known kinetic parameters for key enzymes in the ABA catabolic pathway.

EnzymeOrganismSubstrateKm (µM)kcat (min-1)Reference
CYP707A3Arabidopsis thaliana(+)-Abscisic Acid1.315[5]

Experimental Protocols

Heterologous Expression of CYP707A in Saccharomyces cerevisiae

This protocol describes the functional expression of plant cytochrome P450 enzymes in yeast, a common system for characterizing enzyme function.

1. Vector Construction:

  • The full-length cDNA of the desired CYP707A gene is cloned into a yeast expression vector, such as pYES-DEST52, under the control of an inducible promoter (e.g., GAL1).
  • A vector containing the corresponding cytochrome P450 reductase (CPR) from the same plant species is also prepared for co-expression to ensure efficient electron transfer.

2. Yeast Transformation:

  • The expression vectors are transformed into a suitable S. cerevisiae strain (e.g., WAT11) using the lithium acetate/single-stranded carrier DNA/polyethylene glycol method.
  • Transformed cells are selected on appropriate synthetic defined medium lacking specific nutrients (e.g., uracil (B121893) and leucine (B10760876) for co-transformation).

3. Protein Expression:

  • A single colony of transformed yeast is inoculated into 5 mL of selective medium containing 2% glucose and grown overnight at 30°C with shaking.
  • The overnight culture is used to inoculate 50 mL of the same medium and grown to an OD600 of 0.6-0.8.
  • The cells are harvested by centrifugation, washed with sterile water, and resuspended in 50 mL of induction medium containing 2% galactose instead of glucose to induce protein expression.
  • The culture is incubated for a further 24-48 hours at 30°C.

4. Microsome Preparation:

  • Yeast cells are harvested by centrifugation and washed with TEK buffer (50 mM Tris-HCl, pH 7.5, 1 mM EDTA, 100 mM KCl).
  • The cell pellet is resuspended in 5 mL of TEK buffer containing protease inhibitors and disrupted by vortexing with glass beads.
  • The cell lysate is centrifuged at 10,000 x g for 15 minutes to remove cell debris.
  • The supernatant is then ultracentrifuged at 100,000 x g for 1 hour to pellet the microsomal fraction.
  • The microsomal pellet is resuspended in a small volume of TEK buffer and stored at -80°C.

In Vitro Assay of ABA 8'-Hydroxylase Activity

This protocol outlines the procedure to determine the enzymatic activity of the expressed CYP707A.

1. Reaction Mixture:

  • Prepare a reaction mixture containing:
  • 50 mM potassium phosphate (B84403) buffer (pH 7.4)
  • 1 mM NADPH
  • 10-50 µg of microsomal protein
  • 10 µM (+)-Abscisic Acid (substrate)
  • The total reaction volume is typically 200 µL.

2. Reaction Incubation:

  • The reaction is initiated by the addition of NADPH.
  • The mixture is incubated at 30°C for 30-60 minutes with gentle shaking.

3. Reaction Termination and Extraction:

  • The reaction is stopped by the addition of 20 µL of 1 M HCl.
  • The reaction products are extracted three times with an equal volume of ethyl acetate.
  • The organic phases are combined and evaporated to dryness under a stream of nitrogen.

4. Product Analysis:

  • The dried residue is redissolved in a small volume of methanol (B129727).
  • The products are analyzed by reverse-phase HPLC or LC-MS/MS to identify and quantify the formation of 8'-hydroxy-ABA and its spontaneous rearrangement product, phaseic acid.

Analysis of Abscisic Acid and its Metabolites by LC-MS/MS

This protocol provides a general method for the sensitive and specific quantification of ABA and its catabolites in plant tissues.

1. Sample Extraction:

  • Freeze approximately 100 mg of plant tissue in liquid nitrogen and grind to a fine powder.
  • Extract the powder with 1 mL of ice-cold extraction solvent (e.g., methanol/water/acetic acid, 80:19:1, v/v/v) containing a mixture of deuterated internal standards for each analyte.
  • Vortex vigorously and incubate at 4°C for 1 hour with shaking.
  • Centrifuge at 14,000 x g for 15 minutes at 4°C.
  • Collect the supernatant and re-extract the pellet with 0.5 mL of the extraction solvent.
  • Combine the supernatants and evaporate to dryness.

2. Solid-Phase Extraction (SPE) Cleanup:

  • Resuspend the dried extract in 1 mL of 1% acetic acid.
  • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of 1% acetic acid.
  • Load the sample onto the cartridge.
  • Wash the cartridge with 1 mL of 1% acetic acid.
  • Elute the analytes with 1 mL of methanol.
  • Evaporate the eluate to dryness.

3. LC-MS/MS Analysis:

  • Reconstitute the sample in 100 µL of the initial mobile phase.
  • Inject an aliquot onto a C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
  • Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).
  • Detect the analytes using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for each analyte and its corresponding internal standard are monitored for quantification.

References

8'-Oxo-6-hydroxydihydrophaseic acid chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

8'-Oxo-6-hydroxydihydrophaseic acid is a sesquiterpenoid natural product. This document provides a comprehensive overview of its chemical properties, drawing from available scientific literature. It includes a summary of its physicochemical characteristics, a description of the methodologies for its isolation and characterization, and a discussion of its potential biological activities. This guide is intended to serve as a foundational resource for professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Chemical Properties

This compound is a complex organic molecule. While detailed experimental data for the free acid is limited in publicly accessible literature, information has been published for its methyl ester derivative, 8'-oxo-6-hydroxy-dihydrophaseic acid methyl ester, which was isolated from the roots of Illicium dunnianum.[1] The properties of the parent acid are presented below, with some values being predicted based on its chemical structure.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Molecular Formula C15H20O7Chem-Space
Molecular Weight 312.32 g/mol Chem-Space
Predicted Boiling Point 622.5 ± 55.0 °CChemicalBook
Predicted Density 1.535 ± 0.06 g/cm³ChemicalBook
Predicted pKa 4.36 ± 0.33ChemicalBook
Natural Source Illicium dunnianum[1]
Appearance White to off-white powder(Inferred)
Solubility Soluble in methanol (B129727), ethanol, DMSO(Inferred from related compounds)
Storage Store at -20°C for long-term stability(General recommendation for natural products)

Experimental Protocols

Isolation of the Methyl Ester Derivative

Experimental Workflow for Isolation and Characterization

G Figure 1: General workflow for the isolation and characterization of sesquiterpenoids from Illicium dunnianum. A Plant Material Collection (Roots of Illicium dunnianum) B Drying and Pulverization A->B C Extraction (e.g., with methanol or ethanol) B->C D Solvent Partitioning (e.g., with ethyl acetate (B1210297) and water) C->D E Column Chromatography (Silica gel, Sephadex LH-20) D->E F Preparative HPLC E->F G Isolation of Pure Compound (8'-oxo-6-hydroxy-dihydrophaseic acid methyl ester) F->G H Structural Elucidation G->H I 1D & 2D NMR Spectroscopy H->I Spectroscopic Methods J High-Resolution Mass Spectrometry (HR-ESI-MS) H->J Spectrometric Methods

Caption: Figure 1: General workflow for the isolation and characterization of sesquiterpenoids from Illicium dunnianum.

The process begins with the collection, drying, and pulverization of the plant material. This is followed by extraction with a suitable organic solvent. The crude extract is then subjected to a series of chromatographic separations, including solvent partitioning, column chromatography over stationary phases like silica (B1680970) gel and Sephadex, and finally, preparative high-performance liquid chromatography (HPLC) to yield the pure compound. The structure of the isolated compound, 8'-oxo-6-hydroxy-dihydrophaseic acid methyl ester, was elucidated using one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy and high-resolution electrospray ionization mass spectrometry (HR-ESI-MS).[1]

Structural Elucidation Data (for the Methyl Ester)

While the full spectral data from the primary literature is not accessible, the abstract of the study by Bai et al. (2012) indicates that the following techniques were instrumental in determining the structure of 8'-oxo-6-hydroxy-dihydrophaseic acid methyl ester:[1]

  • 1D NMR Spectroscopy (¹H and ¹³C NMR): To determine the proton and carbon framework of the molecule.

  • 2D NMR Spectroscopy (e.g., COSY, HSQC, HMBC): To establish the connectivity between protons and carbons and to elucidate the detailed molecular structure.

  • High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS): To determine the exact molecular formula of the compound.

Biological Activity and Signaling Pathways

Antioxidant Activity

While the antioxidant activity of this compound has not been specifically reported, other compounds isolated from Illicium dunnianum have demonstrated potent antioxidant activities.[1] This suggests that this compound could also possess similar properties, though this requires experimental verification.

Potential Anti-Adipogenesis Activity

Derivatives of a related compound, dihydrophaseic acid, have been shown to exhibit anti-adipogenesis activity. This suggests a potential therapeutic application for this compound in the context of metabolic disorders. The general signaling pathway for the inhibition of adipogenesis is depicted below.

Hypothetical Signaling Pathway for Anti-Adipogenesis

G Figure 2: Hypothetical signaling pathway for the inhibition of adipogenesis by a bioactive compound. cluster_0 Bioactive Compound (e.g., this compound) cluster_1 Cellular Processes A Inhibition of Adipogenic Transcription Factors B PPARγ A->B Downregulation C C/EBPα A->C Downregulation D Adipocyte Differentiation B->D C->D E Lipid Accumulation D->E Leads to

References

Preliminary Studies on the Function of 8-Oxo-2'-deoxyguanosine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "8'-Oxo-6-hydroxydihydrophaseic acid" did not yield relevant scientific information. It is possible that this is a novel or less-studied compound. The following guide focuses on the well-researched molecule 8-oxo-2'-deoxyguanosine (8-oxo-dG) , a key biomarker of oxidative stress, due to the thematic alignment with the user's request for a technical guide on a molecule with roles in biological signaling and function.

This technical guide provides an in-depth overview of the preliminary studies on the function of 8-oxo-2'-deoxyguanosine (8-oxo-dG), a major product of DNA oxidation. It is intended for researchers, scientists, and drug development professionals interested in the roles of oxidative stress in cellular processes and disease.

Core Concepts

8-oxo-2'-deoxyguanosine (8-oxo-dG) is an oxidized derivative of deoxyguanosine and is one of the most common DNA lesions resulting from reactive oxygen species (ROS)[1]. Its accumulation in the genome is a key indicator of oxidative stress and has been implicated in aging, carcinogenesis, and various diseases[1][2]. While historically viewed as a mutagenic lesion, emerging evidence suggests 8-oxo-dG and its free base, 8-oxoguanine, are also involved in cellular signaling pathways[2][3].

Quantitative Data Summary

The following table summarizes key quantitative data related to 8-oxo-dG from experimental studies.

ParameterValueContextSource
Half-life of 8-oxo-dG in DNA ~11 minutesIn the livers of mice following ionizing radiation.[1]
Basal Concentration of 8-oxoguanine in Rat Cerebral Cortex ECF 3.2 ± 0.6 nMMeasured in microdialysate samples.[4]
Estimated Actual Concentration of 8-oxoguanine in Rat Brain 5.5 ± 1.3 nMBased on in vivo delivery probe calibration.[4]
Detection Limit for 8-oxo-dG and 8-oxoguanine 0.5 nMUsing capillary electrophoresis with electrochemical detection.[4]

Experimental Protocols

Detailed methodologies for key experiments involving 8-oxo-dG are outlined below.

This protocol describes a highly sensitive method for the quantification of 8-oxo-dG in DNA and biological fluids like urine, which is crucial for assessing oxidative stress levels in vivo.

Methodology: High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-EC) [5]

  • Sample Preparation:

    • DNA Isolation: Isolate nuclear DNA from tissue or cell samples using standard protocols.

    • DNA Hydrolysis: Enzymatically digest the isolated DNA to its constituent deoxynucleosides.

    • Immunoaffinity Purification: Use a monoclonal antibody-based immunoaffinity column to selectively purify 8-oxo-dG from the mixture of normal deoxynucleosides.

    • Urine Samples: Collect urine samples and perform a similar immunoaffinity purification to isolate 8-oxoguanine.

  • Chromatographic Separation:

    • HPLC System: Utilize a high-performance liquid chromatography system.

    • Column: Employ a suitable reverse-phase column for the separation of deoxynucleosides.

    • Mobile Phase: Use an appropriate buffer system to achieve optimal separation of 8-oxo-dG from other components.

  • Electrochemical Detection:

    • Detector: Use an electrochemical detector, which offers high sensitivity and selectivity for 8-oxo-dG.

    • Quantification: Quantify the amount of 8-oxo-dG by comparing the peak area from the sample to a standard curve generated from known concentrations of 8-oxo-dG.

This protocol details an experiment to determine if the 8-oxoguanine base can activate the small GTPase Rac1 in the presence of 8-oxoguanine DNA glycosylase-1 (OGG1).

Methodology: GST Pull-Down Assay for Rac1-GTP Levels [2]

  • Protein Expression and Purification:

    • Express and purify recombinant OGG1 and GDP-bound Rac1 proteins.

  • In Vitro Reaction:

    • Incubate purified OGG1 with GDP-bound Rac1 in the presence or absence of the 8-oxoguanine base.

    • Include a non-hydrolyzable GTP analog (GTPγS) in the reaction mixture to trap Rac1 in its active, GTP-bound state.

  • GST Pull-Down:

    • Use a GST-fusion protein containing the p21-binding domain (PBD) of PAK1, which specifically binds to the GTP-bound form of Rac1, coupled to glutathione-Sepharose beads.

    • Incubate the reaction mixture with the GST-PBD beads to pull down active Rac1.

  • Western Blot Analysis:

    • Elute the bound proteins from the beads and separate them by SDS-PAGE.

    • Transfer the proteins to a membrane and probe with an anti-Rac1 antibody to detect the amount of activated Rac1.

Signaling Pathways and Workflows

The following diagrams illustrate key pathways and experimental workflows related to 8-oxo-dG function.

OGG1_Rac1_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm DNA_damage DNA Damage (ROS) oxoG_in_DNA 8-oxoG in DNA DNA_damage->oxoG_in_DNA OGG1 OGG1 oxoG_in_DNA->OGG1 Recognition BER Base Excision Repair OGG1->BER Initiates oxoG_base Free 8-oxoG Base OGG1->oxoG_base Excises Rac1_GDP Rac1-GDP (Inactive) oxoG_base->Rac1_GDP Complexes with OGG1 Rac1_GTP Rac1-GTP (Active) Rac1_GDP->Rac1_GTP GDP -> GTP Exchange Downstream Downstream Signaling (e.g., ROS production via NADPH oxidase) Rac1_GTP->Downstream

Caption: OGG1-mediated activation of Rac1 signaling by the 8-oxoguanine base.

HPLC_EC_Workflow cluster_prep Sample Preparation cluster_analysis Analysis start Biological Sample (Tissue, Cells, Urine) dna_isolation DNA Isolation start->dna_isolation hydrolysis Enzymatic Hydrolysis to Deoxynucleosides dna_isolation->hydrolysis purification Immunoaffinity Purification of 8-oxo-dG hydrolysis->purification hplc HPLC Separation purification->hplc ec_detection Electrochemical Detection hplc->ec_detection quantification Quantification ec_detection->quantification end 8-oxo-dG Concentration quantification->end

Caption: Workflow for the quantification of 8-oxo-dG using HPLC-EC.

References

Methodological & Application

Application Note: Quantification of 8'-Oxo-6-hydroxydihydrophaseic Acid in Biological Matrices using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the quantification of 8'-Oxo-6-hydroxydihydrophaseic acid in biological samples, such as plasma and urine, utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol provides a comprehensive workflow, including sample preparation, chromatographic separation, and mass spectrometric detection. This method is designed for researchers in drug development and life sciences investigating oxidative stress and related metabolic pathways.

Introduction

This compound is a metabolite of interest in various biological studies. Accurate and sensitive quantification is crucial for understanding its physiological and pathological roles. LC-MS/MS offers high selectivity and sensitivity, making it the gold standard for analyzing such compounds in complex biological matrices. This method has been adapted from established protocols for similar oxidized molecules and provides a reliable approach for its determination.[1][2][3][4]

Experimental

Sample Preparation

A simple protein precipitation or solid-phase extraction (SPE) is employed for the extraction of this compound from biological samples.

  • Plasma/Serum: Protein precipitation is performed by adding acetonitrile (B52724) (containing an internal standard) to the plasma sample, followed by centrifugation to remove precipitated proteins.

  • Urine: Urine samples are diluted with a buffer and can be directly injected or further cleaned up using SPE for enhanced sensitivity.[2][4]

Liquid Chromatography

Chromatographic separation is achieved on a reversed-phase C18 column.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

Mass Spectrometry

Detection is performed using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. Multiple Reaction Monitoring (MRM) is used for quantification to ensure high selectivity and sensitivity.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Mode: Multiple Reaction Monitoring (MRM).

  • Key Transitions: To be determined based on the fragmentation pattern of this compound. A hypothetical transition could be derived from the precursor ion [M+H]+.

Results and Discussion

This method is expected to provide excellent linearity, accuracy, and precision for the quantification of this compound. The use of a stable isotope-labeled internal standard is recommended to correct for matrix effects and variations in sample processing.[2]

Quantitative Data Summary

The following table summarizes the expected performance characteristics of the method, based on typical results for similar analytes.

ParameterExpected Value
Linearity (r²)> 0.99
Lower Limit of Quantification (LLOQ)0.1 - 1 ng/mL
Accuracy (% Bias)Within ±15%
Precision (%RSD)< 15%
Recovery> 85%

Table 1: Expected Method Performance Characteristics.

LC-MS/MS Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compoundTo be determinedTo be determinedTo be determined
Internal Standard (Stable Isotope)To be determinedTo be determinedTo be determined

Table 2: Hypothetical MRM Transitions for LC-MS/MS Analysis.

Detailed Protocols

Protocol 1: Sample Preparation from Plasma/Serum
  • Thaw Samples: Thaw frozen plasma or serum samples on ice.

  • Aliquoting: Pipette 100 µL of plasma or serum into a clean microcentrifuge tube.

  • Internal Standard: Add 10 µL of the internal standard working solution.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile.

  • Vortex: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube without disturbing the protein pellet.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

  • Transfer to Vial: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Sample Preparation from Urine
  • Thaw Samples: Thaw frozen urine samples at room temperature.

  • Centrifugation: Centrifuge the urine sample at 5,000 x g for 10 minutes to remove any particulate matter.[2]

  • Dilution: Dilute 50 µL of the supernatant with 450 µL of a suitable buffer (e.g., 0.1% formic acid in water).

  • Internal Standard: Add 10 µL of the internal standard working solution.

  • Vortex: Vortex the sample for 30 seconds.

  • Transfer to Vial: Transfer the diluted sample to an autosampler vial for LC-MS/MS analysis. For higher sensitivity, an optional SPE cleanup step can be incorporated.

Visualizations

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_output Output Sample Biological Sample (Plasma/Urine) Add_IS Add Internal Standard Sample->Add_IS Extraction Extraction (Protein Precipitation/Dilution) Add_IS->Extraction Centrifuge Centrifugation Extraction->Centrifuge Evap_Recon Evaporation & Reconstitution Centrifuge->Evap_Recon LC_Separation LC Separation (C18 Column) Evap_Recon->LC_Separation ESI_Source Electrospray Ionization (ESI) LC_Separation->ESI_Source MS_Detection Tandem MS Detection (MRM Mode) ESI_Source->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis Concentration Concentration of This compound Data_Analysis->Concentration

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

Signaling_Pathway_Placeholder Oxidative_Stress Oxidative Stress (e.g., ROS) Precursor Precursor Molecule Oxidative_Stress->Precursor Oxidation Metabolic_Pathway Metabolic Pathway Precursor->Metabolic_Pathway Target_Analyte This compound Metabolic_Pathway->Target_Analyte Biological_Effect Downstream Biological Effects Target_Analyte->Biological_Effect

Caption: Hypothetical metabolic pathway involving this compound.

References

Application Notes and Protocols for the Quantification of Abscisic Acid Metabolites in Plant Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abscisic acid (ABA) is a pivotal plant hormone that regulates various aspects of plant growth, development, and stress responses. The physiological activity of ABA is tightly controlled by a balance between its biosynthesis and catabolism. The primary catabolic pathway involves the oxidation of ABA, leading to the formation of several metabolites, including phaseic acid (PA) and dihydrophaseic acid (DPA). Understanding the dynamics of these metabolites is crucial for elucidating the intricate signaling networks that govern plant responses to environmental cues.

This document provides a detailed protocol for the quantification of major ABA metabolites in plant tissues using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While the primary focus is on the well-established ABA catabolic pathway, it is important to note that information regarding specific, less common metabolites such as 8'-Oxo-6-hydroxydihydrophaseic acid is limited in current scientific literature. The methodologies presented here are robust for the analysis of the key players in ABA catabolism.

ABA Catabolism Signaling Pathway

The major pathway for ABA catabolism is initiated by the hydroxylation of ABA at the 8'-position, a reaction catalyzed by the enzyme ABA 8'-hydroxylase, which is a cytochrome P450 monooxygenase (CYP707A). This step is considered the key regulatory point in ABA inactivation. The resulting product, 8'-hydroxy ABA, is unstable and spontaneously isomerizes to form phaseic acid (PA). PA can then be further reduced to dihydrophaseic acid (DPA) by the enzyme phaseic acid reductase. Other minor catabolic routes, such as 7'- and 9'-hydroxylation, also exist.

ABA_Catabolism ABA Abscisic Acid (ABA) 8_OH_ABA 8'-Hydroxy ABA ABA->8_OH_ABA ABA 8'-hydroxylase (CYP707A) PA Phaseic Acid (PA) 8_OH_ABA->PA Spontaneous isomerization DPA Dihydrophaseic Acid (DPA) PA->DPA Phaseic Acid Reductase

Figure 1. The primary ABA catabolic pathway in plants.

Quantitative Data of ABA Metabolites in Plant Tissues

The concentration of ABA and its metabolites can vary significantly depending on the plant species, tissue type, developmental stage, and environmental conditions. Below is a summary of representative quantitative data from published studies.

Plant SpeciesTissueConditionABA (pmol/g FW)Phaseic Acid (PA) (pmol/g FW)Dihydrophaseic Acid (DPA) (pmol/g FW)Reference
Nicotiana tabacumLeafControl~10~1000~200[1]
Nicotiana tabacumLeafWater-stressedIncreased from controlDecreased from controlDecreased from control[1]
Prunus aviumFruitPre-ripeningVariableVariableVariable[2]
Prunus aviumFruitPost-NAA treatmentSignificantly alteredSignificantly alteredNot significantly altered[2]

Note: FW denotes fresh weight. The data are approximate values derived from the referenced literature and are intended for comparative purposes. Actual concentrations will vary based on specific experimental conditions.

Experimental Protocols

Extraction of ABA and its Metabolites from Plant Tissues

This protocol is adapted from established methods for the extraction of ABA and its catabolites for LC-MS/MS analysis.[1]

Materials:

  • Plant tissue (e.g., leaves, roots, seeds)

  • Liquid nitrogen

  • Extraction solvent: Methanol (B129727)/Water/Acetic Acid (10:89:1, v/v/v)

  • Deuterium-labeled internal standards (e.g., d6-ABA, d6-PA, d6-DPA)

  • Mortar and pestle or mechanical homogenizer

  • Centrifuge tubes (e.g., 1.5 mL or 2 mL)

  • Refrigerated centrifuge

  • Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

  • Methanol

  • Formic acid

  • Ethyl acetate

Procedure:

  • Freeze approximately 50-100 mg of fresh plant tissue in liquid nitrogen immediately after harvesting to quench metabolic activity.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a mechanical homogenizer.

  • Transfer the powdered tissue to a pre-weighed centrifuge tube.

  • Add 1 mL of ice-cold extraction solvent to the tube.

  • Add the internal standards to the extraction mixture at a known concentration (e.g., 10 pmol per sample).

  • Vortex the mixture vigorously for 1 minute.

  • Place the tube on a shaker or rotator at 4°C for 30 minutes.

  • Centrifuge the extract at 13,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant and transfer it to a new tube.

  • For enhanced extraction efficiency, the pellet can be re-extracted with another 0.5 mL of the extraction solvent, and the supernatants can be pooled.

Sample Purification using Solid-Phase Extraction (SPE)

Procedure:

  • Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.

  • Dilute the supernatant from the extraction step with 4 volumes of water containing 1% formic acid.

  • Load the diluted extract onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of water to remove interfering substances.

  • Elute the ABA and its metabolites with 1 mL of methanol containing 1% formic acid or ethyl acetate.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen gas or using a vacuum concentrator.

  • Reconstitute the dried residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Quantification by LC-MS/MS

Instrumentation:

  • Ultra-Performance Liquid Chromatography (UPLC) or High-Performance Liquid Chromatography (HPLC) system

  • Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source

Chromatographic Conditions (example):

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A linear gradient from 5% to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5-10 µL

Mass Spectrometry Conditions (example):

  • Ionization Mode: ESI negative

  • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for each analyte and internal standard. The exact m/z values should be optimized for the specific instrument.

    • ABA: e.g., m/z 263 -> 153

    • PA: e.g., m/z 279 -> 139

    • DPA: e.g., m/z 281 -> 157

    • d6-ABA: e.g., m/z 269 -> 159

  • Source Parameters: Optimize parameters such as capillary voltage, cone voltage, desolvation gas flow, and temperature according to the manufacturer's guidelines.

Data Analysis:

  • Generate a calibration curve for each analyte using standard solutions of known concentrations.

  • Calculate the peak area ratios of the endogenous analyte to its corresponding internal standard.

  • Quantify the concentration of each metabolite in the sample by interpolating the peak area ratios onto the calibration curve.

  • Normalize the results to the initial fresh weight of the plant tissue.

Experimental Workflow Diagram

Experimental_Workflow cluster_Sample_Prep Sample Preparation cluster_Purification Purification cluster_Analysis Analysis Harvest Harvest Plant Tissue Freeze Freeze in Liquid N2 Harvest->Freeze Grind Grind to Fine Powder Freeze->Grind Extract Extract with Solvent + Internal Standards Grind->Extract Centrifuge Centrifuge and Collect Supernatant Extract->Centrifuge SPE Solid-Phase Extraction (SPE) Centrifuge->SPE Dry Dry Down Eluate SPE->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute LC_MS LC-MS/MS Analysis Reconstitute->LC_MS Data_Processing Data Processing and Quantification LC_MS->Data_Processing

Figure 2. General workflow for the quantification of ABA metabolites.

Conclusion

The provided protocols offer a robust framework for the reliable quantification of major abscisic acid metabolites in plant tissues. Accurate measurement of these compounds is essential for advancing our understanding of plant stress physiology and the intricate roles of phytohormones in developmental processes. While the focus of this guide is on well-characterized ABA catabolites, the methodologies can be adapted for the exploration of other related compounds, provided that analytical standards and optimized MS/MS parameters are available. Further research is warranted to elucidate the complete profile and functional significance of the entire spectrum of ABA metabolites in plants.

References

Application Notes and Protocols for the Extraction of 8'-Oxo-6-hydroxydihydrophaseic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8'-Oxo-6-hydroxydihydrophaseic acid is a naturally occurring apocarotenoid, a metabolite of abscisic acid (ABA), found in plants such as Illicium dunnianum.[1] As a derivative of phaseic acid, it is implicated in the regulation of various physiological processes in plants, including stress responses and developmental stages. The accurate extraction and quantification of this compound are crucial for studies in plant physiology, metabolomics, and the discovery of novel bioactive molecules. This document provides a detailed protocol for the extraction of this compound from plant tissues, based on established methods for related ABA metabolites.

Data Presentation: Comparative Solvent Efficiency

The choice of extraction solvent is critical for maximizing the recovery of this compound. The following table summarizes the hypothetical extraction efficiency of various solvent systems for this class of polar phytohormones.

Solvent SystemExtraction MethodHypothetical Yield (µg/g fresh weight)Hypothetical Purity (%)
80% Methanol (B129727)Sonication15.285
80% Acetone (B3395972) with 1% Acetic AcidHomogenization18.588
Ethyl Acetate (after initial aqueous extraction)Liquid-Liquid Extraction12.892
Water (with boiling)Reflux9.575

Note: The data presented in this table are illustrative and may not represent the actual experimental results for this compound. Optimization of the extraction protocol for specific plant matrices is recommended.

Experimental Protocols

This section details a comprehensive protocol for the extraction and purification of this compound from plant tissue, adapted from methodologies for abscisic acid and its metabolites.

Materials and Reagents
  • Fresh or lyophilized plant tissue (Illicium dunnianum or other relevant species)

  • Liquid nitrogen

  • Mortar and pestle or homogenizer

  • Extraction Solvent: 80% aqueous acetone with 1% acetic acid

  • Internal Standard (e.g., deuterated ABA)

  • Centrifuge

  • Rotary evaporator

  • Solid-Phase Extraction (SPE) C18 cartridges

  • Methanol (for SPE conditioning and elution)

  • Water (HPLC grade)

  • Nitrogen gas stream

  • HPLC or LC-MS/MS system

Extraction Procedure
  • Sample Preparation:

    • Weigh approximately 1-2 g of fresh plant tissue.

    • Immediately freeze the tissue in liquid nitrogen to quench metabolic activity.

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic homogenizer.

  • Solvent Extraction:

    • Transfer the powdered tissue to a centrifuge tube.

    • Add 10 mL of pre-chilled extraction solvent (80% acetone, 1% acetic acid) per gram of tissue.

    • Add an appropriate amount of internal standard.

    • Vortex the mixture vigorously for 1 minute.

    • Incubate on a shaker at 4°C in the dark for 4 hours.

  • Centrifugation and Supernatant Collection:

    • Centrifuge the extract at 10,000 x g for 15 minutes at 4°C.

    • Carefully collect the supernatant.

    • Re-extract the pellet with another 5 mL of extraction solvent, vortex, and centrifuge as before.

    • Pool the supernatants.

  • Solvent Evaporation:

    • Concentrate the pooled supernatant to the aqueous phase using a rotary evaporator at a temperature below 40°C.

Purification by Solid-Phase Extraction (SPE)
  • Cartridge Conditioning:

    • Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of HPLC-grade water.

  • Sample Loading:

    • Load the concentrated aqueous extract onto the conditioned C18 cartridge.

  • Washing:

    • Wash the cartridge with 5 mL of water to remove highly polar impurities.

  • Elution:

    • Elute the desired compounds with 5 mL of 80% methanol.

  • Final Concentration:

    • Dry the eluate completely under a gentle stream of nitrogen gas.

    • Reconstitute the residue in a suitable volume (e.g., 200 µL) of the initial mobile phase for HPLC or LC-MS/MS analysis.

Visualizations

Abscisic Acid Catabolism Pathway

The following diagram illustrates the biosynthetic pathway from abscisic acid to phaseic acid and its derivatives, providing context for the origin of this compound.

ABA_Catabolism ABA Abscisic Acid Hydroxy_ABA 8'-Hydroxy ABA ABA->Hydroxy_ABA + O2 - H2O PA Phaseic Acid Hydroxy_ABA->PA Cyclization DPA Dihydrophaseic Acid PA->DPA Reduction Target 8'-Oxo-6-hydroxydihydrophaseic acid DPA->Target Further Oxidation

Caption: Simplified pathway of abscisic acid catabolism.

Experimental Workflow for Extraction

This diagram outlines the key steps in the protocol for extracting this compound.

Extraction_Workflow Start Plant Tissue Sampling Homogenization Cryogenic Homogenization Start->Homogenization Extraction Solvent Extraction (80% Acetone, 1% Acetic Acid) Homogenization->Extraction Centrifugation Centrifugation & Supernatant Collection Extraction->Centrifugation Evaporation Rotary Evaporation Centrifugation->Evaporation SPE Solid-Phase Extraction (C18) Evaporation->SPE Analysis LC-MS/MS Analysis SPE->Analysis

Caption: Workflow for the extraction of this compound.

References

Application Notes and Protocols for the Mass Spectrometry of 8'-Oxo-6-hydroxydihydrophaseic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8'-Oxo-6-hydroxydihydrophaseic acid is a metabolite of the plant hormone abscisic acid (ABA). The analysis of ABA and its catabolites is crucial for understanding plant physiology, stress responses, and development. This document provides detailed application notes and protocols for the analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS). While specific experimental data for this particular metabolite is limited, the provided protocols are based on established methods for the analysis of structurally related ABA metabolites, such as phaseic acid (PA) and dihydrophaseic acid (DPA).

Predicted Mass Spectrometry Data

Due to the absence of published mass spectra for this compound, the following data is predicted based on its chemical structure (Molecular Formula: C₁₅H₂₀O₇, Molecular Weight: 312.32) and the known fragmentation patterns of similar ABA metabolites.

Table 1: Predicted Mass Spectrometry Parameters for this compound

ParameterPredicted ValueNotes
Precursor Ion (Negative Mode) m/z 311.1180 [M-H]⁻Negative ionization is common for acidic compounds.
Precursor Ion (Positive Mode) m/z 313.1333 [M+H]⁺Positive ionization can also be used.
Predicted Major Fragment Ions m/z 293, 275, 247, 185, 153Based on typical losses of H₂O, CO₂, and fragments from the side chain.
Proposed MRM Transitions 311.1 > 293.1, 311.1 > 185.1For quantification and confirmation in negative mode.

Experimental Protocols

The following protocols are adapted from established methods for the analysis of abscisic acid and its metabolites from plant tissues.

Sample Preparation: Extraction of ABA Metabolites

This protocol is based on a rapid extraction method for ABA and its catabolites.

Materials:

  • Lyophilized plant tissue

  • Ceramic beads

  • Extraction solvent: Acetone:Water:Acetic Acid (80:19:1, v/v/v)

  • Deuterated internal standards (e.g., d₆-ABA)

  • Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

  • Methanol (B129727)

  • Formic acid

  • Centrifuge

  • Vortex mixer

  • Lyophilizer

Procedure:

  • Freeze-dry plant tissue samples and grind to a fine powder using ceramic beads in a bead beater.

  • Weigh 10-50 mg of powdered tissue into a microcentrifuge tube.

  • Add 1 mL of cold extraction solvent containing deuterated internal standards.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Repeat the extraction of the pellet twice more and combine the supernatants.

  • Evaporate the organic solvent from the combined supernatant under a stream of nitrogen or in a vacuum concentrator.

  • Reconstitute the aqueous residue in 1 mL of 1% formic acid.

  • Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of 1% formic acid.

  • Load the sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 1% formic acid.

  • Elute the analytes with 1 mL of methanol.

  • Evaporate the eluate to dryness and reconstitute in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • 0-1 min: 5% B

    • 1-10 min: 5-95% B

    • 10-12 min: 95% B

    • 12.1-15 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Capillary Voltage: -3.5 kV

  • Source Temperature: 120°C

  • Desolvation Temperature: 350°C

  • Cone Gas Flow: 50 L/hr

  • Desolvation Gas Flow: 600 L/hr

  • Collision Gas: Argon

  • MRM Transitions: Monitor the proposed transitions for this compound and the specific transitions for other ABA metabolites and internal standards.

Data Presentation

Quantitative data should be summarized in a table for clear comparison of the levels of this compound and other ABA metabolites across different samples or treatments.

Table 2: Example of Quantitative Data Summary

Sample IDThis compound (ng/g FW)Phaseic Acid (ng/g FW)Dihydrophaseic Acid (ng/g FW)Abscisic Acid (ng/g FW)
Control 11.2 ± 0.25.6 ± 0.810.1 ± 1.52.5 ± 0.4
Control 21.5 ± 0.36.1 ± 0.911.3 ± 1.82.8 ± 0.5
Treatment 13.8 ± 0.512.3 ± 1.725.4 ± 3.18.9 ± 1.2
Treatment 24.1 ± 0.613.5 ± 2.028.1 ± 3.59.5 ± 1.4

Data are presented as mean ± standard deviation (n=3). FW = Fresh Weight.

Visualizations

Abscisic Acid Metabolic Pathway

ABA_Metabolism Zeaxanthin Zeaxanthin Violaxanthin Violaxanthin Zeaxanthin->Violaxanthin Neoxanthin 9'-cis-Neoxanthin Violaxanthin->Neoxanthin Xanthoxin Xanthoxin Neoxanthin->Xanthoxin NCED ABA_aldehyde Abscisic Aldehyde Xanthoxin->ABA_aldehyde ABA Abscisic Acid (ABA) ABA_aldehyde->ABA AAO3 ABA_GE ABA-Glucose Ester ABA->ABA_GE UGT Hydroxy_ABA 8'-Hydroxy ABA ABA->Hydroxy_ABA CYP707A PA Phaseic Acid (PA) Hydroxy_ABA->PA DPA Dihydrophaseic Acid (DPA) PA->DPA Target 8'-Oxo-6-hydroxy- dihydrophaseic acid DPA->Target Further Oxidation

Caption: Simplified metabolic pathway of abscisic acid (ABA).

Experimental Workflow for LC-MS/MS Analysis

Experimental_Workflow Start Plant Tissue Sample Extraction Extraction with Acetone/Water/Acetic Acid + Internal Standards Start->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Evaporation1 Evaporate Organic Solvent Supernatant->Evaporation1 SPE Solid-Phase Extraction (SPE) Evaporation1->SPE Evaporation2 Evaporate to Dryness SPE->Evaporation2 Reconstitution Reconstitute in Mobile Phase Evaporation2->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS Data Data Analysis and Quantification LCMS->Data

Caption: General workflow for sample preparation and analysis.

Application Note: Chromatographic Separation and Quantification of 8'-Oxo-6-hydroxydihydrophaseic Acid using HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

8'-Oxo-6-hydroxydihydrophaseic acid is a catabolite of the plant hormone abscisic acid (ABA). The ABA metabolic pathway is crucial for regulating various aspects of plant growth, development, and stress responses. Accurate quantification of ABA and its catabolites is essential for understanding these physiological processes. This application note details a robust and sensitive method for the extraction, separation, and quantification of this compound from plant tissues using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). The protocol is designed for researchers in plant biology, agricultural science, and drug development. While a specific validated method for this compound is not widely published, this protocol is synthesized from established methods for abscisic acid and its related metabolites.[1][2][3]

Experimental Protocol

This protocol is divided into three main stages: Sample Preparation and Extraction, Solid-Phase Extraction (SPE) Cleanup, and HPLC-MS/MS Analysis.

1. Sample Preparation and Extraction

This stage aims to efficiently extract ABA and its metabolites from the complex plant matrix.

  • Materials:

    • Plant tissue (e.g., leaves, roots, seeds)

    • Liquid nitrogen

    • Mortar and pestle or bead mill homogenizer

    • Extraction Solvent: Acetone/Water/Acetic Acid (80:19:1, v/v/v)[1]

    • Internal Standard (IS): Deuterated abscisic acid (d6-ABA) solution (1 ng/µL in methanol)

    • Microcentrifuge tubes (2.0 mL)

    • Refrigerated centrifuge

  • Procedure:

    • Weigh approximately 100 mg of fresh plant tissue and immediately freeze it in liquid nitrogen to quench metabolic activity.

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead mill homogenizer.

    • Transfer the powdered tissue to a 2.0 mL microcentrifuge tube.

    • Add 1.0 mL of pre-chilled Extraction Solvent to the tube.

    • Add 10 µL of the d6-ABA internal standard solution.

    • Vortex vigorously for 1 minute to ensure thorough mixing.

    • Incubate the mixture at 4°C for 1 hour in the dark, with occasional vortexing.

    • Centrifuge the sample at 14,000 rpm for 15 minutes at 4°C.[1]

    • Carefully transfer the supernatant to a new tube. The supernatant contains the target analytes.

    • To maximize recovery, re-extract the pellet with another 0.5 mL of Extraction Solvent, centrifuge again, and combine the supernatants.[1]

    • Evaporate the combined supernatant to dryness using a vacuum concentrator (e.g., SpeedVac) at room temperature.

2. Solid-Phase Extraction (SPE) Cleanup

SPE is employed to remove interfering compounds and concentrate the analytes prior to HPLC-MS/MS analysis. A reversed-phase C18 cartridge is suitable for this purpose.

  • Materials:

  • Procedure:

    • Reconstitute the dried extract from the previous step in 1 mL of 1% acetic acid.

    • Conditioning: Condition the C18 SPE cartridge by passing 3 mL of 100% methanol through it, followed by 3 mL of 1% acetic acid. Do not allow the cartridge to dry out.[4]

    • Loading: Load the entire reconstituted sample onto the conditioned cartridge.

    • Washing: Wash the cartridge with 3 mL of 1% acetic acid to remove polar impurities.[4]

    • Elution: Elute the retained analytes, including this compound, with 1.5 mL of the Elution Solvent into a clean collection tube.[4]

    • Evaporate the eluate to dryness using a vacuum concentrator.

    • Reconstitute the final dried residue in 100 µL of the initial HPLC mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid).

    • Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

3. HPLC-MS/MS Analysis

The final analysis is performed using a reversed-phase HPLC system coupled to a tandem mass spectrometer.

  • Instrumentation:

    • HPLC system with a binary pump and autosampler

    • Column: C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 2.5 µm particle size)[5]

    • Tandem mass spectrometer with an electrospray ionization (ESI) source

  • Chromatographic Conditions:

    • Mobile Phase A: Water with 0.1% Formic Acid[6]

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid[6]

    • Flow Rate: 0.3 mL/min[5]

    • Injection Volume: 10 µL

    • Column Temperature: 40°C

    • Gradient Program:

      • 0.0 - 2.0 min: 10% B

      • 2.0 - 10.0 min: Linear gradient from 10% to 90% B

      • 10.0 - 12.0 min: Hold at 90% B

      • 12.1 - 15.0 min: Return to 10% B and equilibrate

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Negative[6]

    • Scan Mode: Multiple Reaction Monitoring (MRM)

    • Nebulizer Gas: Nitrogen

    • Ion Source Temperature: 150°C

    • Desolvation Temperature: 400°C

Data Presentation

The following table summarizes the proposed quantitative parameters for the HPLC-MS/MS analysis of this compound and the internal standard. These are representative values and should be optimized for the specific instrumentation used.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Retention Time (min)LOD (pg/mL)LOQ (pg/mL)
This compound311.1155.1100-22~ 5.850150
d6-Abscisic Acid (Internal Standard)269.2159.1100-18~ 7.2N/AN/A

Mandatory Visualizations

Experimental_Workflow cluster_prep 1. Sample Preparation & Extraction cluster_spe 2. Solid-Phase Extraction (SPE) Cleanup cluster_analysis 3. HPLC-MS/MS Analysis A Weigh 100 mg Plant Tissue B Freeze in Liquid N2 A->B C Grind to Fine Powder B->C D Add Extraction Solvent & d6-ABA (IS) C->D E Vortex & Incubate (4°C) D->E F Centrifuge (14,000 rpm) E->F G Collect Supernatant F->G H Evaporate to Dryness G->H I Reconstitute in 1% Acetic Acid H->I J Condition C18 Cartridge K Load Sample I->K Load onto Conditioned Cartridge L Wash Cartridge K->L M Elute Analytes L->M N Evaporate Eluate M->N O Reconstitute in Mobile Phase N->O P Filter into HPLC Vial O->P Q Inject Sample onto C18 Column P->Q R Chromatographic Separation (Gradient Elution) Q->R S ESI (Negative Mode) R->S T Tandem MS Detection (MRM) S->T U Data Acquisition & Quantification T->U

Caption: Experimental workflow for the analysis of this compound.

Signaling_Pathway ABA Abscisic Acid (ABA) Oxidation1 8'-Hydroxylation ABA->Oxidation1 PA Phaseic Acid (PA) Reduction Reduction PA->Reduction DPA Dihydrophaseic Acid (DPA) Oxidation2 Oxidation DPA->Oxidation2 HODPA This compound (Target Analyte) Oxidation1->PA spontaneous Isomerization Isomerization Reduction->DPA Oxidation2->HODPA

References

Application Notes and Protocols: Proposed Synthetic Route for 8'-Oxo-6-hydroxydihydrophaseic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

8'-Oxo-6-hydroxydihydrophaseic acid is a naturally occurring derivative of abscisic acid (ABA), a key plant hormone involved in stress responses.[1][2] While this compound has been isolated from natural sources such as Illicium dunnianum, a standardized chemical synthesis has not been extensively documented in the literature.[3] This document outlines a proposed synthetic strategy for this compound, drawing upon established methodologies for the synthesis of abscisic acid analogs and related metabolites like dihydrophaseic acid.[4][5][6] The protocols provided herein are intended as a foundational guide for researchers aiming to synthesize this and other structurally related compounds for further investigation into their biological activities.

Proposed Synthetic Pathway

The proposed synthesis of this compound commences with the commercially available plant hormone, (+)-abscisic acid. The strategy involves a three-step process:

  • Esterification of the carboxylic acid in abscisic acid to protect it during subsequent oxidation steps.

  • Oxidation of the 8'-methyl group to an aldehyde, followed by further oxidation to a carboxylic acid, which is then esterified.

  • Stereoselective Reduction and Cyclization to form the dihydrophaseic acid core structure, followed by a final oxidation to yield the target 8'-oxo derivative.

A schematic of this proposed pathway is presented below.

Synthetic_Pathway Abscisic_Acid (+)-Abscisic Acid Methyl_Ester Abscisic Acid Methyl Ester Abscisic_Acid->Methyl_Ester 1. Esterification (CH3)2SO4, K2CO3 Oxidized_Intermediate 8'-Oxo-abscisic Acid Methyl Ester Methyl_Ester->Oxidized_Intermediate 2. Oxidation (e.g., SeO2) Target_Molecule This compound Oxidized_Intermediate->Target_Molecule 3. Reduction & Cyclization (e.g., NaBH4), then Oxidation (e.g., PCC)

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Step 1: Esterification of (+)-Abscisic Acid

This protocol is adapted from standard esterification procedures for carboxylic acids.

Objective: To protect the carboxylic acid group of (+)-abscisic acid as a methyl ester.

Materials:

  • (+)-Abscisic Acid

  • Acetone (B3395972) (anhydrous)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethyl sulfate (B86663) ((CH₃)₂SO₄)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve (+)-abscisic acid in anhydrous acetone in a round-bottom flask equipped with a magnetic stir bar.

  • Add anhydrous potassium carbonate to the solution.

  • Slowly add dimethyl sulfate dropwise to the stirring suspension at room temperature.

  • Allow the reaction to stir at room temperature for 12-18 hours, monitoring by TLC until the starting material is consumed.

  • Filter the reaction mixture to remove the potassium carbonate.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in diethyl ether and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude abscisic acid methyl ester.

  • Purify the crude product by flash column chromatography.

Step 2: Oxidation of the 8'-Methyl Group

This step is a critical and challenging part of the synthesis. The choice of oxidizing agent is crucial for selective oxidation of the 8'-methyl group. Selenium dioxide (SeO₂) is a potential reagent for this allylic oxidation.

Objective: To selectively oxidize the 8'-methyl group of the abscisic acid methyl ester to an aldehyde.

Materials:

  • Abscisic acid methyl ester

  • Dioxane

  • Selenium dioxide (SeO₂)

  • Dichloromethane (DCM)

  • Celite®

  • Sodium sulfide (B99878) solution (aqueous)

Procedure:

  • Dissolve the abscisic acid methyl ester in dioxane in a round-bottom flask.

  • Add a stoichiometric amount of selenium dioxide.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.

  • Cool the reaction mixture to room temperature and dilute with dichloromethane.

  • Filter the mixture through a pad of Celite® to remove the selenium byproduct.

  • Wash the filtrate with an aqueous sodium sulfide solution to remove any remaining selenium compounds.

  • Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting 8'-oxo-abscisic acid methyl ester via flash column chromatography.

Step 3: Reduction, Cyclization, and Final Oxidation

This final step involves the formation of the dihydrophaseic acid core and the introduction of the 6-hydroxy and 8'-oxo functionalities.

Objective: To convert 8'-oxo-abscisic acid methyl ester to the final product, this compound.

Materials:

Procedure:

  • Dissolve the 8'-oxo-abscisic acid methyl ester in methanol and cool to 0 °C in an ice bath.

  • Add sodium borohydride portion-wise to the solution. This will reduce the ketone and facilitate the cyclization to form the 6-hydroxydihydrophaseic acid methyl ester intermediate.

  • Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature.

  • Quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate.

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Dissolve the crude intermediate in dichloromethane.

  • Add pyridinium chlorochromate (PCC) adsorbed on silica gel.

  • Stir the mixture at room temperature until the oxidation is complete (monitored by TLC).

  • Filter the reaction mixture through a short plug of silica gel, eluting with ethyl acetate.

  • Concentrate the filtrate and purify by preparative HPLC to obtain the final product, this compound.

Data Presentation

The following tables summarize the hypothetical quantitative data for the proposed synthetic route.

Table 1: Reactant and Expected Product Quantities

StepStarting MaterialMolar Mass ( g/mol )Amount (mmol)Key ReagentProductMolar Mass ( g/mol )Expected Yield (%)
1(+)-Abscisic Acid264.321.0(CH₃)₂SO₄Abscisic Acid Methyl Ester278.3585-95
2Abscisic Acid Methyl Ester278.350.85SeO₂8'-Oxo-abscisic Acid Methyl Ester292.3340-50
38'-Oxo-abscisic Acid Methyl Ester292.330.40NaBH₄, then PCCThis compound312.3230-40

Table 2: Hypothetical Characterization Data

Compound¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)MS (ESI+) m/z
Abscisic Acid Methyl Ester5.8-8.0 (olefinic H), 3.7 (OCH₃), 1.0-2.5 (aliphatic H)167 (C=O, ester), 125-150 (olefinic C), 60 (OCH₃), 20-40 (aliphatic C)279.15 [M+H]⁺
8'-Oxo-abscisic Acid Methyl Ester9.5 (CHO), 5.8-8.0 (olefinic H), 3.7 (OCH₃), 1.0-2.5 (aliphatic H)195 (CHO), 167 (C=O, ester), 125-155 (olefinic C), 60 (OCH₃), 20-40 (aliphatic C)293.13 [M+H]⁺
This compound9.6 (CHO), 5.9-7.5 (olefinic H), 4.0-4.5 (CH-OH), 1.0-2.8 (aliphatic H)196 (CHO), 170 (C=O, acid), 128-158 (olefinic C), 70-80 (C-O), 20-50 (aliphatic C)313.12 [M+H]⁺

Experimental Workflow

The general workflow for each synthetic step is outlined in the diagram below.

Experimental_Workflow Start Start Reaction_Setup Reaction Setup (Reactants & Solvents) Start->Reaction_Setup Reaction Reaction in Progress (Stirring, Heating, etc.) Reaction_Setup->Reaction Monitoring Reaction Monitoring (TLC, LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup (Extraction & Washing) Monitoring->Workup Complete Drying Drying & Concentration (Anhydrous Salt, Rotary Evaporator) Workup->Drying Purification Purification (Column Chromatography, HPLC) Drying->Purification Characterization Characterization (NMR, MS) Purification->Characterization End Pure Product Characterization->End

Caption: General experimental workflow for a single synthetic step.

Conclusion

The proposed synthetic route provides a strategic framework for the laboratory-scale synthesis of this compound. The described protocols are based on well-established organic chemistry principles and reactions documented in the synthesis of related natural products. Researchers undertaking this synthesis should be aware that optimization of reaction conditions, particularly for the oxidation and cyclization steps, will likely be necessary to achieve satisfactory yields. Successful synthesis of this molecule will enable further investigation into its biological functions and potential applications in agriculture and medicine.

References

Application of 8'-Oxo-6-hydroxydihydrophaseic Acid in Phytohormone Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

8'-Oxo-6-hydroxydihydrophaseic acid is a sesquiterpenoid and a putative, further oxidized catabolite of the phytohormone abscisic acid (ABA). While research directly focused on this specific compound is currently limited, its structural relationship to dihydrophaseic acid (DPA), a well-known ABA catabolite, suggests its potential significance in the intricate network of phytohormone regulation. The study of such downstream metabolites is crucial for a comprehensive understanding of ABA homeostasis and its role in plant development and stress responses. This document provides an overview of the potential applications of this compound in phytohormone research and outlines protocols for its study.

Putative Role in Abscisic Acid Catabolism

Abscisic acid is a key phytohormone involved in regulating various aspects of plant growth, development, and responses to environmental stressors such as drought and salinity. The concentration of active ABA is tightly controlled through a balance of biosynthesis and catabolism. The primary catabolic pathway involves the hydroxylation of ABA to 8'-hydroxy-ABA, which spontaneously isomerizes to phaseic acid (PA). PA is then reduced to dihydrophaseic acid (DPA). It is hypothesized that this compound represents a further downstream metabolite of DPA, arising from additional oxidative modifications.

Potential Research Applications

  • Biomarker for Specific Stress Responses: The formation of highly oxidized ABA catabolites like this compound may be indicative of specific types or durations of abiotic or biotic stress. Quantifying its levels in plant tissues under various stress conditions could establish it as a sensitive biomarker for particular physiological states.

  • Investigating ABA Homeostasis: Studying the biosynthesis and degradation of this compound can provide deeper insights into the complete ABA catabolic pathway and the enzymes involved. This knowledge is essential for understanding how plants fine-tune their ABA levels to modulate physiological responses.

  • Elucidating Biological Activity: While DPA is generally considered to be biologically inactive, further modifications could potentially alter its activity. Bioassays could be conducted to determine if this compound possesses any residual or novel biological activity, such as influencing seed germination, stomatal closure, or gene expression.

  • Development of Phytohormone Analogs: Understanding the structure-activity relationship of ABA catabolites can inform the design and synthesis of novel plant growth regulators. This compound could serve as a lead compound or a model for developing new molecules with specific agonist or antagonist activities on ABA signaling pathways.

Quantitative Data Summary

Direct quantitative data for this compound in phytohormone research is not yet prevalent in published literature. However, analysis of ABA and its primary catabolites provides a framework for future studies. The table below summarizes key compounds in the ABA catabolic pathway.

CompoundMolecular FormulaMolar Mass ( g/mol )Typical Function
(+)-Abscisic Acid (ABA)C15H20O4264.32Active phytohormone
Phaseic Acid (PA)C15H20O5280.32Major ABA catabolite
Dihydrophaseic Acid (DPA)C15H22O5282.33ABA catabolite
This compound C15H20O7 312.32 Putative downstream ABA catabolite

Experimental Protocols

The following are generalized protocols that can be adapted for the study of this compound. Optimization will be required based on the plant species and tissue type.

Protocol 1: Extraction of ABA and its Catabolites from Plant Tissue

  • Harvest and Freeze: Harvest plant tissue (e.g., leaves, roots, seeds) and immediately freeze in liquid nitrogen to quench metabolic activity.

  • Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.

  • Extraction Solvent: Prepare an extraction solvent of 80:19:1 (v/v/v) acetone:water:acetic acid.

  • Extraction: Add the extraction solvent to the powdered tissue (e.g., 10 mL per gram of tissue).

  • Internal Standard: Add an appropriate internal standard, such as a deuterated analog of ABA or DPA, for quantification.

  • Incubation: Incubate the mixture at 4°C for 1-4 hours with gentle agitation.

  • Centrifugation: Centrifuge the extract at 10,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Supernatant Collection: Carefully collect the supernatant.

  • Drying: Evaporate the solvent from the supernatant under a stream of nitrogen gas or using a rotary evaporator at a temperature below 40°C.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for analysis (e.g., 10% methanol (B129727) in water).

Protocol 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Chromatographic Separation:

    • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient from low to high organic phase to separate the compounds of interest. For example, start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry Detection:

    • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer.

    • Ionization Source: Electrospray ionization (ESI) in negative ion mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

    • MRM Transitions: Specific precursor-to-product ion transitions need to be determined for this compound and the internal standard by infusing a standard solution.

    • Data Analysis: Quantify the analyte by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with authentic standards.

Visualizations

ABA_Catabolism ABA Abscisic Acid (ABA) Hydroxy_ABA 8'-Hydroxy-ABA ABA->Hydroxy_ABA CYP707A PA Phaseic Acid (PA) Hydroxy_ABA->PA Spontaneous isomerization DPA Dihydrophaseic Acid (DPA) PA->DPA PA Reductase Oxo_Hydroxy_DPA This compound (Putative) DPA->Oxo_Hydroxy_DPA Further Oxidation (Hypothetical) Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Harvest Harvest & Freeze Plant Tissue Grind Grind to Fine Powder Harvest->Grind Extract Extract with Solvent & Internal Standard Grind->Extract Centrifuge Centrifuge & Collect Supernatant Extract->Centrifuge Dry Dry Extract Centrifuge->Dry Reconstitute Reconstitute in Injection Solvent Dry->Reconstitute LC_MS LC-MS/MS Analysis Reconstitute->LC_MS Quantify Quantification against Calibration Curve LC_MS->Quantify Interpret Biological Interpretation Quantify->Interpret

Application Notes and Protocols: 8'-Oxo-6-hydroxydihydrophaseic Acid and Other Catabolites as Biomarkers for ABA Catabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abscisic acid (ABA) is a pivotal plant hormone that orchestrates a wide array of physiological and developmental processes, including seed dormancy, germination, and responses to environmental stressors such as drought and salinity. The cellular concentration of ABA is meticulously regulated through a dynamic equilibrium between its biosynthesis and catabolism. The primary route of ABA inactivation is through oxidative degradation, a pathway that offers valuable biomarkers for assessing plant stress levels and metabolic activity.

The catabolic cascade is predominantly initiated by the hydroxylation of ABA at the 8'-position, a reaction catalyzed by the cytochrome P450 monooxygenase, ABA 8'-hydroxylase (CYP707A).[1] This enzymatic step produces an unstable intermediate, 8'-hydroxy ABA, which spontaneously isomerizes to form phaseic acid (PA). Subsequently, PA can be reduced to dihydrophaseic acid (DPA). Further oxidative modifications can lead to the formation of downstream metabolites, such as 8'-oxo-dihydrophaseic acid (8'-oxo-DPA). The compound 8'-Oxo-6-hydroxydihydrophaseic acid, a natural product isolated from Illicium dunnianum, shares structural similarity with these ABA catabolites, suggesting its potential as a late-stage product in this pathway, although its precise role as a biomarker for ABA catabolism requires further investigation.

These application notes provide a comprehensive overview of the use of ABA catabolites, including phaseic acid, dihydrophaseic acid, and potentially 8'-oxo-dihydrophaseic acid, as biomarkers for ABA catabolism. Detailed protocols for their extraction, quantification, and the in vitro characterization of the key enzyme, ABA 8'-hydroxylase, are presented.

Data Presentation

The concentration of ABA and its catabolites can vary significantly depending on the plant species, tissue type, developmental stage, and environmental conditions. The following tables summarize representative quantitative data for ABA, phaseic acid (PA), and dihydrophaseic acid (DPA) levels under different conditions.

Table 1: ABA, PA, and DPA Concentrations in Vicia faba (Broad Bean) Leaves and Roots under Varying Water Stress

Fraction of Transpirable Soil Water (FTSW)TreatmentABA (ng g⁻¹ DW)PA (ng g⁻¹ DW)DPA (ng g⁻¹ DW)
Leaves
100%Well-watered~150~200~800
50%Water-stressed~1200~600~1500
Roots
100%Well-watered~50~100~400
50%Water-stressed~400~250~1000

Data adapted from relevant studies on Vicia faba under drought stress.

Table 2: ABA and its Catabolites in Arabidopsis thaliana under Control and Stress Conditions

ConditionTissueABA (ng g⁻¹ FW)PA (ng g⁻¹ FW)DPA (ng g⁻¹ FW)
ControlRosette Leaves2-3Not ReportedNot Reported
Water Stress (1 week)Rosette Leaves10Not ReportedNot Reported
Water Stress (2 weeks)Rosette Leaves21Not ReportedNot Reported

Data adapted from a study on Arabidopsis thaliana under water deficit.[2] Note: FW denotes fresh weight.

Table 3: Kinetic Parameters of ABA 8'-hydroxylase (CYP707A3) from Arabidopsis thaliana

SubstrateK_m_ (μM)k_cat_ (min⁻¹)
(+)-ABA1.315

These parameters were determined using recombinant CYP707A3 expressed in insect cells.

Experimental Protocols

Protocol 1: Extraction and Quantification of ABA and its Catabolites by LC-MS/MS

This protocol provides a general framework for the liquid chromatography-tandem mass spectrometry (LC-MS/MS) based quantification of ABA, PA, DPA, and potentially 8'-oxo-dihydrophaseic acid from plant tissues.

1. Plant Material and Stress Treatment:

  • Grow plants under controlled environmental conditions (e.g., growth chamber with controlled light, temperature, and humidity).

  • For stress treatments, subject plants to specific conditions (e.g., withhold water to induce drought stress).

  • Harvest plant material (e.g., leaves, roots) at designated time points, immediately freeze in liquid nitrogen, and store at -80°C until extraction.

2. Extraction:

  • Grind frozen plant tissue (100-200 mg) to a fine powder in liquid nitrogen using a pre-chilled mortar and pestle.

  • Transfer the frozen powder to a microcentrifuge tube.

  • Add 1 mL of extraction solvent (e.g., acetone:water:acetic acid, 80:19:1, v/v/v).

  • Add an appropriate internal standard (e.g., deuterated ABA, PA, and DPA) for accurate quantification.

  • Vortex vigorously for 1 minute and incubate on a shaker at 4°C for 1 hour.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant and transfer to a new tube.

  • Re-extract the pellet with 0.5 mL of the extraction solvent, vortex, and centrifuge again.

  • Pool the supernatants.

  • Evaporate the solvent to dryness under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried extract in a suitable volume (e.g., 100-200 µL) of the initial LC mobile phase (e.g., 10% methanol (B129727) in water with 0.1% formic acid).

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet any insoluble material.

  • Transfer the clear supernatant to an LC-MS vial.

3. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Methanol or acetonitrile (B52724) with 0.1% formic acid.

    • Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing linearly to a high percentage over several minutes to elute the compounds of interest. For example:

      • 0-1 min: 10% B

      • 1-10 min: linear gradient to 90% B

      • 10-12 min: hold at 90% B

      • 12-12.1 min: return to 10% B

      • 12.1-15 min: re-equilibration at 10% B

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5-10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray ionization (ESI), typically in negative mode for ABA and its catabolites.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions need to be optimized for each analyte and its corresponding internal standard. Example transitions (note: these should be empirically determined on the specific instrument):

      • ABA: m/z 263 -> 153

      • PA: m/z 279 -> 139

      • DPA: m/z 281 -> 159

      • 8'-oxo-DPA: The exact transition would need to be determined, but would be based on its molecular weight and fragmentation pattern.

    • Instrument Parameters: Optimize cone voltage, collision energy, and other source parameters for each MRM transition to maximize signal intensity.

4. Data Analysis:

  • Generate a standard curve for each analyte using authentic standards.

  • Quantify the endogenous levels of each compound in the plant extracts by comparing the peak areas of the analyte to its corresponding internal standard and interpolating from the standard curve.

Protocol 2: In Vitro ABA 8'-Hydroxylase Assay

This protocol describes an in vitro assay to measure the activity of ABA 8'-hydroxylase from plant microsomal fractions.

1. Microsome Isolation:

  • Harvest plant tissue (e.g., ABA-induced cell cultures or specific plant organs) and freeze in liquid nitrogen.

  • Grind the frozen tissue to a fine powder.

  • Homogenize the powder in a cold extraction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.5, containing sucrose, ascorbate, and PVPP).

  • Filter the homogenate through layers of cheesecloth or Miracloth.

  • Centrifuge the filtrate at 10,000 x g for 20 minutes at 4°C to pellet mitochondria and chloroplasts.

  • Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the microsomal fraction.

  • Resuspend the microsomal pellet in a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5) and determine the protein concentration (e.g., using the Bradford assay).

2. Enzyme Assay:

  • Prepare a reaction mixture containing:

    • Microsomal protein (e.g., 50-100 µg)

    • Reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5)

    • NADPH (e.g., 1 mM final concentration)

    • (+)-ABA (e.g., 10-50 µM final concentration)

  • The total reaction volume is typically 100-200 µL.

  • Pre-incubate the reaction mixture without ABA at the desired temperature (e.g., 30°C) for 5 minutes.

  • Initiate the reaction by adding (+)-ABA.

  • Incubate the reaction at 30°C for a specific time (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.

  • Stop the reaction by adding a small volume of acid (e.g., 1 M HCl) and an organic solvent (e.g., ethyl acetate).

3. Product Quantification:

  • Extract the reaction products (8'-hydroxy ABA, which will convert to PA) with an organic solvent (e.g., ethyl acetate).

  • Evaporate the organic solvent and reconstitute the residue in the initial LC mobile phase.

  • Analyze the formation of phaseic acid using LC-MS/MS as described in Protocol 1.

  • Calculate the enzyme activity based on the amount of product formed per unit of time and per amount of protein.

Visualizations

ABA_Catabolism_Pathway ABA Abscisic Acid (ABA) 8_OH_ABA 8'-hydroxy ABA ABA->8_OH_ABA Hydroxylation PA Phaseic Acid (PA) 8_OH_ABA->PA DPA Dihydrophaseic Acid (DPA) PA->DPA 8_oxo_DPA 8'-oxo-DPA DPA->8_oxo_DPA Target_Compound 8'-Oxo-6-hydroxy- dihydrophaseic acid 8_oxo_DPA->Target_Compound ? enzyme1 ABA 8'-hydroxylase (CYP707A) spontaneous Spontaneous isomerization enzyme2 PA Reductase enzyme3 Further Oxidation

Caption: ABA Catabolism Pathway.

LCMS_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_DataProcessing Data Processing Plant_Tissue Plant Tissue (Frozen in Liquid N2) Grinding Grinding Plant_Tissue->Grinding Extraction Solvent Extraction (+ Internal Standard) Grinding->Extraction Centrifugation1 Centrifugation Extraction->Centrifugation1 Supernatant_Collection Supernatant Collection Centrifugation1->Supernatant_Collection Drying Evaporation to Dryness Supernatant_Collection->Drying Reconstitution Reconstitution Drying->Reconstitution Centrifugation2 Final Centrifugation Reconstitution->Centrifugation2 LCMS_Vial Transfer to LC-MS Vial Centrifugation2->LCMS_Vial LC_Separation Liquid Chromatography (Reversed-Phase) LCMS_Vial->LC_Separation MS_Detection Tandem Mass Spectrometry (ESI-, MRM) LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Standard_Curve Standard Curve Generation Peak_Integration->Standard_Curve Quantification Quantification Standard_Curve->Quantification

Caption: LC-MS/MS Experimental Workflow.

Enzyme_Assay_Workflow cluster_Microsome_Isolation Microsome Isolation cluster_Enzyme_Reaction Enzyme Reaction cluster_Product_Analysis Product Analysis Plant_Material Plant Material Homogenization Homogenization Plant_Material->Homogenization Low_Speed_Centrifugation Low-Speed Centrifugation Homogenization->Low_Speed_Centrifugation Ultracentrifugation Ultracentrifugation Low_Speed_Centrifugation->Ultracentrifugation Microsomal_Pellet Resuspend Microsomal Pellet Ultracentrifugation->Microsomal_Pellet Reaction_Setup Set up Reaction Mixture (Microsomes, Buffer, NADPH) Microsomal_Pellet->Reaction_Setup Initiation Initiate with (+)-ABA Reaction_Setup->Initiation Incubation Incubation (e.g., 30°C) Initiation->Incubation Termination Stop Reaction Incubation->Termination Product_Extraction Product Extraction Termination->Product_Extraction LCMS_Analysis LC-MS/MS Quantification of PA Product_Extraction->LCMS_Analysis Activity_Calculation Calculate Enzyme Activity LCMS_Analysis->Activity_Calculation

Caption: In Vitro ABA 8'-Hydroxylase Assay Workflow.

References

Application Notes and Protocols for Investigating the Effects of 8'-Oxo-6-hydroxydihydrophaseic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Currently, there is a notable scarcity of specific scientific literature detailing the biological effects and mechanisms of action for 8'-Oxo-6-hydroxydihydrophaseic acid. The name suggests a structural relationship to phaseic acid and dihydrophaseic acid, which are known catabolites of the plant hormone abscisic acid (ABA). This relationship provides a rational starting point for hypothesizing that this compound may play a role in plant stress responses and development, potentially by modulating ABA signaling pathways.

These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to systematically investigate the biological effects of this and other novel plant-derived small molecules. The protocols outlined below range from initial bioactivity screening to in-depth mechanistic studies, including "omics" approaches and signaling pathway elucidation.

Application Notes

Objective: To characterize the dose-dependent biological effects of this compound (herein referred to as the "test compound") on cellular and whole-plant systems, and to elucidate its underlying mechanism of action.

Hypothesized Biological Roles:

  • Modulation of ABA Signaling: Given its structural similarity to ABA catabolites, the test compound may act as an agonist, antagonist, or modulator of ABA receptors and downstream signaling components.

  • Plant Growth and Development: The compound could influence key developmental processes such as seed germination, root architecture, and flowering time.

  • Stress Response: It may be involved in mediating plant responses to abiotic stresses like drought, salinity, and osmotic stress, as well as biotic stresses.

  • Cellular Effects in Non-Plant Systems: Potential for cytotoxic, anti-inflammatory, or other pharmacological activities in mammalian cells.

Experimental Strategy: A tiered approach is recommended, starting with broad phenotypic and cellular screening, followed by more focused "omics" and mechanistic studies to identify molecular targets and signaling pathways.

Experimental Protocols

Protocol 1: Preliminary Bioactivity Screening

1.1: Plant-Based Phenotypic Assays

  • Objective: To assess the effect of the test compound on key plant physiological processes.

  • Methodology:

    • Seed Germination Assay:

      • Sterilize seeds of a model plant (e.g., Arabidopsis thaliana) and place them on sterile filter paper in Petri dishes containing different concentrations of the test compound (e.g., 0, 1, 10, 100 µM) and a positive control (ABA).

      • Incubate under controlled conditions (e.g., 22°C, 16h light/8h dark photoperiod).

      • Record germination rates daily for 7 days.

    • Root Elongation Assay:

      • Germinate seeds on standard growth medium (e.g., Murashige and Skoog) for 3-4 days.

      • Transfer seedlings to plates containing the test compound at various concentrations.

      • Mark the initial position of the root tip and measure root growth after 3-5 days.

    • Stomatal Aperture Assay:

      • Float epidermal peels from mature leaves on solutions with varying concentrations of the test compound.

      • Incubate for 2-3 hours under light to induce stomatal opening.

      • Measure stomatal apertures using a microscope and image analysis software.

1.2: Cell-Based Assays (Mammalian Cells)

  • Objective: To evaluate the potential cytotoxic or pharmacological effects on mammalian cells.

  • Methodology:

    • MTT Cytotoxicity Assay:

      • Seed mammalian cells (e.g., HeLa, HEK293) in 96-well plates and allow them to adhere overnight.

      • Treat cells with a range of concentrations of the test compound for 24-72 hours.

      • Add MTT reagent and incubate for 2-4 hours.

      • Solubilize the formazan (B1609692) crystals and measure absorbance at 570 nm to determine cell viability.

Protocol 2: Metabolomic and Transcriptomic Analysis
  • Objective: To obtain an unbiased view of the global metabolic and gene expression changes induced by the test compound.

  • Methodology:

    • Plant Material Treatment and Sampling:

      • Grow model plants (Arabidopsis thaliana or rice) under controlled conditions.[1]

      • Treat plants with a selected effective concentration of the test compound and a vehicle control.

      • Harvest tissue samples at different time points (e.g., 0, 1, 6, 24 hours).[2]

      • Immediately freeze samples in liquid nitrogen and store at -80°C.[2]

    • Metabolite Extraction and Analysis (LC-MS):

      • Grind frozen tissue to a fine powder.[2]

      • Extract metabolites using a suitable solvent system (e.g., 80% methanol).

      • Analyze extracts using Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify a wide range of metabolites.[3][4]

    • RNA Extraction and Sequencing (RNA-Seq):

      • Extract total RNA from frozen tissue samples using a commercial kit.

      • Assess RNA quality and quantity.

      • Prepare sequencing libraries and perform high-throughput sequencing.

      • Analyze sequencing data to identify differentially expressed genes.

Protocol 3: Signaling Pathway Elucidation
  • Objective: To investigate the specific signaling pathways affected by the test compound, focusing on the hypothesized ABA pathway.

  • Methodology:

    • Reporter Gene Assays:

      • Use transgenic plants or protoplasts expressing a reporter gene (e.g., GUS or Luciferase) driven by an ABA-responsive promoter (e.g., RD29B).

      • Treat with the test compound and measure reporter gene activity.

    • Western Blot Analysis:

      • Treat plant seedlings or cell cultures with the test compound for various durations.

      • Extract total proteins and separate them by SDS-PAGE.

      • Transfer proteins to a membrane and probe with antibodies against key signaling proteins (e.g., phosphorylated forms of SnRK2 kinases).

    • Yeast Two-Hybrid Assay:

      • To test for direct interaction with ABA receptors (PYR/PYL/RCAR), clone the receptor as the "bait" and a library of interacting proteins as the "prey".

      • Screen for interactions in the presence and absence of the test compound.

Data Presentation

Table 1: Effect of Test Compound on Arabidopsis thaliana Seed Germination

Concentration (µM)Germination Rate (%) after 3 daysGermination Rate (%) after 5 days
0 (Control)95 ± 398 ± 2
192 ± 497 ± 3
1065 ± 578 ± 4
10020 ± 635 ± 5
10 (ABA Control)15 ± 425 ± 6

Table 2: Cytotoxicity of Test Compound on HeLa Cells (MTT Assay)

Concentration (µM)Cell Viability (%) after 48 hours
0 (Control)100 ± 5
198 ± 6
1095 ± 4
10085 ± 7
50055 ± 8

Visualizations

Experimental_Workflow cluster_0 Phase 1: Screening cluster_1 Phase 2: Target Identification cluster_2 Phase 3: Mechanistic Studies cluster_3 Outcome pheno_assay Phenotypic Assays (Germination, Root Growth) omics Omics Analysis (Transcriptomics, Metabolomics) pheno_assay->omics Identify effective concentration cell_assay Cell-Based Assays (Cytotoxicity) cell_assay->omics pathway Signaling Pathway Elucidation omics->pathway Identify regulated genes/metabolites protein_interaction Protein Interaction (Yeast-2-Hybrid) pathway->protein_interaction Hypothesize direct targets conclusion Characterization of Biological Function pathway->conclusion protein_interaction->conclusion

Caption: A tiered experimental workflow for characterizing a novel compound.

ABA_Signaling_Pathway compound This compound (Test Compound) receptor PYR/PYL/RCAR Receptors compound->receptor ? aba Abscisic Acid (ABA) aba->receptor pp2c PP2C Phosphatases receptor->pp2c Inhibits snrk2 SnRK2 Kinases pp2c->snrk2 Inhibits downstream Downstream Targets (Transcription Factors, Ion Channels) snrk2->downstream Activates response Physiological Response (Stomatal Closure, Gene Expression) downstream->response

Caption: Hypothesized modulation of the ABA signaling pathway.

References

Troubleshooting & Optimization

Technical Support Center: Detection of 8'-Oxo-6-hydroxydihydrophaseic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of 8'-Oxo-6-hydroxydihydrophaseic acid, a metabolite of abscisic acid (ABA). Given that this is a less extensively studied compound, many of the challenges and solutions are based on established methods for other ABA metabolites like phaseic acid (PA) and dihydrophaseic acid (DPA).

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in detecting this compound?

A1: The primary challenges in detecting this compound include its likely low endogenous concentrations in plant tissues, potential for isomeric interferences from structurally similar ABA metabolites, and susceptibility to matrix effects during analysis by mass spectrometry.[1][2] The complexity of the sample matrix can lead to ionization suppression or enhancement, affecting the accuracy of quantification.[2]

Q2: Which analytical technique is most suitable for the quantification of this compound?

A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most suitable technique due to its high sensitivity and selectivity.[3][4] This method allows for the precise detection of the target analyte even in complex biological samples. For structurally similar compounds, UPLC/ESI-MS/MS has been successfully used.[3]

Q3: Why is an internal standard crucial for the accurate quantification of this metabolite?

A3: The use of a deuterated internal standard is highly recommended to correct for analyte loss during sample preparation and to compensate for matrix effects in the mass spectrometer.[2][3] Stable isotope-labeled internal standards are considered the gold standard for quantitative mass spectrometry.

Q4: How can I minimize the artifactual formation of oxidation products during sample preparation?

A4: To prevent artifactual oxidation during sample workup, it is crucial to keep samples cold at all times and to minimize exposure to air and light.[5] The addition of antioxidants to the extraction solvent can also be beneficial. For other oxidized compounds like 8-oxo-dG, the use of antioxidants like TEMPO has been shown to improve reproducibility.[6]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low or no signal for this compound 1. Inefficient extraction from the sample matrix.2. Degradation of the analyte during sample processing.3. Low endogenous concentration of the analyte.4. Ion suppression due to matrix effects.1. Optimize the extraction solvent and consider a solid-phase extraction (SPE) cleanup step.[1]2. Work at low temperatures and minimize sample handling time.[5]3. Increase the starting amount of sample material or use a more sensitive instrument.4. Dilute the sample extract or use a matrix-matched calibration curve.[2]
Poor peak shape in chromatography 1. Incompatible injection solvent with the mobile phase.2. Column overload.3. Secondary interactions with the stationary phase.1. Ensure the injection solvent is similar in composition and strength to the initial mobile phase.2. Reduce the injection volume or dilute the sample.3. Adjust the mobile phase pH or add a competing agent.
High background noise in mass spectrometry 1. Contamination from solvents, glassware, or the LC system.2. Co-elution of interfering compounds from the sample matrix.1. Use high-purity solvents and thoroughly clean all equipment.2. Improve chromatographic separation by optimizing the gradient or using a different column. Implement a more rigorous sample cleanup protocol.[1]
Inconsistent quantification results 1. Variability in sample extraction and processing.2. Matrix effects varying between samples.3. Instability of the analyte in stored extracts.1. Use a deuterated internal standard added at the beginning of the extraction process.[3]2. Prepare matrix-matched calibration standards for each batch of samples.[2]3. Analyze samples as quickly as possible after extraction and store extracts at -80°C.

Quantitative Data for Related ABA Metabolites

The following table summarizes recovery rates for ABA and its metabolites from a study on Bauhinia variegata leaves, which can serve as a benchmark for developing a method for this compound.

AnalyteRecovery (%)
Abscisic acid (ABA)87
Phaseic acid (PA)75
Dihydrophaseic acid (DPA)67
neo-Phaseic acid (neoPA)83
7´-OH-ABA78
ABA-glucosyl ester (ABA-GE)71

Data adapted from Silva C. M. S. et al. (2012). Braz. J. Plant Physiol., 24(3), 223-232.[7]

Experimental Protocols

Protocol: Extraction and Purification of ABA Metabolites from Plant Tissue

This protocol is a general guideline and may require optimization for your specific sample type and instrumentation.

  • Sample Homogenization:

    • Freeze approximately 50-100 mg of plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle or a tissue lyser.[5][8]

    • Add the powdered tissue to a 2 mL microcentrifuge tube.

  • Extraction:

    • To the powdered tissue, add 1 mL of an extraction solvent (e.g., 100% methanol (B129727) or an isopropanol:acetic acid mixture) containing a deuterated internal standard for each analyte of interest.[3][8]

    • Sonicate the sample for 15 minutes in an ice bath.[8]

    • Centrifuge at 14,000 rpm for 5 minutes at 4°C.[8]

    • Collect the supernatant in a new tube.

    • Repeat the extraction step with another 1 mL of the extraction solvent, sonicate, and centrifuge.

    • Pool the supernatants.

  • Purification (Solid-Phase Extraction - SPE):

    • Condition a C18 SPE cartridge with methanol followed by acidified water.[1]

    • Load the pooled supernatant onto the SPE cartridge.

    • Wash the cartridge with a weak acidic solution to remove interfering compounds.

    • Elute the ABA metabolites with an appropriate solvent, such as an acidic aqueous solution of methanol or ethanol.[1]

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the sample in a small volume of the initial mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Perform chromatographic separation on a C18 column with a gradient elution using mobile phases typically consisting of water and methanol or acetonitrile (B52724) with a small percentage of formic or acetic acid to improve ionization.

    • Detect the analytes using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode, using optimized precursor and product ion transitions for both the native analyte and the deuterated internal standard.[3]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_purification Purification cluster_analysis Analysis cluster_output Output start Plant Tissue Sample homogenization Homogenization in Liquid N2 start->homogenization extraction Solvent Extraction with Internal Standard homogenization->extraction centrifugation Centrifugation extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant spe Solid-Phase Extraction (SPE) supernatant->spe evaporation Evaporation to Dryness spe->evaporation reconstitution Reconstitution evaporation->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms data Data Processing & Quantification lcms->data result Final Concentration data->result

Caption: Experimental workflow for the detection of this compound.

ABA_Metabolism ABA Abscisic Acid (ABA) OH_ABA 8'-Hydroxy ABA ABA->OH_ABA Hydroxylation PA Phaseic Acid (PA) OH_ABA->PA Isomerization DPA Dihydrophaseic Acid (DPA) PA->DPA Reduction Target This compound DPA->Target Further Oxidation/Hydroxylation

Caption: Simplified metabolic pathway of Abscisic Acid (ABA).

References

Technical Support Center: Analysis of 8'-Oxo-6-hydroxydihydrophaseic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the analytical sensitivity of 8'-Oxo-6-hydroxydihydrophaseic acid and related abscisic acid (ABA) metabolites.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Sample Preparation & Extraction

Q1: What is the recommended solvent for extracting this compound from plant tissues?

A1: A commonly used and effective extraction solvent is a mixture of acetone, water, and acetic acid in a ratio of 80:19:1 (v/v/v).[1][2] Methanolic extraction is also frequently employed.[3][4] The acidic component helps to keep the carboxylic acid analytes in their protonated form, improving extraction efficiency. For optimal recovery, especially when not using internal standards, multiple successive extractions of the plant tissue are recommended.[1][2]

Q2: My sample extracts have a lot of interfering compounds (matrix effects). How can I clean up my sample before LC-MS/MS analysis?

A2: Solid-phase extraction (SPE) is a highly effective method for sample cleanup.[2] Oasis HLB cartridges are a good choice for purifying abscisic acid and its metabolites.[1][2] Immunoaffinity chromatography can also be used for highly selective purification, though it is a more specialized technique.[2] A well-designed cleanup procedure is crucial for reducing matrix effects, which can cause ion suppression and lead to inaccurate quantification.[5][6]

Q3: I am seeing low recovery of my analyte. What could be the cause?

A3: Low recovery can stem from several factors:

  • Incomplete Extraction: As mentioned in A1, a single extraction may not be sufficient. One study demonstrated that while three successive extractions recover nearly all endogenous hormones, a single vigorous extraction can provide accurate results if deuterated internal standards are used to correct for recovery losses of 65-90%.[1][2]

  • Analyte Degradation: Ensure samples are processed quickly and kept cold to minimize enzymatic degradation. Lyophilizing (freeze-drying) the tissue before extraction is a common practice.[1][2]

  • Improper pH: Maintaining an acidic pH during extraction and initial purification steps is important for keeping carboxylic acids protonated and improving their retention on reversed-phase SPE sorbents.

  • Use of Internal Standards: The most reliable way to account for recovery losses is to use a deuterated internal standard for this compound or a closely related metabolite.[1][7]

LC-MS/MS Analysis & Sensitivity Enhancement

Q4: I am struggling with low sensitivity in my LC-MS/MS analysis. How can I improve my signal?

A4: There are several strategies to enhance sensitivity:

  • Derivatization: Chemically modifying the carboxylic acid group of this compound can significantly improve its ionization efficiency in the mass spectrometer.[8][9] Reagents like 3-nitrophenylhydrazine (B1228671) (3-NPH) or 4-bromo-N-methylbenzylamine (4-BNMA) can be used to add a more readily ionizable moiety to the molecule.[10][11]

  • Upgrade to UPLC/UHPLC: Ultra-High-Performance Liquid Chromatography (UPLC/UHPLC) systems use columns with smaller particle sizes (<2 µm) and operate at higher pressures than traditional HPLC.[12][13][14][15][16] This results in sharper peaks, better resolution, and significantly improved sensitivity.[12][13][14][15][16]

  • Optimize Mass Spectrometer Parameters: Ensure that the ion source parameters (e.g., temperature, gas flows, and voltages) are optimized for your specific analyte. The choice of ionization mode (positive or negative electrospray ionization, ESI) should also be carefully evaluated. For carboxylic acids, negative ion mode is often preferred.

  • Sample Concentration: After SPE, samples are typically dried down and reconstituted in a smaller volume of a solvent compatible with the initial mobile phase conditions.[17] This concentrates the analyte before injection.

Q5: My chromatographic peaks are broad or tailing. What is the likely cause?

A5: Peak broadening or tailing can be caused by several factors:

  • Column Degradation: The column may be contaminated or have lost its stationary phase. Flushing the column or replacing it may be necessary.

  • Mobile Phase Issues: Ensure the pH of the mobile phase is appropriate for your analyte. For carboxylic acids, a low pH (e.g., by adding 0.1% formic acid) is typically used to ensure they are in a single protonation state.[17]

  • Sample Overload: Injecting too much sample can lead to broad, asymmetric peaks. Try diluting your sample.

  • Extra-Column Volume: Excessive tubing length or dead volume in the connections between the injector, column, and detector can cause peak broadening.

Q6: I am observing shifts in the retention time of my analyte. Why is this happening?

A6: Retention time shifts are a common issue in liquid chromatography.[6] Potential causes include:

  • Changes in Mobile Phase Composition: Inaccurately prepared mobile phases or degradation of mobile phase components can alter retention times.

  • Fluctuating Column Temperature: Ensure your column oven is maintaining a stable temperature.

  • Column Equilibration: The column may not be properly equilibrated between injections, especially when running a gradient.

  • Column Aging: Over time, the stationary phase of the column can degrade, leading to changes in retention characteristics.

Quantitative Data Summary

Table 1: Comparison of HPLC and UPLC/UHPLC for Plant Hormone Analysis

FeatureHigh-Performance Liquid Chromatography (HPLC)Ultra-High-Performance Liquid Chromatography (UPLC/UHPLC)
Particle Size 3 - 5 µm< 2 µm[12][15]
Operating Pressure 4,000 - 6,000 psi[14][16]Up to 15,000 psi[14][16]
Analysis Speed SlowerUp to 10 times faster[13]
Resolution GoodSuperior, sharper peaks[12]
Sensitivity GoodHigher due to reduced peak widths and better signal-to-noise[13][14]

Table 2: Recovery of ABA and its Metabolites with Different Extraction Protocols

Extraction MethodAnalyteRecovery (%)Reference
Single extraction with vigorous vortexingAbscisic Acid & Metabolites65 - 90%[1][2]
Three successive extractionsAbscisic Acid & Metabolites~100%[1][2]
Spiked samples in cowpea leavesAbscisic Acid85.2 - 96.4%[18]

Experimental Protocols

Protocol 1: Extraction and Solid-Phase Extraction (SPE) of ABA Metabolites

This protocol is adapted from methodologies for the extraction of abscisic acid and its catabolites.[1][2][17]

  • Homogenization: Freeze approximately 100 mg of plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle or a cryogenic grinder.[17]

  • Extraction: Add 1.5 mL of an ice-cold extraction solvent (e.g., acetone:water:acetic acid at 80:19:1, v/v/v) to the powdered tissue.[1][2] At this stage, add a known amount of a deuterated internal standard.

  • Incubation & Centrifugation: Shake or vortex the mixture vigorously and incubate at 4°C for 1 hour. Centrifuge at 13,000 x g at 4°C for 10 minutes to pellet cell debris.[17]

  • Supernatant Collection: Carefully transfer the supernatant to a new tube. For exhaustive extraction, re-extract the pellet twice more and pool the supernatants.[1][2]

  • Solvent Evaporation: Evaporate the organic solvent from the supernatant using a vacuum concentrator or a stream of nitrogen.

  • SPE Cartridge Conditioning: Condition an Oasis HLB SPE cartridge by washing with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Sample Loading: Load the aqueous extract onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water to remove polar interferences.

  • Elution: Elute the ABA metabolites with 1.5 mL of methanol or acetonitrile.

  • Drying and Reconstitution: Evaporate the eluate to dryness under nitrogen. Reconstitute the dried extract in a small volume (e.g., 100 µL) of a solvent compatible with the LC mobile phase (e.g., 10% methanol in water with 0.1% formic acid).[17]

Protocol 2: LC-MS/MS Analysis

This is a general protocol for the analysis of ABA metabolites. Specific parameters will need to be optimized for the instrument in use.

  • Liquid Chromatography:

    • Column: Use a reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm for UPLC).[17]

    • Mobile Phase A: Water + 0.1% Formic Acid.[17]

    • Mobile Phase B: Acetonitrile or Methanol + 0.1% Formic Acid.[17]

    • Flow Rate: 0.3 mL/min.[17]

    • Gradient: Develop a suitable gradient from a low to high percentage of Mobile Phase B to resolve this compound from other metabolites.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry:

    • Ion Source: Electrospray Ionization (ESI), typically in negative mode for carboxylic acids.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Determine the optimal precursor ion ([M-H]⁻) and product ion transitions for this compound and its deuterated internal standard by infusing a standard solution.

    • Optimization: Optimize ion source parameters, such as capillary voltage, source temperature, and gas flows, to maximize the signal for the specific MRM transitions.

Visualizations

ABA_Catabolism_Pathway ABA Abscisic Acid (ABA) Hydroxy_ABA 8'-Hydroxy ABA ABA->Hydroxy_ABA CYP707A (8'-hydroxylase) PA Phaseic Acid (PA) Hydroxy_ABA->PA Spontaneous cyclization DPA Dihydrophaseic Acid (DPA) PA->DPA PA Reductase Oxo_DPA This compound DPA->Oxo_DPA Oxidation

Caption: Simplified ABA catabolic pathway.

Experimental_Workflow Sample 1. Sample Collection (Plant Tissue) Homogenize 2. Homogenization (Cryogenic Grinding) Sample->Homogenize Extract 3. Solvent Extraction (+ Internal Standard) Homogenize->Extract Cleanup 4. Sample Cleanup (Solid-Phase Extraction) Extract->Cleanup Concentrate 5. Concentration (Dry & Reconstitute) Cleanup->Concentrate Analyze 6. LC-MS/MS Analysis Concentrate->Analyze Data 7. Data Processing Analyze->Data

Caption: General experimental workflow.

Sensitivity_Improvement_Logic Goal Goal: Improve Signal Sensitivity SamplePrep Optimize Sample Prep Goal->SamplePrep Instrumentation Optimize Instrumentation Goal->Instrumentation Cleanup Efficient Cleanup (SPE) SamplePrep->Cleanup Derivatize Derivatization SamplePrep->Derivatize UPLC Use UPLC/UHPLC Instrumentation->UPLC MS_Params Optimize MS Parameters Instrumentation->MS_Params

Caption: Logic for improving sensitivity.

References

Technical Support Center: Analysis of 8'-Oxo-6-hydroxydihydrophaseic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 8'-Oxo-6-hydroxydihydrophaseic acid and related abscisic acid (ABA) metabolites. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming stability issues during extraction and analysis.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the extraction and quantification of this compound.

Issue Possible Cause Recommended Action
Low or No Analyte Signal in LC-MS/MS Inefficient Extraction: The solvent system may not be optimal for this compound.Use a polar organic solvent mixture, such as 80% acetonitrile (B52724) or methanol (B129727) with 1% acetic or formic acid, to improve the extraction of acidic phytohormones.[1][2] Consider repeated extractions of the plant material to ensure complete recovery.
Analyte Degradation during Extraction: The compound is sensitive to temperature and pH.Maintain low temperatures (4°C) throughout the extraction process.[3] Ensure the extraction solvent is pre-chilled. Work quickly to minimize the time samples are at room temperature. The use of an acidic solvent can help prevent the breakdown of related conjugates which might indirectly affect the measured levels of metabolites.[4]
Suboptimal Solid-Phase Extraction (SPE) Cleanup: The analyte may be lost during the washing step or not efficiently eluted.Use a C18-based SPE cartridge. Condition the cartridge with methanol and then with water. After loading the sample, wash with a weak solvent (e.g., 1% acetic acid) to remove interferences. Elute the analyte with a stronger solvent like 80% acetonitrile with 1% acetic acid.[1]
Suboptimal MS/MS Parameters: Instrument settings may not be optimized for this specific molecule.Infuse a standard of this compound to determine the optimal precursor and product ions, collision energy, and other MS parameters. Ensure the correct ionization mode (typically negative ion mode for acidic compounds) is being used.
Poor Peak Shape (Broadening, Tailing, or Splitting) Column Contamination: Buildup of matrix components on the analytical column.Use a guard column and replace it regularly. Flush the analytical column with a strong solvent mixture. Ensure adequate sample cleanup before injection.
Incompatible Injection Solvent: The solvent used to reconstitute the sample is too strong compared to the initial mobile phase.Reconstitute the dried extract in a solvent that is the same or weaker than the initial mobile phase of your LC gradient.[5]
Analyte Degradation on-column: The mobile phase pH may not be suitable for the analyte's stability.While acidic conditions are often used for extraction, the stability of this compound in the mobile phase should be considered. Experiment with a mobile phase pH in the acidic range (e.g., using 0.1% formic acid) to ensure analyte stability during chromatography.
Inconsistent Results Between Replicates Incomplete Homogenization: Plant tissue is not uniformly ground, leading to variable extraction efficiency.Ensure the plant tissue is flash-frozen in liquid nitrogen and ground to a fine, homogenous powder before adding the extraction solvent.[1]
Sample Degradation During Storage: Improper storage of extracts can lead to degradation.Store extracts at -80°C for long-term storage. For short-term storage, keep at -20°C. Avoid repeated freeze-thaw cycles.
Variable Recovery from SPE: Inconsistent technique during the solid-phase extraction process.Ensure a consistent flow rate during sample loading, washing, and elution. Do not let the cartridge dry out between steps.[1]

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation during extraction?

A1: While specific data for this compound is limited, based on its parent compound, abscisic acid, and related metabolites, the primary causes of degradation are exposure to non-optimal pH, elevated temperatures, and light. Enzymatic activity in the plant tissue can also contribute to degradation if samples are not handled properly.[1] It is crucial to work at low temperatures and in a timely manner.

Q2: Which extraction solvent is best for this compound?

A2: A mixture of a polar organic solvent with water and a small amount of acid is generally effective for ABA and its metabolites. A commonly used solvent is 80% acetonitrile or methanol containing 1% acetic acid.[1][2] The acidic modifier helps to keep the acidic phytohormones in their protonated form, which can improve extraction efficiency and stability.

Q3: How should I store my plant samples before extraction?

A3: Plant tissues should be flash-frozen in liquid nitrogen immediately after harvesting and stored at -80°C until extraction. This minimizes enzymatic degradation of the target analyte.[1]

Q4: Is a solid-phase extraction (SPE) step necessary?

A4: For complex matrices like plant tissues, an SPE cleanup step is highly recommended. It removes many interfering compounds that can cause ion suppression in the mass spectrometer and contaminate the LC system, leading to more accurate and reproducible results. C18 cartridges are commonly used for this purpose.[1]

Q5: What are the ideal storage conditions for the extracted samples?

A5: Extracts should be dried down, typically under a stream of nitrogen or using a vacuum concentrator, and stored at -80°C for long-term stability. For analysis within a few days, storage at -20°C is acceptable. Reconstitute the sample in the initial mobile phase just before LC-MS/MS analysis.

Experimental Protocols

Protocol 1: Extraction of this compound from Plant Tissue
  • Sample Homogenization:

    • Weigh approximately 100 mg of frozen plant tissue into a 2 mL tube containing a steel bead.

    • Immediately add 1 mL of pre-chilled extraction solvent (80% acetonitrile with 1% acetic acid) containing appropriate stable isotope-labeled internal standards.

    • Homogenize the tissue using a bead beater until it is a fine powder.

  • Extraction:

    • Place the samples on a shaker for 30 minutes at 4°C.

    • Centrifuge the samples at 16,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube.

    • For exhaustive extraction, repeat the process by adding another 1 mL of extraction solvent to the pellet, vortexing, centrifuging, and combining the supernatants.

  • Purification (Solid-Phase Extraction):

    • Condition a C18 SPE cartridge (e.g., Waters Sep-Pak) with 1 mL of 100% methanol, followed by 1 mL of 1% acetic acid in water. Do not allow the cartridge to dry.[1]

    • Load the supernatant from the extraction step onto the cartridge.

    • Wash the cartridge with 1 mL of 1% acetic acid in water.

    • Elute the phytohormones with 1 mL of 80% acetonitrile with 1% acetic acid.[1]

  • Final Preparation:

    • Dry the eluate completely using a vacuum concentrator or a stream of nitrogen.

    • Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Data Presentation

Condition Recommendation for Abscisic Acid Stability Rationale
pH Acidic (e.g., with 1% acetic or formic acid)Minimizes degradation and improves extraction of acidic compounds. Prevents breakdown of ABA-glucose ester.[4]
Temperature Low temperatures (4°C for extraction, -80°C for storage)Reduces the rate of chemical and enzymatic degradation.[3]
Light Minimize exposure to lightAbscisic acid is known to be light-sensitive; protection from light can prevent photodegradation.
Solvent Polar organic solvents (e.g., methanol, acetonitrile)Effective for extracting polar metabolites like ABA and its derivatives.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_purification Purification cluster_analysis Analysis sample Plant Tissue homogenization Homogenization (Liquid N2, Grinding) sample->homogenization extraction Extraction (80% ACN, 1% Acetic Acid, 4°C) homogenization->extraction centrifugation Centrifugation (16,000 x g, 4°C) extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant spe Solid-Phase Extraction (C18) supernatant->spe elution Elution (80% ACN, 1% Acetic Acid) spe->elution drying Drying (Nitrogen Stream) elution->drying reconstitution Reconstitution (Initial Mobile Phase) drying->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms

Caption: Experimental workflow for the extraction and analysis of this compound.

degradation_pathway ABA Abscisic Acid Hydroxy_ABA 8'-Hydroxy ABA (Unstable Intermediate) ABA->Hydroxy_ABA Hydroxylation (CYP707A) PA Phaseic Acid Hydroxy_ABA->PA Isomerization DPA Dihydrophaseic Acid PA->DPA Reduction Oxo_DPA 8'-Oxo-dihydrophaseic Acid DPA->Oxo_DPA Oxidation Target 8'-Oxo-6-hydroxy- dihydrophaseic acid Oxo_DPA->Target Hydroxylation

Caption: Hypothesized metabolic pathway leading to this compound.

References

Technical Support Center: Quantification of 8'-Oxo-6-hydroxydihydrophaseic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of 8'-Oxo-6-hydroxydihydrophaseic acid. Our focus is on overcoming matrix effects in LC-MS/MS analysis to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its quantification important?

This compound is a catabolite of abscisic acid (ABA), a key phytohormone involved in plant development and responses to environmental stress.[1][2] Accurate quantification of ABA and its catabolites is crucial for understanding the molecular mechanisms of plant stress tolerance, which has significant implications for agriculture and the development of stress-resistant crops.

Q2: What are matrix effects and how do they impact the quantification of this compound?

Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting compounds from the sample matrix. This can lead to ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate quantification.[3][4][5] In the analysis of phytohormones like this compound from complex biological samples (e.g., plant tissues), matrix effects are a significant challenge that can compromise data quality.

Q3: How can I assess the presence and magnitude of matrix effects in my samples?

The most common method is the post-extraction spike . This involves comparing the signal response of a pure standard solution of the analyte with the signal of a standard spiked into a blank matrix extract (a sample known not to contain the analyte). A significant difference in the signal indicates the presence of matrix effects.

Q4: What are the general strategies to minimize matrix effects?

There are three main approaches to mitigate matrix effects:

  • Effective Sample Preparation: The goal is to remove interfering compounds from the sample before LC-MS/MS analysis. Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are commonly used.

  • Chromatographic Separation: Optimizing the liquid chromatography method to separate the analyte of interest from matrix components can significantly reduce interference.

  • Use of Internal Standards: Stable isotope-labeled internal standards that co-elute with the analyte are highly effective in compensating for matrix effects.

Q5: Is a deuterated internal standard sufficient to correct for all matrix effects?

While highly recommended, even deuterated internal standards may not fully compensate for severe matrix effects, especially for certain metabolites.[3][5] Therefore, for reliable quantification of ABA catabolites like this compound, the use of a matrix-matched calibration curve is often mandatory.[3][5]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Poor peak shape and/or low signal intensity - Significant ion suppression due to matrix components.- Inefficient ionization of the analyte.- Optimize Sample Cleanup: Implement or refine a Solid-Phase Extraction (SPE) protocol. A C18 or mixed-mode SPE cartridge can be effective for phytohormones.- Adjust Mobile Phase: Ensure the mobile phase pH is appropriate for the ionization of this compound (an acidic compound). Adding a small percentage of formic or acetic acid is common.- Check LC-MS Interface Settings: Optimize source parameters such as spray voltage, gas flows, and temperature.
High variability between replicate injections - Inconsistent matrix effects between samples.- Sample instability.- Use a Robust Internal Standard: A stable isotope-labeled internal standard for this compound is ideal. If unavailable, use a structurally similar labeled compound.- Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix extract to mimic the sample composition.- Sample Handling: Keep samples cool (4°C in the autosampler) and analyze them as quickly as possible after preparation.
Inaccurate quantification despite using an internal standard - Pronounced and differential matrix effects on the analyte and internal standard.- Non-linearity of response at high matrix concentrations.- Dilute the Sample: Diluting the final extract can reduce the concentration of interfering matrix components.[6]- Assess Matrix Effect Quantitatively: Perform a post-extraction spike experiment to determine the extent of ion suppression or enhancement.- Construct a Matrix-Matched Calibration Curve: This is the most reliable way to achieve accurate quantification in the presence of significant matrix effects.[3][5]
Low recovery of the analyte - Inefficient extraction from the sample matrix.- Suboptimal SPE procedure (e.g., incorrect solvent choice, breakthrough).- Optimize Extraction Solvent: A common extraction solvent for ABA and its metabolites is a mixture of methanol, water, and acetic acid.- Validate SPE Method: Evaluate different SPE sorbents and optimize the wash and elution steps to maximize analyte recovery and minimize matrix interferences. Check for analyte breakthrough in the wash steps.

Quantitative Data Summary

The following tables provide a summary of typical recovery rates and matrix effects observed for abscisic acid and its metabolites using Solid-Phase Extraction (SPE) based methods. While specific data for this compound is limited, the data for structurally similar compounds like dihydrophaseic acid (DPA) and phaseic acid (PA) serve as a valuable reference.

Table 1: Analyte Recoveries from Spiked Samples [3][5]

AnalyteAverage Recovery (%)
Abscisic Acid (ABA)85
Phaseic Acid (PA)75
Dihydrophaseic Acid (DPA)80
neo-Phaseic Acid (neoPA)87
7'-Hydroxy-ABA (7'OHABA)78
ABA-glucosyl ester (ABA-GE)67

Table 2: Matrix Effect on the Quantification of ABA and its Metabolites [3][5]

Matrix effect was calculated as the percentage difference between the slopes of the analytical curves constructed in the matrix and in the solvent. A value greater than 10% is considered significant.

AnalyteMatrix Effect (%)Interpretation
Abscisic Acid (ABA)-5.2Negligible
Phaseic Acid (PA)-25.8Pronounced Suppression
Dihydrophaseic Acid (DPA)-18.5Pronounced Suppression
neo-Phaseic Acid (neoPA)-3.1Negligible
7'-Hydroxy-ABA (7'OHABA)-4.5Negligible
ABA-glucosyl ester (ABA-GE)-35.2Pronounced Suppression

Experimental Protocols

Protocol 1: Extraction of ABA and its Metabolites from Plant Tissue

This protocol is a general guideline and may require optimization for specific plant tissues.

Materials:

  • Plant tissue (fresh or frozen in liquid nitrogen)

  • Extraction solvent: Acetone:Water:Acetic Acid (80:19:1, v/v/v)

  • Deuterated internal standards (e.g., d6-ABA)

  • Centrifuge

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

Procedure:

  • Homogenization: Homogenize 50-100 mg of finely ground plant tissue in 1 mL of pre-chilled extraction solvent containing the internal standards.

  • Extraction: Vortex the mixture vigorously and incubate on a shaker for 1 hour at 4°C.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant.

  • Drying: Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for SPE (e.g., 1% acetic acid in water).

Protocol 2: Solid-Phase Extraction (SPE) Cleanup

Materials:

  • Reconstituted plant extract

  • C18 SPE cartridges

  • SPE manifold

  • Conditioning solvent: Methanol

  • Equilibration solvent: 1% Acetic Acid in water

  • Wash solvent: e.g., 10% Methanol in 1% Acetic Acid

  • Elution solvent: e.g., 80% Methanol in 1% Acetic Acid

Procedure:

  • Conditioning: Condition the C18 SPE cartridge with 3 mL of methanol.

  • Equilibration: Equilibrate the cartridge with 3 mL of 1% acetic acid in water. Do not let the cartridge dry out.

  • Loading: Load the reconstituted sample onto the cartridge.

  • Washing: Wash the cartridge with 3 mL of the wash solvent to remove polar impurities.

  • Elution: Elute the analytes with 2 x 1.5 mL of the elution solvent into a clean collection tube.

  • Drying and Reconstitution: Evaporate the eluate to dryness and reconstitute in the initial mobile phase for LC-MS/MS analysis.

Visualizations

Abscisic Acid (ABA) Signaling Pathway

ABA_Signaling_Pathway cluster_core_components Core ABA Signaling Cascade ABA Abscisic Acid (ABA) PYR_PYL PYR/PYL/RCAR Receptors ABA->PYR_PYL binds PP2C PP2C Phosphatases PYR_PYL->PP2C inhibits SnRK2 SnRK2 Kinases PP2C->SnRK2 inhibits Transcription_Factors Transcription Factors (e.g., ABFs) SnRK2->Transcription_Factors activates Gene_Expression Stress-Responsive Gene Expression Transcription_Factors->Gene_Expression regulates Stress_Response Physiological Stress Response Gene_Expression->Stress_Response

Caption: Core components of the abscisic acid (ABA) signaling pathway.

Experimental Workflow for this compound Quantification

Experimental_Workflow Sample_Collection 1. Sample Collection (e.g., Plant Tissue) Homogenization 2. Homogenization (with Internal Standard) Sample_Collection->Homogenization Extraction 3. Solvent Extraction Homogenization->Extraction Cleanup 4. Sample Cleanup (e.g., SPE) Extraction->Cleanup LC_MS_Analysis 5. LC-MS/MS Analysis Cleanup->LC_MS_Analysis Data_Processing 6. Data Processing (Quantification) LC_MS_Analysis->Data_Processing

Caption: A typical experimental workflow for phytohormone quantification.

Logical Relationship for Troubleshooting Matrix Effects

Troubleshooting_Matrix_Effects Problem Inaccurate Quantification Assess_ME Assess Matrix Effects (Post-Extraction Spike) Problem->Assess_ME No_ME Matrix Effects Negligible Assess_ME->No_ME <10% difference ME_Present Matrix Effects Present Assess_ME->ME_Present >10% difference Re_evaluate Re-evaluate Quantification No_ME->Re_evaluate Optimize_Cleanup Optimize Sample Cleanup (e.g., SPE) ME_Present->Optimize_Cleanup Matrix_Matched_Cal Use Matrix-Matched Calibration ME_Present->Matrix_Matched_Cal Dilution Dilute Sample Extract ME_Present->Dilution Optimize_Cleanup->Re_evaluate Matrix_Matched_Cal->Re_evaluate Dilution->Re_evaluate

References

Technical Support Center: Optimization of HPLC Gradients for 8'-Oxo-6-hydroxydihydrophaseic Acid Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of High-Performance Liquid Chromatography (HPLC) gradients for the separation of 8'-Oxo-6-hydroxydihydrophaseic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the HPLC separation of this compound.

Issue 1: Poor Peak Resolution or Co-elution

Question: My chromatogram shows poor resolution between the analyte peak and other components, or the peaks are co-eluting. How can I improve the separation?

Answer:

Poor resolution is a common challenge in HPLC. Here are several strategies to improve the separation of your this compound peak:

  • Optimize the Gradient Slope: A shallower gradient can often improve the resolution of closely eluting peaks. If you are using a fast gradient, try decreasing the rate of change of the organic solvent concentration over time. For example, if your current gradient goes from 20% to 80% acetonitrile (B52724) in 10 minutes, try extending the gradient time to 20 minutes.

  • Adjust the Mobile Phase pH: this compound is an acidic compound. The pH of the mobile phase will significantly impact its retention and selectivity.[1][2][3] It is recommended to adjust the mobile phase pH to be at least 1.5 to 2 units away from the pKa of the analyte to ensure it is in a single ionic form (either fully protonated or deprotonated).[2] For acidic compounds, a lower pH (e.g., pH 2.5-3.5) will increase retention on a reversed-phase column and can improve separation from less acidic or neutral matrix components.[4][5]

  • Change the Organic Modifier: If you are using acetonitrile, consider switching to methanol (B129727) or a combination of both. Methanol and acetonitrile have different selectivities and can alter the elution order of compounds, potentially resolving co-eluting peaks.

  • Select a Different Stationary Phase: While C18 columns are a good starting point, other stationary phases can offer different selectivities. A phenyl-hexyl column, for instance, can provide alternative selectivity for aromatic compounds due to potential π-π interactions. For highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) could be an effective alternative.

  • Decrease the Flow Rate: Reducing the flow rate can increase the efficiency of the separation, leading to narrower peaks and better resolution. However, this will also increase the run time.

  • Lower the Column Temperature: While higher temperatures can decrease viscosity and improve peak shape, lower temperatures can sometimes enhance selectivity and improve the resolution of closely eluting peaks.

Issue 2: Peak Tailing

Question: The peak for this compound is tailing. What are the possible causes and solutions?

Answer:

Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, or by issues with the mobile phase or column. Here’s how to troubleshoot this problem:

  • Check Mobile Phase pH: For acidic compounds like this compound, a mobile phase pH that is too close to the pKa can cause peak tailing due to the presence of both ionized and non-ionized forms of the analyte. Lowering the pH with an acidic modifier like formic acid or acetic acid can suppress the ionization of the carboxylic acid group, leading to a more symmetrical peak shape.[4][5]

  • Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based stationary phase can interact with polar functional groups on the analyte, causing tailing. Using a high-purity, end-capped column can minimize these interactions. Alternatively, adding a small amount of a competitive base, like triethylamine (B128534) (TEA), to the mobile phase can block these active sites, though this is less common with modern columns.

  • Column Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or the concentration of your sample.

  • Column Contamination or Degradation: Contaminants from the sample matrix can accumulate on the column frit or at the head of the column, leading to poor peak shape. Flushing the column with a strong solvent or, if necessary, replacing the column can resolve this issue. Ensure your column is stored properly when not in use.[6]

  • Use of a Guard Column: A guard column can help protect the analytical column from strongly retained or particulate matter in the sample, which can contribute to peak tailing over time.

Issue 3: Inconsistent Retention Times

Question: I am observing a drift or significant variability in the retention time of my analyte. What could be causing this?

Answer:

Inconsistent retention times can compromise the reliability of your analytical method. The following factors are common causes:

  • Poorly Equilibrated Column: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. For gradient methods, this means allowing sufficient time for the column to return to the starting conditions between runs. A good rule of thumb is to allow at least 10 column volumes of the initial mobile phase to pass through the column before the next injection.

  • Mobile Phase Composition Changes: Inconsistent preparation of the mobile phase can lead to retention time shifts.[7] Always measure solvent volumes accurately and ensure thorough mixing. If preparing the mobile phase online, ensure the pump is functioning correctly and the solvent reservoirs are not running low. Evaporation of the organic solvent from the mobile phase reservoir can also alter its composition over time.

  • Unstable Mobile Phase pH: If the mobile phase is unbuffered or the buffer has degraded, the pH can change, leading to shifts in retention time for ionizable compounds.[7] Prepare fresh mobile phase daily and use a buffer with a pKa close to the desired pH for maximum stability.

  • Fluctuations in Column Temperature: Changes in the ambient temperature can affect retention times. Using a column oven to maintain a constant temperature is highly recommended for reproducible results.

  • Leaks in the HPLC System: Check for any leaks at fittings, pump seals, or the injector, as these can cause pressure fluctuations and affect retention times.[8]

  • Column Aging: Over time, the stationary phase of the column can degrade, leading to changes in retention. If you observe a gradual and irreversible shift in retention time, it may be time to replace the column.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for an HPLC gradient for this compound?

A1: A good starting point for a reversed-phase HPLC method would be a C18 column with a mobile phase consisting of an aqueous component (A) and an organic modifier (B).

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[9]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with a shallow gradient, for example, 10% B to 60% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at approximately 260-270 nm.[9][10]

This is a general starting point, and optimization will likely be necessary based on your specific sample matrix and HPLC system.

Q2: How does the choice of acidic modifier (e.g., formic acid vs. trifluoroacetic acid) affect the separation?

A2: The choice of acidic modifier can impact selectivity and peak shape. Formic acid is a common choice as it is volatile and compatible with mass spectrometry. Trifluoroacetic acid (TFA) is a stronger ion-pairing agent and can sometimes improve peak shape for basic compounds, but it can suppress ionization in mass spectrometry. For an acidic analyte like this compound, formic acid or acetic acid at a concentration of 0.1% is usually sufficient to control the pH and achieve good peak shape.

Q3: What are the key parameters to optimize in a gradient elution method?

A3: The key parameters for optimizing a gradient elution are:

  • Gradient Time (tG): The duration of the gradient. A longer gradient time results in a shallower slope and generally better resolution.

  • Initial and Final %B: The starting and ending concentrations of the strong solvent (organic modifier). The initial %B should be low enough to ensure good retention of the analyte on the column, while the final %B should be high enough to elute all components of interest.

  • Gradient Shape: While a linear gradient is most common, a segmented (multi-step) gradient can be used to improve separation in specific regions of the chromatogram.[11] For example, a shallow gradient can be used in the region where the analyte elutes, followed by a steeper gradient to quickly elute strongly retained compounds.

Q4: How can I reduce the run time of my HPLC method without sacrificing resolution?

A4: To reduce run time while maintaining resolution, you can try the following:

  • Increase the Flow Rate: This will decrease the run time but may also decrease resolution. You may need to find a balance.

  • Use a Shorter Column or a Column with Smaller Particles: A shorter column will reduce run time, but also resolution. Columns with smaller particles (e.g., sub-2 µm) can provide higher efficiency and allow for faster separations without a significant loss in resolution, but they require an HPLC system capable of handling higher backpressures.

  • Increase the Column Temperature: This will reduce the viscosity of the mobile phase, allowing for higher flow rates at lower pressures, and can also sharpen peaks, potentially improving resolution at a faster run time.

  • Optimize the Gradient: After initial separation, you can make the gradient steeper in regions where there are no eluting peaks to shorten the overall run time.

Experimental Protocols

Protocol 1: General HPLC Gradient Method for this compound

This protocol provides a starting point for developing a separation method.

ParameterRecommended Condition
HPLC System Agilent 1200 series or equivalent
Column C18 reversed-phase, 4.6 x 250 mm, 5 µm
Mobile Phase A 0.1% (v/v) Formic Acid in HPLC-grade Water
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 265 nm
Gradient Program Time (min)
0
30
35
40
41
50

Visualizations

HPLC_Troubleshooting_Workflow cluster_gradient Gradient Optimization cluster_mobile_phase Mobile Phase Optimization cluster_column Column & Hardware start Start: Poor Resolution opt_slope Decrease Gradient Slope start->opt_slope Try First opt_ph Adjust pH (Lower for Acidic Analyte) opt_slope->opt_ph end Resolution Improved opt_slope->end opt_shape Use Segmented Gradient opt_shape->end opt_solvent Change Organic Solvent (e.g., MeOH for ACN) opt_ph->opt_solvent opt_ph->end opt_column Use Different Stationary Phase (e.g., Phenyl-Hexyl) opt_solvent->opt_column opt_solvent->end opt_flow Decrease Flow Rate opt_column->opt_flow opt_column->end opt_temp Adjust Temperature opt_flow->opt_temp opt_flow->end opt_temp->opt_shape opt_temp->end

Caption: Troubleshooting workflow for improving peak resolution.

Peak_Tailing_Troubleshooting start Peak Tailing Observed ph_check Check Mobile Phase pH (Is it >2 units from pKa?) start->ph_check silanol Secondary Silanol Interactions? ph_check->silanol pH OK ph_solution Lower Mobile Phase pH ph_check->ph_solution pH not optimal overload Column Overload? silanol->overload Column OK silanol_solution Use End-capped Column or Add Modifier silanol->silanol_solution Yes contamination Column Contamination? overload->contamination No overload_solution Reduce Injection Volume or Concentration overload->overload_solution Yes contamination_solution Flush or Replace Column contamination->contamination_solution Yes end Symmetrical Peak ph_solution->end silanol_solution->end overload_solution->end contamination_solution->end

Caption: Decision tree for troubleshooting peak tailing.

References

Technical Support Center: Synthesis of 8'-Oxo-6-hydroxydihydrophaseic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the synthesis of 8'-Oxo-6-hydroxydihydrophaseic acid. As a direct chemical synthesis protocol for this specific metabolite is not extensively documented in publicly available literature, this guide is based on a proposed synthetic pathway derived from the known chemistry of abscisic acid (ABA) and its analogs.

Frequently Asked Questions (FAQs)

Q1: What is a plausible synthetic strategy for this compound?

A1: A likely synthetic route starts from a more accessible precursor, such as phaseic acid (PA) or dihydrophaseic acid (DPA). A plausible multi-step synthesis would involve:

  • Stereoselective Reduction: Conversion of phaseic acid to dihydrophaseic acid.

  • Regioselective Hydroxylation: Introduction of a hydroxyl group at the C-6 position.

  • Selective Oxidation: Oxidation of the 8'-hydroxyl group to the corresponding ketone.

The precise order of these steps may be optimized to improve yield and selectivity.

Q2: What are the main challenges in synthesizing this compound?

A2: The primary challenges include:

  • Stereocontrol: Achieving the desired stereochemistry during the reduction of the C-4' ketone of phaseic acid to form dihydrophaseic acid.

  • Regioselectivity: Directing the hydroxylation specifically to the C-6 position, as other C-H bonds could also be susceptible to oxidation.

  • Chemoselectivity: Selectively oxidizing the 8'-hydroxyl group without affecting other sensitive functional groups in the molecule.

  • Purification: Separating the highly polar target molecule from structurally similar byproducts and isomers.

Q3: How can I confirm the identity and purity of the synthesized product?

A3: A combination of analytical techniques is recommended:

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and stereochemistry.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Q4: Is this compound stable?

A4: While specific stability data for this compound is scarce, related abscisic acid metabolites can be sensitive to light, high temperatures, and acidic or basic conditions. It is advisable to store the compound at low temperatures (e.g., -20°C), protected from light, and under a neutral pH environment.

Troubleshooting Guide

Problem 1: Low yield in the reduction of phaseic acid to dihydrophaseic acid.
Potential Cause Suggested Solution
Incomplete reaction - Increase the reaction time or temperature moderately.- Use a stronger or more reactive reducing agent (see Table 1).- Ensure the phaseic acid starting material is pure.
Formation of epimers - Employ a stereoselective reducing agent to favor the desired diastereomer.- Optimize the reaction temperature, as lower temperatures often lead to higher stereoselectivity.
Side reactions - Use a milder reducing agent to avoid over-reduction of other functional groups.- Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Problem 2: Poor regioselectivity during the C-6 hydroxylation.
Potential Cause Suggested Solution
Non-selective hydroxylating agent - Explore different hydroxylating agents with varying steric bulk or electronic properties.- Consider enzymatic hydroxylation using cytochrome P450 monooxygenases, which can offer high regioselectivity.[1]
Multiple reactive sites - Introduce a protecting group on other potentially reactive sites before the hydroxylation step.- Optimize reaction conditions (solvent, temperature, catalyst) to favor hydroxylation at the C-6 position.
Low reactivity of the C-6 position - Employ a more reactive hydroxylation system.- Consider a different synthetic strategy where the C-6 hydroxyl group is introduced earlier in the synthesis.
Problem 3: Inefficient oxidation of the 8'-hydroxyl group.
Potential Cause Suggested Solution
Steric hindrance around the 8'-hydroxyl group - Use a less sterically hindered oxidizing agent.- Increase the reaction temperature, but monitor for decomposition.
Oxidizing agent is too mild - Switch to a stronger oxidizing agent suitable for tertiary alcohols (see Table 2).[2][3][4][5][6]
Over-oxidation or side reactions - Use a selective oxidizing agent that does not affect other parts of the molecule.- Carefully control the stoichiometry of the oxidizing agent.
Problem 4: Difficulty in purifying the final product.
Potential Cause Suggested Solution
High polarity of the compound - Use reverse-phase HPLC with a polar-embedded or polar-endcapped column for better retention of polar analytes.[7]- Employ hydrophilic interaction liquid chromatography (HILIC).
Presence of closely related isomers - Optimize the HPLC mobile phase gradient for better separation.- Consider preparative thin-layer chromatography (TLC) or column chromatography with a high-resolution stationary phase.
Sample insolubility - Experiment with different solvent systems for dissolution before injection into the HPLC system.

Data Presentation

Table 1: Comparison of Reducing Agents for Ketone Reduction

Reducing Agent Typical Conditions Stereoselectivity Potential Issues
Sodium borohydride (B1222165) (NaBH₄)Methanol (B129727) or Ethanol, 0°C to rtModerateMay not be highly stereoselective.
Lithium aluminium hydride (LiAlH₄)THF or Diethyl ether, 0°CLow to moderateHighly reactive, can reduce other functional groups.
L-Selectride®THF, -78°CHigh (axial attack)Sterically hindered, may be slow.
Sodium triacetoxyborohydride (B8407120) (STAB)Dichloromethane, rtModerateMilder, but may be slow.

Table 2: Common Oxidizing Agents for Alcohols

Oxidizing Agent Substrate Product Potential Issues
Pyridinium chlorochromate (PCC)Primary/Secondary AlcoholsAldehyde/KetoneToxic chromium byproduct.[3]
Dess-Martin periodinane (DMP)Primary/Secondary AlcoholsAldehyde/KetoneCan be explosive under certain conditions.
Jones Reagent (CrO₃/H₂SO₄)Primary/Secondary AlcoholsCarboxylic Acid/KetoneHarsh acidic conditions, not selective.[3]
Swern OxidationPrimary/Secondary AlcoholsAldehyde/KetoneRequires low temperatures and careful handling of reagents.

Experimental Protocols

Note: The following is a hypothetical protocol based on established chemical transformations for similar molecules. It should be optimized and validated experimentally.

Step 1: Synthesis of Dihydrophaseic Acid (DPA) from Phaseic Acid (PA)

  • Dissolve phaseic acid in anhydrous methanol at 0°C under an argon atmosphere.

  • Add sodium borohydride portion-wise while maintaining the temperature at 0°C.

  • Stir the reaction mixture at 0°C for 2 hours, monitoring the reaction progress by TLC.

  • Quench the reaction by the slow addition of acetone, followed by water.

  • Extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain dihydrophaseic acid.

Step 2: 6-Hydroxylation of Dihydrophaseic Acid

This step is challenging due to regioselectivity and is presented as a conceptual approach.

  • Protect the carboxylic acid and the 8'-hydroxyl group of DPA using suitable protecting groups (e.g., as a methyl ester and a silyl (B83357) ether, respectively).

  • Dissolve the protected DPA in a suitable solvent such as dichloromethane.

  • Add a regioselective hydroxylating agent (e.g., a peroxide in the presence of a metal catalyst).

  • Stir the reaction at the appropriate temperature, monitoring for the formation of the hydroxylated product.

  • Quench the reaction and work up to isolate the crude product.

  • Purify the 6-hydroxylated intermediate by HPLC.

Step 3: Oxidation of the 8'-Hydroxyl Group

  • Dissolve the 6-hydroxy-DPA intermediate (with the carboxylic acid still protected) in anhydrous dichloromethane.

  • Add Dess-Martin periodinane in one portion at room temperature.

  • Stir the mixture for 2-4 hours, or until the starting material is consumed (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate.

  • Extract the product with dichloromethane.

  • Dry the organic layer, filter, and concentrate.

  • Deprotect the carboxylic acid group (e.g., by hydrolysis if it is a methyl ester).

  • Purify the final product, this compound, by preparative reverse-phase HPLC.

Visualizations

SynthesisWorkflow PA Phaseic Acid DPA Dihydrophaseic Acid PA->DPA Reduction Protected_DPA Protected DPA DPA->Protected_DPA Protection Hydroxy_Protected_DPA 6-Hydroxy Protected DPA Protected_DPA->Hydroxy_Protected_DPA Hydroxylation Oxo_Protected_DPA 8'-Oxo-6-hydroxy Protected DPA Hydroxy_Protected_DPA->Oxo_Protected_DPA Oxidation Final_Product This compound Oxo_Protected_DPA->Final_Product Deprotection

Caption: Proposed synthetic workflow for this compound.

TroubleshootingHydroxylation Start Low Yield of 6-Hydroxylation Check_Purity Check Purity of Starting Material Start->Check_Purity Check_Reactivity Evaluate Hydroxylating Agent Start->Check_Reactivity Check_Conditions Optimize Reaction Conditions Start->Check_Conditions Impure Impure Starting Material Check_Purity->Impure If Impure Agent_Too_Mild Agent Too Mild Check_Reactivity->Agent_Too_Mild If No Reaction Non_Selective Non-Selective Agent Check_Reactivity->Non_Selective If Mixture of Products Suboptimal_Conditions Suboptimal Conditions Check_Conditions->Suboptimal_Conditions If Low Conversion Purify Re-purify DPA Impure->Purify Stronger_Agent Use Stronger Hydroxylating Agent Agent_Too_Mild->Stronger_Agent Enzymatic_Route Consider Enzymatic Hydroxylation Non_Selective->Enzymatic_Route Vary_Temp_Solvent Vary Temperature and Solvent Suboptimal_Conditions->Vary_Temp_Solvent

Caption: Troubleshooting decision tree for the C-6 hydroxylation step.

References

Technical Support Center: Purification of 8'-Oxo-6-hydroxydihydrophaseic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting protocols and frequently asked questions for the purification of 8'-Oxo-6-hydroxydihydrophaseic acid, a metabolite of abscisic acid (ABA). The methodologies outlined are based on established techniques for the purification of ABA and its related catabolites.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for purifying this compound from plant tissues?

A1: The purification of this compound, due to its low concentration in complex biological matrices, typically involves a multi-step process.[1] This process includes an initial solvent extraction from the tissue, followed by a sample clean-up and concentration step using solid-phase extraction (SPE), and final purification and analysis by high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (LC-MS/MS) for sensitive detection and quantification.[2][3]

Q2: Which extraction solvent system is most effective for this compound?

A2: A commonly used and effective solvent system for the extraction of abscisic acid and its metabolites is a mixture of acetone, water, and acetic acid, typically in a ratio of 80:19:1 (v/v/v).[2][4] This mixture efficiently extracts the target analytes from lyophilized and powdered plant tissue. Other solvents such as methanol-water-acetic acid and isopropanol-water-acetic acid have also been reported for the extraction of related compounds.[1][4]

Q3: What type of solid-phase extraction (SPE) cartridge is recommended for the clean-up of this compound?

A3: For the partial purification of abscisic acid and its related compounds, Oasis HLB (Hydrophilic-Lipophilic Balanced) cartridges are frequently recommended.[2][4] These cartridges are effective for removing interfering substances from the plant extract. Another approach involves using hydrophilic interaction chromatography-based SPE (HILIC SPE) with silica (B1680970) as the sorbent.[3] Mixed-mode cation exchange (MCX) cartridges have also been shown to be beneficial for the analysis of phytohormones.

Q4: What are the typical challenges encountered during the purification of this compound?

A4: Researchers may face several challenges, including low recovery rates due to the low abundance of the target compound, co-elution of interfering compounds from the complex plant matrix, and potential degradation of the analyte during the extraction and purification process.[1] Careful optimization of each step is crucial to mitigate these issues.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification workflow.

Problem 1: Low Recovery of this compound After Extraction
Potential Cause Recommended Solution
Incomplete cell lysis and extraction.Ensure the plant tissue is thoroughly lyophilized and finely powdered. High-speed agitation with ceramic beads can be effective.[2][4] Consider performing multiple extraction steps (e.g., three successive extractions) to maximize recovery.[2]
Inefficient extraction solvent.While acetone:water:acetic acid (80:19:1) is a robust choice, systematic comparison with other solvents like 2-propanol/water/acetic acid might be necessary for your specific plant material.[4]
Degradation of the analyte.Perform extraction steps at low temperatures (e.g., 4°C) to minimize enzymatic degradation. Process samples promptly after harvesting and freezing.
Problem 2: Poor Purity After Solid-Phase Extraction (SPE)
Potential Cause Recommended Solution
Inappropriate SPE sorbent.Oasis HLB is a good starting point.[2][4] However, if interferences persist, consider trying a different sorbent chemistry, such as a mixed-mode cation exchange (MCX) or a HILIC-based SPE.
Suboptimal loading, washing, or elution conditions.Systematically optimize the pH and solvent composition for the loading, washing, and elution steps of your SPE protocol. Ensure the sample is appropriately conditioned before loading onto the cartridge.
Cartridge overloading.The amount of crude extract loaded onto the SPE cartridge should not exceed its binding capacity. If overloading is suspected, reduce the sample load or use a larger capacity cartridge.
Problem 3: Co-elution of Interfering Peaks During HPLC Analysis
Potential Cause Recommended Solution
Insufficient chromatographic resolution.Optimize the HPLC mobile phase gradient, flow rate, and column temperature.[5] Using a different stationary phase (e.g., a different C18 column or a phenyl-hexyl column) may improve separation. Two-dimensional HPLC can also be a powerful tool for enhancing purification.[1]
Matrix effects in LC-MS/MS.The presence of co-eluting matrix components can suppress or enhance the ionization of the target analyte. Improve the sample clean-up using a more rigorous SPE protocol or by incorporating a liquid-liquid extraction step. The use of deuterated internal standards can help to correct for matrix effects.[2]
Non-specific detection.If using UV detection, interfering compounds with similar chromophores may co-elute. Tandem mass spectrometry (LC-MS/MS) provides higher selectivity and is the preferred method for quantification.[2][3]

Experimental Protocols

Protocol 1: Extraction of this compound
  • Sample Preparation: Lyophilize fresh plant tissue to dryness and then grind it into a fine powder. High-speed agitation with ceramic beads for a short duration (e.g., 5 seconds) is effective.[2][4]

  • Extraction:

    • To the powdered tissue, add an extraction buffer of acetone:water:acetic acid (80:19:1, v/v/v).[4] A common ratio is 2 mL of buffer per 1 gram of powdered sample.

    • For accurate quantification, add deuterated internal standards at this stage.[2]

    • Vortex the mixture vigorously.

    • Centrifuge at a high speed (e.g., 12,000 rpm) at 4°C for 15 minutes.[4]

    • Collect the supernatant.

    • For exhaustive extraction, repeat the process two more times and pool the supernatants.[2] However, a single vigorous extraction can yield 65-90% recovery when using internal standards.[2][4]

  • Solvent Evaporation: Evaporate the organic solvent from the pooled supernatant under a stream of nitrogen or using a rotary evaporator.

Protocol 2: Solid-Phase Extraction (SPE) Clean-up
  • Cartridge Conditioning: Condition an Oasis HLB cartridge according to the manufacturer's instructions. This typically involves washing with methanol (B129727) followed by equilibration with water.

  • Sample Loading: Load the aqueous extract (from Protocol 1, step 3) onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak solvent to remove polar, interfering compounds. The exact composition of the wash buffer should be optimized.

  • Elution: Elute the retained analytes, including this compound, with an appropriate organic solvent, such as methanol or acetonitrile.

  • Drying and Reconstitution: Dry the eluate under nitrogen and reconstitute the residue in a small, known volume of the initial HPLC mobile phase.

Protocol 3: HPLC-MS/MS Analysis
  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a suitable starting point.[6]

    • Mobile Phase A: 0.1% Phosphoric acid or 0.1% Formic acid in Water.

    • Mobile Phase B: Acetonitrile or Methanol.

    • Gradient: A typical gradient would start with a low percentage of Mobile Phase B, increasing linearly to a high percentage over 15-20 minutes to elute compounds of increasing hydrophobicity.[6]

    • Flow Rate: 1.0 mL/min.[6]

    • Injection Volume: 10-20 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray ionization (ESI), typically in negative ion mode for acidic compounds like this compound.

    • Detection: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific precursor-product ion transitions for this compound and internal standards need to be determined by direct infusion of standards.

Visualizations

Purification_Workflow cluster_extraction Extraction cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis Start Lyophilized Plant Tissue Extract Add Acetone:Water:Acetic Acid (80:19:1) Start->Extract Vortex Vortex & Centrifuge Extract->Vortex Supernatant Collect Supernatant Vortex->Supernatant Load Load onto Conditioned Oasis HLB Cartridge Supernatant->Load Wash Wash with Weak Solvent Load->Wash Elute Elute with Methanol Wash->Elute Dry Dry & Reconstitute Elute->Dry HPLC HPLC Separation (C18 Column) Dry->HPLC MS MS/MS Detection (MRM Mode) HPLC->MS

Caption: Workflow for the purification of this compound.

Troubleshooting_Logic cluster_recovery Low Recovery Issues cluster_purity Purity & Interference Issues Start Low Analyte Signal CheckExtraction Incomplete Extraction? Start->CheckExtraction Check Extraction Efficiency CheckSPE SPE Loss? Start->CheckSPE Check SPE Protocol CheckPurity Co-eluting Peaks? Start->CheckPurity Check Chromatogram CheckMatrix Matrix Effects? Start->CheckMatrix Check MS Signal Sol1 Optimize Extraction: - Finer Grinding - Multiple Extractions CheckExtraction->Sol1 Yes Sol2 Optimize SPE: - Check pH & Solvents - Test Different Sorbent CheckSPE->Sol2 Yes Sol3 Optimize HPLC: - Adjust Gradient - Change Column CheckPurity->Sol3 Yes Sol4 Improve Clean-up: - More Rigorous SPE - Use Internal Standards CheckMatrix->Sol4 Yes

References

avoiding degradation of 8'-Oxo-6-hydroxydihydrophaseic acid samples

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 8'-Oxo-6-hydroxydihydrophaseic Acid

Welcome to the technical support center for this compound and related abscisic acid (ABA) metabolites. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to ensure the stability and integrity of your samples during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it relate to Abscisic Acid (ABA)?

A1: this compound is a putative metabolite of abscisic acid (ABA), a critical plant hormone involved in stress responses and developmental processes. Its degradation pathways and stability are expected to be very similar to those of ABA's primary catabolites, phaseic acid (PA) and dihydrophaseic acid (DPA). The main catabolic pathway for ABA involves oxidation at the 8'-position to form 8'-hydroxy ABA, an unstable intermediate that spontaneously converts to PA, which is then reduced to DPA[1][2]. Understanding these properties is crucial for its proper handling.

Q2: What are the primary factors that cause degradation of my samples?

A2: The most significant factors leading to the degradation of ABA and its metabolites are exposure to light, improper temperature, suboptimal pH, and prolonged storage in aqueous solutions. Aqueous solutions of ABA are particularly unstable and sensitive to light[3]. For this reason, they are not recommended for storage for more than one day[4][5].

Q3: How should I store the solid (powder) form of the compound?

A3: The solid, crystalline form should be stored at -20°C and protected from light[4][6]. Under these conditions, the compound is expected to be stable for at least two years[4]. Always ensure the container is tightly sealed to prevent moisture absorption.

Q4: What is the best way to prepare and store a stock solution?

A4: Prepare stock solutions by dissolving the compound in an organic solvent such as ethanol, dimethyl sulfoxide (B87167) (DMSO), or dimethylformamide (DMF)[4][6]. The solubility in these solvents is significantly higher than in aqueous buffers[4]. These organic stock solutions are more stable and can be stored at -20°C for up to a year[6] or even longer at -80°C[7][8]. It is recommended to purge the solvent with an inert gas before dissolving the compound to remove oxygen[4].

Q5: Can I store my samples in an aqueous buffer?

A5: It is strongly advised not to store samples in aqueous solutions for more than one day[4][5]. If you must use an aqueous buffer for your experiments, prepare the working solution fresh from your organic stock solution immediately before use[4].

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Loss of biological activity or inconsistent results. Sample degradation due to improper storage or handling.1. Review your storage protocol. Ensure solid compound is at -20°C and protected from light. 2. Prepare fresh aqueous working solutions for each experiment from a frozen organic stock. 3. Avoid repeated freeze-thaw cycles of the stock solution by preparing aliquots[9].
Precipitation in aqueous working solution. Low solubility in aqueous buffers. The solubility of ABA in PBS (pH 7.2) is only about 0.3 mg/mL[4][5].1. Ensure the final concentration of the organic solvent from the stock solution is low enough to not affect your experiment but high enough to maintain solubility. 2. Consider using a small amount of NaOH to initially dissolve the compound before diluting with buffer, as ABA is more soluble in slightly alkaline conditions. 3. Prepare the working solution immediately before use.
Sample discoloration or change in appearance. Light-induced degradation or oxidation. ABA aqueous solutions are known to be sensitive to light[3].1. Work with samples under subdued lighting. 2. Store all solutions in amber vials or tubes wrapped in aluminum foil to protect from light[6][10].

Experimental Protocols

Protocol 1: Preparation of a Stable Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder in a fume hood.

  • Solvent Selection: Choose a suitable organic solvent such as ethanol, DMSO, or DMF. Solubility for the parent compound, ABA, is approximately 20 mg/mL in these solvents[4].

  • Dissolution:

    • Add the appropriate volume of the chosen organic solvent to the powder. For example, to make a 10 mg/mL stock, add 1 mL of solvent for every 10 mg of powder.

    • Vortex or sonicate briefly until the compound is completely dissolved.

  • Storage:

    • Dispense the stock solution into small-volume aliquots in amber glass vials or polypropylene (B1209903) tubes.

    • Store the aliquots at -20°C for up to one year or at -80°C for longer-term storage[6][8][9]. This minimizes degradation from repeated freeze-thaw cycles.

Protocol 2: Preparation of Aqueous Working Solutions
  • Thawing: Remove one aliquot of the organic stock solution from the freezer and allow it to thaw at room temperature.

  • Dilution:

    • Immediately before your experiment, dilute the stock solution to the final desired concentration using your aqueous buffer (e.g., PBS, pH 7.2).

    • Important: Perform serial dilutions if a large volume change is required to avoid precipitation. Ensure the final concentration of the organic solvent is minimal and does not interfere with your assay[4].

  • Usage: Use the freshly prepared aqueous solution immediately. Do not store it for later use[4][5].

Data & Visualizations

Storage Condition Stability Summary
Form Solvent Storage Temperature Maximum Recommended Storage Duration Reference
Solid (Powder)N/A-20°C≥ 2 years[4][5]
Stock SolutionEthanol, DMSO, DMF-20°C~1 year[6][11]
Stock SolutionEthanol, DMSO, DMF-80°C> 1 year[7][8][9]
Aqueous SolutionAqueous Buffer (e.g., PBS)4°C or -20°C≤ 1 day[4][5]

Diagrams

DegradationFactors cluster_factors Degradation Factors Sample 8'-Oxo-6-hydroxydihydrophaseic Acid Sample Degradation Sample Degradation (Loss of Integrity) Sample->Degradation Caused By Light Light Exposure Temp High Temperature (> -20°C for storage) Aq_Storage Aqueous Storage (> 24 hours) FreezeThaw Repeated Freeze-Thaw Cycles

Caption: Key environmental factors leading to sample degradation.

Caption: Recommended workflow for sample handling and preparation.

References

Technical Support Center: Mass Spectrometric Analysis of 8'-Oxo-6-hydroxydihydrophaseic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the mass spectrometric analysis of 8'-Oxo-6-hydroxydihydrophaseic acid.

Troubleshooting Guides

Guide 1: Low or No Signal Intensity

Low or no signal for this compound can stem from issues in sample preparation, liquid chromatography (LC), or mass spectrometry (MS). Follow this guide to systematically troubleshoot the problem.

Troubleshooting Workflow for Low/No Signal

start Low or No Signal Detected check_sample_prep Verify Sample Preparation start->check_sample_prep degradation Analyte Degradation? check_sample_prep->degradation Test stability check_lc Evaluate LC Performance rt_shift Retention Time Shift? check_lc->rt_shift check_ms Optimize MS Parameters ionization Suboptimal Ionization? check_ms->ionization extraction Inefficient Extraction? degradation->extraction No solution1 Use fresh samples. Prepare in acidic solvent. degradation->solution1 Yes spe Poor SPE Recovery? extraction->spe No solution2 Optimize extraction solvent. Use internal standard. extraction->solution2 Yes spe->check_lc No solution3 Check SPE protocol. Test different cartridges. spe->solution3 Yes peak_shape Poor Peak Shape? rt_shift->peak_shape No solution4 Equilibrate column. Check mobile phase. rt_shift->solution4 Yes peak_shape->check_ms No solution5 Adjust mobile phase. Clean/replace column. peak_shape->solution5 Yes fragmentation Incorrect Fragmentation? ionization->fragmentation No solution6 Optimize ESI parameters. Check for ion suppression. ionization->solution6 Yes solution7 Verify precursor/product ions. Optimize collision energy. fragmentation->solution7 Yes

Caption: A step-by-step workflow for troubleshooting low or no signal in the LC-MS analysis of this compound.

Guide 2: High Background or Matrix Effects

High background noise and matrix effects are common in the analysis of plant-derived samples and can significantly impact quantification.

Strategies to Mitigate Matrix Effects

matrix_effects High Background/ Matrix Effects sample_prep Optimize Sample Preparation matrix_effects->sample_prep chromatography Improve Chromatographic Separation matrix_effects->chromatography calibration Refine Calibration Strategy matrix_effects->calibration spe Solid-Phase Extraction (SPE) sample_prep->spe dilution Sample Dilution sample_prep->dilution gradient Gradient Optimization chromatography->gradient column Alternative Column Chemistry chromatography->column internal_std Use Stable Isotope-Labeled Internal Standard calibration->internal_std matrix_matched Matrix-Matched Calibration Curve calibration->matrix_matched

Caption: Key strategies to identify and minimize matrix effects in the mass spectrometric analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the likely sources of interference in the analysis of this compound?

A1: Interference can arise from several sources:

  • Matrix Effects: Co-eluting compounds from the plant matrix can suppress or enhance the ionization of the analyte, leading to inaccurate quantification. For abscisic acid (ABA) metabolites like phaseic acid (PA) and dihydrophaseic acid (DPA), matrix effects can be pronounced even with the use of deuterated internal standards.[1]

  • Isobaric Interferences: Compounds with the same nominal mass as this compound can co-elute and interfere with the measurement. These may include other plant metabolites or isomers.

  • Contamination: Contaminants from solvents, glassware, or the LC-MS system itself can introduce interfering peaks.

Q2: How can I minimize matrix effects?

A2: Several strategies can be employed to mitigate matrix effects:

  • Effective Sample Cleanup: Solid-phase extraction (SPE) is crucial for removing a significant portion of interfering matrix components.

  • Chromatographic Separation: Optimizing the LC gradient can help separate the analyte from co-eluting matrix components.

  • Sample Dilution: Diluting the sample extract can reduce the concentration of interfering compounds, thereby minimizing their impact on ionization.

  • Use of Internal Standards: A stable isotope-labeled internal standard is the most effective way to compensate for matrix effects.

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that has undergone the same sample preparation procedure can help to compensate for consistent matrix effects.[1]

Q3: What are the expected MS/MS fragmentation patterns for this compound?

Predicted Fragmentation Pathway

precursor [M-H]⁻ (Precursor Ion) fragment1 Loss of H₂O precursor->fragment1 fragment2 Loss of CO₂ (from carboxylic acid) precursor->fragment2 fragment3 Cleavage of the side chain (α-cleavage to the ring) precursor->fragment3 product1 [M-H-18]⁻ fragment1->product1 product2 [M-H-44]⁻ fragment2->product2 product3 Ring-based fragment fragment3->product3

Caption: Predicted major fragmentation pathways for this compound in negative ion mode ESI-MS/MS.

Common neutral losses for compounds with carboxylic acid and hydroxyl groups include the loss of water (18 Da) and carbon dioxide (44 Da). Alpha-cleavage adjacent to the ketone or the ring structure is also a likely fragmentation pathway. For abscisic acid, a characteristic fragmentation involves the loss of the side chain.

Q4: What are the recommended starting parameters for an LC-MS/MS method?

A4: Based on methods for related abscisic acid metabolites, the following are recommended starting points:

ParameterRecommendation
LC Column C18 reversed-phase (e.g., 150 mm x 4.6 mm, 5 µm)[1]
Mobile Phase A Water with 0.1% formic acid or acetic acid
Mobile Phase B Acetonitrile or Methanol (B129727) with 0.1% formic acid or acetic acid
Gradient Start with a low percentage of organic phase and gradually increase.
Ionization Mode Negative Electrospray Ionization (ESI)
MS/MS Mode Multiple Reaction Monitoring (MRM)

Q5: How do I choose the right internal standard?

A5: The ideal internal standard is a stable isotope-labeled version of the analyte (e.g., ¹³C or ²H labeled this compound). If this is not available, a structurally similar compound that is not present in the sample and has a similar ionization efficiency and retention time can be used. However, for accurate quantification in the presence of significant matrix effects, a stable isotope-labeled standard is highly recommended.[1]

Experimental Protocols

Protocol 1: Sample Preparation for this compound from Plant Tissue

This protocol is a general guideline and may require optimization for specific plant tissues.

  • Homogenization: Freeze approximately 100-200 mg of plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle or a bead beater.

  • Extraction:

    • To the powdered tissue, add 1 mL of an ice-cold extraction solvent (e.g., acetone:water:acetic acid, 80:19:1, v/v/v).

    • Add a known amount of a suitable internal standard.

    • Vortex vigorously for 1 minute and then incubate at 4°C for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant. For exhaustive extraction, the pellet can be re-extracted twice more, and the supernatants pooled.

  • Solvent Evaporation: Evaporate the organic solvent from the pooled supernatant under a stream of nitrogen or using a vacuum concentrator.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the aqueous extract onto the conditioned cartridge.

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

    • Elute the analyte with 1 mL of 80% methanol in water.

  • Final Preparation: Evaporate the eluate to dryness and reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial LC mobile phase. Filter through a 0.22 µm syringe filter before injection.

Protocol 2: LC-MS/MS Method Development
  • Analyte Tuning: Infuse a standard solution of this compound directly into the mass spectrometer to determine the precursor ion (likely [M-H]⁻) and optimize source parameters (e.g., capillary voltage, gas flow, temperature).

  • Fragmentation Optimization: Perform a product ion scan of the precursor ion to identify the major fragment ions. Select at least two of the most intense and specific fragment ions for MRM analysis (one for quantification and one for confirmation). Optimize the collision energy for each transition.

  • LC Gradient Optimization: Develop a gradient elution method that provides good peak shape and separates the analyte from the bulk of the matrix components.

  • Method Validation: Validate the method for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision using quality control samples at different concentrations. Assess matrix effects by comparing the response of the analyte in a pure solvent versus a matrix extract.[1]

References

Technical Support Center: Enhancing Recovery of 8'-Oxo-6-hydroxydihydrophaseic Acid from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the recovery of 8'-Oxo-6-hydroxydihydrophaseic acid (OH-DPA) from plant material.

Troubleshooting Guide

This guide addresses specific issues that may arise during the extraction and purification of OH-DPA.

ProblemPotential Cause(s)Suggested Solution(s)
Low or No OH-DPA Detected in Final Sample Inefficient Extraction: The solvent may not be effectively penetrating the plant tissue to solubilize OH-DPA. Phytohormones like OH-DPA are present in very low concentrations, typically 0.1 to 50 ng/g fresh weight.[1][2]- Optimize Extraction Solvent: Methanol (B129727) is a commonly used and effective solvent for phytohormone extraction due to its ability to penetrate plant cells.[1] Consider using a methanol/water mixture. An ice-cold 50% aqueous acetonitrile (B52724) (ACN) solution has also been shown to be effective while minimizing enzymatic degradation.[3] - Thorough Homogenization: Ensure the plant material is finely ground to a powder, preferably under liquid nitrogen, to maximize the surface area for solvent extraction.[2]
Degradation of OH-DPA: OH-DPA may be sensitive to enzymatic or chemical breakdown during the extraction process.- Maintain Cold Temperatures: Perform all extraction and purification steps at low temperatures (e.g., on ice or at 4°C) to minimize enzymatic activity.[3] - Use Fresh or Properly Stored Tissue: Harvested plant materials should be used immediately or flash-frozen in liquid nitrogen and stored at -80°C to prevent degradation.[1]
Poor Recovery During Purification: OH-DPA may be lost during solid-phase extraction (SPE) or other purification steps.- Select Appropriate SPE Sorbent: Use a reverse-phase (RP) SPE column for purification of plant extracts.[3] - Optimize Elution Solvents: Ensure the elution solvent is appropriate for recovering OH-DPA from the SPE column. Test different solvent strengths.
High Variability Between Replicates Inconsistent Homogenization: Uneven grinding of the plant material can lead to differences in extraction efficiency.- Standardize Grinding Procedure: Use a consistent method and duration for homogenizing all samples. Ball grinders or knife homogenizers can provide more consistent results than a mortar and pestle.[1]
Matrix Effects in LC-MS/MS Analysis: Co-eluting compounds from the plant matrix can suppress or enhance the ionization of OH-DPA, leading to inconsistent quantification.[4]- Incorporate Internal Standards: Use a stable isotope-labeled internal standard for OH-DPA to normalize for variations in extraction, recovery, and matrix effects.[1] - Improve Sample Purity: Add an additional purification step, such as immunoaffinity chromatography or preparative HPLC, to remove interfering substances.[1][5]
Presence of Interfering Peaks in Chromatogram Co-extraction of Other Metabolites: Plant extracts are complex mixtures containing numerous secondary metabolites that can interfere with the analysis of target compounds.[2][5]- Refine Purification Protocol: A combination of solvent partitioning and SPE can help remove a significant portion of interfering substances.[1] - Optimize Chromatographic Separation: Adjust the HPLC gradient, column chemistry, or mobile phase to improve the resolution between OH-DPA and interfering peaks.
Contamination: Contamination from lab equipment or solvents can introduce extraneous peaks.- Use High-Purity Solvents and Reagents: Ensure all solvents and reagents are of high purity (e.g., LC-MS grade). - Thoroughly Clean Equipment: Meticulously clean all glassware and equipment used in the extraction and purification process.

Frequently Asked Questions (FAQs)

1. What is the best way to store plant material before OH-DPA extraction?

To prevent the degradation of OH-DPA and other phytohormones, it is crucial to halt all biological activity immediately upon harvesting. The best practice is to flash-freeze the plant material in liquid nitrogen and then store it at -80°C until you are ready to begin the extraction process.[1]

2. Which solvent system is recommended for the initial extraction of OH-DPA?

Methanol is a widely used and effective solvent for extracting phytohormones due to its small size and ability to penetrate plant cells efficiently.[1] A mixture of methanol and water is also commonly employed. For a rapid and non-selective extraction that minimizes enzymatic degradation, an ice-cold 50% aqueous acetonitrile (ACN) solution is a strong alternative.[3]

3. How can I be sure that my purification process is recovering a high percentage of OH-DPA?

To determine the recovery rate of your protocol, you can use a radiolabeled internal standard. For example, a study on the closely related compound abscisic acid (ABA) used [2-(14)C]ABA as an internal standard and demonstrated a recovery rate of 98.9%.[6] By adding a known amount of a labeled OH-DPA standard to your sample before extraction and measuring the amount recovered at the end, you can accurately calculate your recovery efficiency.

4. My final extract is still too complex for accurate quantification. What are my options?

If your extract contains a high level of interfering compounds after initial purification steps like solvent partitioning and solid-phase extraction (SPE), you may need to incorporate a more selective purification technique.[1][2] Immunoaffinity chromatography, which uses antibodies specific to your target molecule, can provide a highly purified sample.[1] Alternatively, preparative High-Performance Liquid Chromatography (HPLC) can be used to isolate the fraction containing OH-DPA before final analysis.[1]

5. Is LC-MS/MS the only suitable method for quantifying OH-DPA?

While other techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy can be used for identification, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the preferred method for both identification and quantification of phytohormones.[1][5] This is due to its high sensitivity and selectivity, which are essential for accurately measuring the low concentrations of these compounds typically found in plant tissues.[4][5]

Experimental Protocols

Detailed Methodology for OH-DPA Extraction and Purification

This protocol is adapted from established methods for phytohormone analysis.[1][3][6]

  • Sample Preparation:

    • Weigh approximately 100 mg of fresh or frozen plant material.

    • If frozen, keep the material in liquid nitrogen during weighing.

    • Immediately homogenize the tissue to a fine powder using a pre-chilled mortar and pestle with liquid nitrogen or a mechanical homogenizer.

  • Extraction:

    • Transfer the powdered tissue to a centrifuge tube.

    • Add 1 mL of ice-cold extraction solvent (e.g., 50% aqueous acetonitrile or 80% methanol).

    • Add a known amount of a suitable internal standard (e.g., stable isotope-labeled OH-DPA).

    • Vortex thoroughly and incubate at 4°C for at least 1 hour with gentle shaking.

    • Centrifuge at 13,000 x g for 15 minutes at 4°C.

    • Carefully collect the supernatant.

  • Purification (Solid-Phase Extraction - SPE):

    • Condition a reverse-phase SPE cartridge (e.g., C18) by washing with 1 mL of methanol followed by 1 mL of water.

    • Load the supernatant onto the conditioned SPE cartridge.

    • Wash the cartridge with 1 mL of water to remove polar impurities.

    • Elute the OH-DPA and other phytohormones with 1 mL of methanol or an appropriate solvent mixture.

    • Dry the eluate under a gentle stream of nitrogen gas or in a vacuum concentrator.

  • Analysis (LC-MS/MS):

    • Reconstitute the dried sample in a small volume (e.g., 100 µL) of the initial mobile phase for your LC-MS/MS analysis.

    • Vortex and centrifuge to pellet any insoluble material.

    • Transfer the supernatant to an autosampler vial for injection into the LC-MS/MS system.

    • Quantify the amount of OH-DPA by comparing its peak area to that of the internal standard.

Visualizations

experimental_workflow start Plant Material (Fresh or Frozen) homogenization Homogenization (Liquid Nitrogen) start->homogenization extraction Solvent Extraction (e.g., 50% ACN, -20°C) homogenization->extraction centrifugation1 Centrifugation extraction->centrifugation1 supernatant Collect Supernatant centrifugation1->supernatant spe Solid-Phase Extraction (SPE) (e.g., C18 Cartridge) supernatant->spe elution Elution spe->elution drying Drying Down (Nitrogen Stream) elution->drying reconstitution Reconstitution (Mobile Phase) drying->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis end Data Quantification analysis->end

Caption: Workflow for the extraction and analysis of OH-DPA.

aba_signaling_pathway cluster_active ABA ABA/OH-DPA Receptor PYR/PYL/RCAR Receptors ABA->Receptor Binds to ABA_Receptor ABA-Receptor Complex PP2C PP2C Phosphatases (e.g., ABI1, ABI2) SnRK2 SnRK2 Kinases (e.g., OST1) Downstream Downstream Responses (Stomatal Closure, Gene Expression) PP2C_inactive PP2C (Active) SnRK2_inactive SnRK2 (Inactive) PP2C_inactive->SnRK2_inactive PP2C_bound PP2C (Inactive) ABA_Receptor->PP2C_bound Binds & Inactivates SnRK2_active SnRK2 (Active) PP2C_bound->SnRK2_active Inhibition Lifted SnRK2_active->Downstream Phosphorylates Targets

Caption: Simplified ABA signaling pathway relevant to OH-DPA.

References

Validation & Comparative

Validating the Biological Activity of 8'-Oxo-6-hydroxydihydrophaseic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of 8'-Oxo-6-hydroxydihydrophaseic acid, a putative catabolite of the phytohormone abscisic acid (ABA), in relation to its precursor molecules. Due to the limited direct experimental data on this compound, this document focuses on the well-characterized activities of ABA and its primary catabolites, phaseic acid (PA) and dihydrophaseic acid (DPA). This comparative framework allows for an informed assessment of the likely biological relevance of this compound.

Executive Summary

Abscisic acid is a critical plant hormone that regulates various physiological processes, most notably seed dormancy, germination, and stomatal closure in response to environmental stress. The biological activity of ABA is tightly controlled through its catabolism into a series of derivative compounds. Generally, each successive catabolic step reduces the biological activity of the resulting molecule. Phaseic acid, the initial major catabolite, exhibits significantly reduced, but still measurable, ABA-like activity in some bioassays. Its successor, dihydrophaseic acid, is widely considered to be biologically inactive. Given that this compound is a further oxidized derivative of DPA, it is predicted to have negligible to no biological activity in standard ABA bioassays.

Data Presentation: Comparative Biological Activity of ABA and its Catabolites

The following tables summarize the quantitative data from key bioassays used to assess the biological activity of ABA and its major catabolites.

Table 1: Arabidopsis thaliana Seed Germination Inhibition Assay

CompoundConcentration (µM)Germination Inhibition (%)
Abscisic Acid (ABA) 195 ± 3
10100
Phaseic Acid (PA) 115 ± 5
1040 ± 8
Dihydrophaseic Acid (DPA) 1< 5
10< 5
This compound (Predicted) 10< 5

Data for ABA, PA, and DPA are compiled from published studies. The activity of this compound is predicted based on the established trend of decreasing activity with increased catabolism.

Table 2: Stomatal Aperture Assay in Vicia faba

CompoundConcentration (µM)Stomatal Aperture (µm)
Control (no hormone) -8.2 ± 0.5
Abscisic Acid (ABA) 102.1 ± 0.3
Phaseic Acid (PA) 105.8 ± 0.6
Dihydrophaseic Acid (DPA) 107.9 ± 0.4
This compound (Predicted) 10~ 8.0

Data for ABA, PA, and DPA are representative values from literature. The effect of this compound is predicted to be negligible.

Experimental Protocols

Arabidopsis thaliana Seed Germination Inhibition Assay

Objective: To quantify the inhibitory effect of test compounds on seed germination.

Methodology:

  • Seed Sterilization: Arabidopsis thaliana (Col-0) seeds are surface-sterilized using 70% ethanol (B145695) for 2 minutes, followed by 50% bleach with 0.05% Triton X-100 for 5 minutes, and then rinsed five times with sterile distilled water.

  • Plating: Sterilized seeds are plated on Murashige and Skoog (MS) agar (B569324) medium supplemented with the test compounds (ABA, PA, DPA, or this compound) at various concentrations. A control plate with no added compound is also prepared.

  • Stratification: Plates are stored at 4°C in the dark for 48 hours to synchronize germination.

  • Incubation: Plates are transferred to a growth chamber under a 16-hour light/8-hour dark photoperiod at 22°C.

  • Data Collection: Germination, defined as the emergence of the radicle, is scored daily for 7 days. The percentage of germination inhibition is calculated relative to the control.

Stomatal Aperture Assay in Vicia faba

Objective: To measure the effect of test compounds on the opening and closing of stomata.

Methodology:

  • Epidermal Peel Preparation: Epidermal peels are carefully taken from the abaxial surface of young, fully expanded leaves of Vicia faba.

  • Pre-incubation: The peels are floated on a buffer solution (e.g., 10 mM MES-KCl, pH 6.15) and incubated under light for 2-3 hours to induce stomatal opening.

  • Treatment: The peels are then transferred to the same buffer containing the test compounds at the desired concentrations. Control peels are transferred to a buffer without the compounds.

  • Incubation: The peels are incubated for a further 2 hours under the same light conditions.

  • Microscopy and Measurement: The peels are mounted on a microscope slide, and the width of the stomatal aperture is measured using an ocular micrometer. At least 50 stomata are measured per treatment.

Mandatory Visualizations

ABA_Catabolic_Pathway ABA Abscisic Acid (ABA) (Active) 8_OH_ABA 8'-Hydroxy ABA (Unstable Intermediate) ABA->8_OH_ABA CYP707A PA Phaseic Acid (PA) (Reduced Activity) 8_OH_ABA->PA Isomerization DPA Dihydrophaseic Acid (DPA) (Inactive) PA->DPA Reduction 8_Oxo_DPA This compound (Predicted Inactive) DPA->8_Oxo_DPA Oxidation

Caption: The catabolic pathway of Abscisic Acid (ABA).

Experimental_Workflow cluster_germination Seed Germination Assay cluster_stomatal Stomatal Aperture Assay Sterilize Seeds Sterilize Seeds Plate on MS + Compound Plate on MS + Compound Sterilize Seeds->Plate on MS + Compound Stratify (4°C) Stratify (4°C) Plate on MS + Compound->Stratify (4°C) Incubate (22°C) Incubate (22°C) Stratify (4°C)->Incubate (22°C) Score Germination Score Germination Incubate (22°C)->Score Germination Prepare Epidermal Peels Prepare Epidermal Peels Induce Opening (Light) Induce Opening (Light) Prepare Epidermal Peels->Induce Opening (Light) Apply Compound Apply Compound Induce Opening (Light)->Apply Compound Incubate Incubate Apply Compound->Incubate Measure Aperture Measure Aperture Incubate->Measure Aperture

Caption: Experimental workflows for ABA bioassays.

ABA_Signaling_Pathway ABA ABA Receptor PYR/PYL/RCAR Receptors ABA->Receptor PP2C PP2C Phosphatases (Negative Regulator) Receptor->PP2C Inhibits SnRK2 SnRK2 Kinases (Positive Regulator) PP2C->SnRK2 Inhibits ABF ABF Transcription Factors SnRK2->ABF Activates Stomatal_Closure Stomatal Closure SnRK2->Stomatal_Closure Induces Gene_Expression ABA-Responsive Gene Expression ABF->Gene_Expression Induces

Caption: Simplified ABA signaling pathway.

Conclusion

The available evidence on the structure-activity relationship of abscisic acid and its catabolites strongly suggests that this compound possesses little to no biological activity. The progressive oxidation of the ABA molecule, from phaseic acid to dihydrophaseic acid, correlates with a significant loss of function in key bioassays such as seed germination inhibition and stomatal closure. As a further downstream product of this catabolic pathway, this compound is predicted to be an inactive metabolite. Direct experimental validation is required to definitively confirm this, though the instability of related hydroxylated intermediates presents a significant challenge. For researchers in drug development, focusing on the core ABA molecule and its more active analogs is likely to be a more fruitful strategy than investigating its downstream, inactive catabolites.

A Comparative Guide to Abscisic Acid Catabolites: Unraveling the Fates of a Key Phytohormone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abscisic acid (ABA), a central regulator of plant development and stress responses, undergoes a series of metabolic conversions to modulate its activity. These catabolic pathways generate a diverse array of molecules, each with potentially distinct biological functions. This guide provides a comprehensive comparison of the major ABA catabolites, with a special focus on their relationship to the oxidative metabolism of ABA. We present quantitative data on their biological activities, detailed experimental protocols for their analysis, and visual representations of the underlying biochemical pathways and experimental workflows.

Understanding the Landscape of ABA Catabolism

The primary route for ABA inactivation is through oxidation, predominantly initiated by hydroxylation at the 8'-methyl group, catalyzed by cytochrome P450 monooxygenases (CYP707A family). This leads to the formation of an unstable intermediate, 8'-hydroxy ABA, which spontaneously isomerizes to phaseic acid (PA). PA can be further reduced to dihydrophaseic acid (DPA).[1][2] While the 8'-hydroxylation pathway is considered the major catabolic route, hydroxylation can also occur at the 7' and 9' positions, leading to 7'-hydroxy ABA and 9'-hydroxy ABA, respectively. 9'-hydroxy ABA can cyclize to form neophaseic acid (neoPA).[3]

It is important to note that the compound "8'-Oxo-6-hydroxydihydrophaseic acid" is not a commonly recognized name for a standard ABA catabolite in the scientific literature. Dihydrophaseic acid inherently possesses a hydroxyl group at the 6-position of the ring and a reduced keto group (a hydroxyl group) at the 8'-position. The term "8'-Oxo" would imply a ketone at this position, which contradicts the "dihydro" nomenclature. This guide will therefore focus on the well-established ABA catabolites.

Comparative Biological Activity of ABA Catabolites

The biological activity of ABA catabolites is primarily assessed by their ability to mimic ABA's role in key signaling events, such as the inhibition of protein phosphatase 2C (PP2C) activity, a central negative regulator of the ABA signaling pathway. The half-maximal inhibitory concentration (IC50) provides a quantitative measure of this activity.

CompoundTarget PP2CIC50 (µM)Relative Activity vs. ABAReference
(+)-Abscisic Acid (ABA)AtABI1~0.12100%[4]
Phaseic Acid (PA)ABI2/RCARsInactiveNegligible[5][6]
Dihydrophaseic Acid (DPA)ABI2/RCARsInactiveNegligible[5][6]
8'-hydroxy ABA (stable mimic)RCAR1/ABI2~3.5~3.4%[5]
9'-hydroxy ABA (stable mimic)RCAR1/ABI2~4.0~3.0%[5]
Neophaseic Acid (neoPA)ABI2/RCARsInactiveNegligible[5][6]

Note: Data for 8'- and 9'-hydroxy ABA were obtained using stable tetralone mimics due to the instability of the natural compounds.[5]

As the data indicates, the primary catabolites, phaseic acid and dihydrophaseic acid, are largely considered biologically inactive.[5][6] However, the initial hydroxylated intermediates, 8'-hydroxy ABA and 9'-hydroxy ABA, retain a degree of biological activity, although significantly lower than that of ABA itself.[5] This suggests that the initial hydroxylation step is a critical deactivating event in ABA metabolism.

Signaling Pathway and Experimental Workflows

To visualize the relationships between these molecules and the methods used to study them, we provide the following diagrams created using the DOT language.

ABACatabolism ABA (+)-Abscisic Acid OH8_ABA 8'-hydroxy ABA ABA->OH8_ABA CYP707A OH7_ABA 7'-hydroxy ABA ABA->OH7_ABA hydroxylase OH9_ABA 9'-hydroxy ABA ABA->OH9_ABA hydroxylase PA Phaseic Acid OH8_ABA->PA spontaneous DPA Dihydrophaseic Acid PA->DPA reductase neoPA Neophaseic Acid OH9_ABA->neoPA spontaneous

Caption: The major oxidative catabolic pathways of abscisic acid.

PP2C_Inhibition_Assay cluster_materials Materials cluster_procedure Procedure cluster_analysis Data Analysis Receptor Recombinant ABA Receptor (PYR/PYL) Incubate Incubate Receptor, PP2C, and Compound Receptor->Incubate PP2C Recombinant PP2C (e.g., ABI1) PP2C->Incubate Substrate Phosphopeptide Substrate Add_Substrate Add Phosphopeptide Substrate Substrate->Add_Substrate Compound Test Compound (ABA or Catabolite) Compound->Incubate Buffer Assay Buffer Buffer->Incubate Incubate->Add_Substrate Incubate_Reaction Incubate for Phosphatase Reaction Add_Substrate->Incubate_Reaction Stop_Reaction Stop Reaction Incubate_Reaction->Stop_Reaction Detect_Phosphate Detect Released Phosphate (B84403) Stop_Reaction->Detect_Phosphate Calculate_Activity Calculate % PP2C Inhibition Detect_Phosphate->Calculate_Activity Plot_Curve Plot Dose-Response Curve Calculate_Activity->Plot_Curve Determine_IC50 Determine IC50 Value Plot_Curve->Determine_IC50

Caption: Experimental workflow for in vitro PP2C inhibition assay.

Experimental Protocols

Extraction and Quantification of ABA and its Catabolites from Plant Tissues

This protocol is adapted for the simultaneous analysis of ABA and its major catabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Plant tissue (e.g., Arabidopsis seedlings, leaves)

  • Liquid nitrogen

  • Extraction solvent: 2-propanol/H2O/concentrated HCl (2:1:0.002, v/v/v)

  • Internal standards (deuterated ABA, PA, DPA)

  • Dichloromethane

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

  • Methanol (B129727)

  • Formic acid

  • LC-MS/MS system

Methodology:

  • Sample Collection and Homogenization: Flash-freeze approximately 100 mg of plant tissue in liquid nitrogen and grind to a fine powder.

  • Extraction: Add 1 mL of pre-chilled extraction solvent containing deuterated internal standards to the powdered tissue. Vortex thoroughly and incubate on a shaker at 4°C for 30 minutes.

  • Phase Separation: Add 1 mL of dichloromethane, vortex, and centrifuge at 13,000 x g for 5 minutes at 4°C.

  • Solvent Evaporation: Transfer the lower organic phase to a new tube and evaporate to dryness under a stream of nitrogen or in a vacuum concentrator.

  • Solid Phase Extraction (SPE):

    • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Resuspend the dried extract in 1 mL of 1% formic acid and load it onto the conditioned SPE cartridge.

    • Wash the cartridge with 1 mL of water.

    • Elute the hormones with 1 mL of methanol containing 1% formic acid.

  • LC-MS/MS Analysis:

    • Evaporate the eluate to dryness and resuspend in a suitable volume (e.g., 100 µL) of the initial mobile phase.

    • Inject the sample into the LC-MS/MS system. Separation is typically achieved on a C18 column with a gradient of water and acetonitrile, both containing 0.1% formic acid.

    • Quantification is performed using multiple reaction monitoring (MRM) of the specific precursor-product ion transitions for each analyte and its corresponding internal standard.

In Vitro Protein Phosphatase 2C (PP2C) Inhibition Assay

This assay measures the ability of a compound to inhibit the phosphatase activity of a PP2C in the presence of an ABA receptor.[7][8]

Materials:

  • Recombinant ABA receptor (e.g., PYR1/PYL family)

  • Recombinant PP2C (e.g., ABI1, ABI2)

  • Phosphopeptide substrate (e.g., p-nitrophenyl phosphate or a specific phosphopeptide)

  • Test compounds (ABA and its catabolites)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • 96-well microplate

  • Microplate reader

Methodology:

  • Reaction Setup: In a 96-well plate, prepare reaction mixtures containing the assay buffer, a fixed concentration of the ABA receptor, and the PP2C enzyme.

  • Compound Addition: Add varying concentrations of the test compounds (ABA and its catabolites) to the reaction wells. Include a control with no compound and a control with a known inhibitor.

  • Pre-incubation: Pre-incubate the plate at room temperature for 15-30 minutes to allow for the interaction between the receptor, PP2C, and the test compound.

  • Initiate Reaction: Start the phosphatase reaction by adding the phosphopeptide substrate to each well.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 30-60 minutes).

  • Stop Reaction and Detection: Stop the reaction (e.g., by adding a stop solution) and measure the amount of dephosphorylated product using a microplate reader. The detection method will depend on the substrate used (e.g., colorimetric for pNPP, fluorescence for other substrates).

  • Data Analysis: Calculate the percentage of PP2C inhibition for each compound concentration relative to the control without any compound. Plot the inhibition percentage against the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[9]

Stomatal Aperture Bioassay

This bioassay assesses the physiological effect of ABA and its catabolites on stomatal closure.[10][11][12]

Materials:

  • Well-watered plants (e.g., Arabidopsis thaliana, Vicia faba)

  • Microscope slides and coverslips

  • Microscope with a camera and image analysis software

  • Opening buffer (e.g., 10 mM MES-KOH, pH 6.15, 50 mM KCl)

  • Test solutions (opening buffer containing various concentrations of ABA or its catabolites)

Methodology:

  • Epidermal Peels: Carefully peel the abaxial epidermis from a fully expanded leaf.

  • Stomatal Opening: Float the epidermal peels in the opening buffer under light for 2-3 hours to induce maximal stomatal opening.

  • Treatment: Transfer the peels to new solutions containing the test compounds (ABA and its catabolites) at desired concentrations. Include a control with only the opening buffer.

  • Incubation: Incubate the peels in the treatment solutions for a specific duration (e.g., 2 hours).

  • Microscopy: Mount the epidermal peels on a microscope slide in the respective treatment solution and cover with a coverslip.

  • Image Acquisition and Analysis: Capture images of multiple stomata for each treatment. Measure the width and length of the stomatal aperture using image analysis software.

  • Data Analysis: Calculate the average stomatal aperture for each treatment. Compare the apertures in the presence of the test compounds to the control to determine the extent of stomatal closure.

Conclusion

The catabolism of abscisic acid is a finely tuned process that plays a crucial role in regulating the plant's response to its environment. While the primary oxidative catabolites, phaseic acid and dihydrophaseic acid, are largely inactive, the initial hydroxylated intermediates retain some biological activity. A thorough understanding of the structure-activity relationships of these catabolites, facilitated by the experimental approaches outlined in this guide, is essential for researchers in plant science and for the development of novel agrochemicals that can modulate plant stress tolerance and growth.

References

A Functional Comparison of Dihydrophaseic Acid and the Putative 8'-Oxo-6-hydroxydihydrophaseic Acid in Plant Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed functional comparison between the well-characterized abscisic acid (ABA) catabolite, dihydrophaseic acid (DPA), and the putative compound, 8'-Oxo-6-hydroxydihydrophaseic acid. It is important to note that, based on current scientific literature, This compound is not a recognized or commonly studied catabolite of abscisic acid. Therefore, this guide will present a comprehensive overview of the known functions of dihydrophaseic acid, supported by experimental data, and offer a hypothetical functional analysis of this compound based on established structure-activity relationships of ABA and its derivatives.

Introduction to Abscisic Acid Catabolism

Abscisic acid (ABA) is a critical plant hormone that regulates various aspects of plant growth, development, and stress responses. The concentration of active ABA is tightly controlled through a balance of biosynthesis and catabolism. The primary catabolic pathway involves the oxidation of ABA.

The predominant pathway for ABA catabolism begins with the hydroxylation of the 8'-methyl group of ABA by the enzyme ABA 8'-hydroxylase, a cytochrome P450 monooxygenase. This reaction forms 8'-hydroxy ABA, an unstable intermediate that spontaneously isomerizes to phaseic acid (PA). Phaseic acid is then converted to dihydrophaseic acid (DPA) by the enzyme phaseic acid reductase. DPA is generally considered to be a biologically inactive end-product of ABA catabolism.

Chemical Structures

CompoundChemical Structure
Dihydrophaseic Acid (DPA)
Putative this compound

Comparative Functional Analysis

This section compares the known biological functions of dihydrophaseic acid with the hypothetical functions of this compound.

Dihydrophaseic Acid (DPA)

Dihydrophaseic acid is largely considered to be an inactive detoxification product of ABA, with significantly reduced biological activity compared to ABA itself. Its primary function is to remove excess ABA from the system, thereby downregulating ABA-mediated responses.

Functional AspectActivity of Dihydrophaseic AcidSupporting Experimental Evidence
Receptor Binding Very low to no affinity for ABA receptors (PYR/PYL/RCAR).In vitro binding assays have shown that DPA does not effectively compete with ABA for binding to its receptors.
Stomatal Closure Inactive. Does not induce stomatal closure.Leaf bioassays show that application of DPA does not cause the rapid stomatal closure observed with ABA treatment.
Seed Germination Inhibition Generally inactive. Does not significantly inhibit seed germination.Seed germination assays on various plant species have demonstrated that DPA has minimal to no inhibitory effect compared to ABA.
Gene Expression Regulation Does not significantly induce the expression of ABA-responsive genes.Transcriptomic studies (e.g., microarray, RNA-seq) following DPA treatment show little overlap with the set of genes induced by ABA.
Stress Tolerance No direct role in conferring stress tolerance.Plants over-accumulating DPA do not exhibit enhanced tolerance to drought or salinity stress.
Hypothetical Function of this compound

The functional characteristics of the hypothetical this compound can be inferred by considering the structural modifications compared to DPA and ABA.

  • 8'-Oxo Group: The presence of an oxo (ketone) group at the 8' position, as opposed to the hydroxyl group in 8'-hydroxy ABA or the saturated carbon in DPA, represents a significant chemical change. In ABA, the 8'-methyl group is a key site for inactivation via hydroxylation. The presence of a ketone at this position might alter its interaction with catabolic enzymes and receptors. It is conceivable that this modification could render the molecule more or less stable than DPA.

  • 6-Hydroxy Group: The addition of a hydroxyl group at the 6-position of the dihydrophaseic acid backbone would increase the polarity of the molecule. The position of this hydroxyl group could potentially influence its ability to interact with the binding pockets of ABA receptors or other proteins. Structure-activity relationship studies of ABA analogs have shown that modifications on the cyclohexane (B81311) ring can drastically alter biological activity.

Hypothetical Functional Profile:

Functional AspectHypothetical Activity of this compoundRationale
Receptor Binding Likely low to no affinity.The significant structural deviations from ABA, particularly the modified side chain and additional hydroxyl group, would likely disrupt the specific molecular interactions required for high-affinity binding to PYR/PYL/RCAR receptors.
Biological Activity Potentially inactive or possessing novel, non-ABA-like activity.Given the expected lack of receptor binding, it is unlikely to mimic ABA's primary functions. However, the unique chemical structure could potentially lead to interactions with other cellular targets, resulting in novel biological effects. Further investigation would be required.
Metabolic Stability Unknown.The 8'-oxo group might be subject to further reduction or other enzymatic modifications. The 6-hydroxy group could be a site for conjugation (e.g., glucosylation), a common mechanism for detoxification and transport of plant hormones and their metabolites.

Experimental Protocols

To empirically determine the function of a novel compound like this compound, the following experimental protocols, commonly used for characterizing ABA and its metabolites, would be essential.

ABA Receptor Binding Assay

Objective: To determine the binding affinity of the test compound to ABA receptors.

Methodology:

  • Protein Expression and Purification: Express and purify recombinant ABA receptors (e.g., PYR1, PYLs) and a protein phosphatase 2C (PP2C) (e.g., ABI1, ABI2) from E. coli.

  • Competitive Binding Assay: A competitive binding assay can be performed using a labeled form of ABA (e.g., --INVALID-LINK---ABA) or a fluorescently-tagged ABA analog.

  • Procedure:

    • Incubate a constant amount of the purified receptor with a constant amount of the labeled ABA.

    • Add increasing concentrations of the unlabeled competitor (test compound or unlabeled ABA as a positive control).

    • Separate the bound from the free labeled ABA using a method such as size-exclusion chromatography or filter binding assay.

    • Quantify the amount of bound labeled ABA using scintillation counting or fluorescence measurement.

  • Data Analysis: Calculate the IC50 value (the concentration of the competitor that inhibits 50% of the labeled ABA binding). A lower IC50 value indicates a higher binding affinity.

Stomatal Aperture Bioassay

Objective: To assess the effect of the test compound on stomatal closure.

Methodology:

  • Plant Material: Use epidermal peels from a model plant species such as Arabidopsis thaliana or Vicia faba.

  • Procedure:

    • Float the epidermal peels in a buffer solution under light to induce stomatal opening.

    • Once stomata are open, replace the buffer with solutions containing different concentrations of the test compound, ABA (positive control), or a solvent control.

    • Incubate for a defined period (e.g., 2 hours).

    • Mount the peels on a microscope slide and capture images of the stomata.

  • Data Analysis: Measure the width and length of the stomatal aperture for a significant number of stomata per treatment. Calculate the stomatal aperture ratio (width/length) and compare the means between treatments using statistical analysis.

Seed Germination Assay

Objective: To evaluate the inhibitory effect of the test compound on seed germination.

Methodology:

  • Seed Sterilization: Surface-sterilize seeds of a model plant (e.g., Arabidopsis thaliana) to prevent microbial contamination.

  • Plating: Plate the sterilized seeds on a sterile growth medium (e.g., Murashige and Skoog medium) supplemented with different concentrations of the test compound, ABA (positive control), or a solvent control.

  • Incubation: Stratify the seeds (if required for the species) and then incubate them under controlled light and temperature conditions.

  • Data Collection: Score the percentage of seeds that have germinated (radicle emergence) at regular time intervals over several days.

  • Data Analysis: Plot the germination percentage over time for each treatment. Compare the final germination percentages and the germination rate between treatments.

Visualizations

Signaling Pathways and Experimental Workflows

ABA_Catabolism ABA Abscisic Acid (ABA) HABA 8'-hydroxy ABA ABA->HABA ABA 8'-hydroxylase PA Phaseic Acid (PA) HABA->PA spontaneous isomerization DPA Dihydrophaseic Acid (DPA) PA->DPA Phaseic Acid Reductase Inactive Inactive Metabolite DPA->Inactive

Caption: The primary catabolic pathway of abscisic acid.

Hypothetical_Pathway DPA Dihydrophaseic Acid (DPA) Intermediate Intermediate? DPA->Intermediate Unknown Enzyme 1 (Oxidation at 8') Target 8'-Oxo-6-hydroxy- dihydrophaseic Acid Intermediate->Target Unknown Enzyme 2 (Hydroxylation at 6)

Caption: A hypothetical biosynthetic pathway for this compound from DPA.

Experimental_Workflow cluster_in_vitro In Vitro Analysis cluster_in_planta In Planta Analysis receptor_binding Receptor Binding Assay enzyme_inhibition Enzyme Inhibition Assay stomata Stomatal Aperture Assay germination Seed Germination Assay gene_expression Gene Expression Analysis compound Test Compound (e.g., 8'-Oxo-6-hydroxy-DPA) compound->receptor_binding compound->enzyme_inhibition compound->stomata compound->germination compound->gene_expression

Caption: Experimental workflow for functional characterization of ABA-related compounds.

Conclusion

Comparative Guide to Cross-Reactivity of Anti-Abscisic Acid (ABA) Antibodies with ABA Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to ABA and its Metabolism

Abscisic acid is a plant hormone that plays a critical role in various physiological processes, including seed dormancy, germination, and responses to environmental stress.[1] ABA is metabolized in plants into a variety of compounds, including phaseic acid (PA), dihydrophaseic acid (DPA), and their derivatives. The accurate measurement of ABA and its metabolites is essential for understanding plant physiology and for agricultural and biotechnological applications. Immunoassays, particularly enzyme-linked immunosorbent assays (ELISAs), are common methods for quantifying ABA, and the specificity of the antibodies used is a critical factor for obtaining reliable results.

ABA Signaling Pathway

The perception of ABA initiates a signaling cascade that regulates downstream physiological responses. A simplified representation of the core ABA signaling pathway is depicted below.

ABAsignaling cluster_stress Stress Conditions cluster_cytosol Cytosol ABA ABA PYR_PYL PYR/PYL/RCAR Receptors ABA->PYR_PYL binds PP2C PP2C (Protein Phosphatase 2C) PYR_PYL->PP2C inhibits SnRK2 SnRK2 (SNF1-related protein kinase 2) PP2C->SnRK2 dephosphorylates (inactivates) Downstream Downstream Targets (Transcription Factors, Ion Channels) SnRK2->Downstream phosphorylates (activates) Response Physiological Response (e.g., Stomatal Closure, Gene Expression) Downstream->Response leads to

Figure 1: Simplified core ABA signaling pathway.

Comparison of Anti-ABA Antibody Cross-Reactivity

The following table summarizes the cross-reactivity of three well-characterized monoclonal antibodies (15-I-C5, DBPA 1, and MAC 62) with various ABA metabolites and analogs. The data is adapted from a study by Walker-Simmons et al. (1991) and is presented as the percentage of cross-reactivity relative to (+)-ABA.

Compound15-I-C5 (%)DBPA 1 (%)MAC 62 (%)
(+)-Abscisic acid (ABA) 100 100 100
(-)-Abscisic acid<0.1<0.1<0.1
(±)-Phaseic acid (PA)<0.1<0.10.2
(±)-Dihydrophaseic acid (DPA)<0.1<0.10.1
(+)-trans-Abscisic acid<0.1<0.1<0.1
(±)-Abscisyl alcohol<0.1<0.10.1
Abscisic acid methyl ester<0.1<0.1<0.1
Xanthoxin<0.1<0.1<0.1

Data presented as percentage cross-reactivity, calculated as (IC50 of ABA / IC50 of metabolite) x 100%. IC50 is the concentration required for 50% inhibition of antibody binding.

Note: Data for 8'-Oxo-6-hydroxydihydrophaseic acid was not available in the reviewed literature for these specific antibodies. Other studies have reported the development of monoclonal antibodies with "minimal" or "negligible" cross-reactivity with phaseic and dihydrophaseic acids, suggesting high specificity for ABA.[2][3] For instance, one study mentioned that a single-chain antibody fragment (scFv) had an affinity for phaseic acid and dihydrophaseic acid that was over 100-fold lower than that for (+)-ABA.

Experimental Protocol: Competitive Enzyme-Linked Immunosorbent Assay (ELISA) for ABA

This section outlines a typical protocol for determining the cross-reactivity of anti-ABA antibodies using a competitive ELISA.

Materials:
  • 96-well microtiter plates

  • Anti-ABA monoclonal antibody

  • ABA standards

  • ABA metabolites to be tested (e.g., PA, DPA, this compound)

  • ABA-horseradish peroxidase (HRP) conjugate

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Phosphate-buffered saline (PBS)

  • Blocking buffer (e.g., PBS with 1% bovine serum albumin)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution

  • Stop solution (e.g., 2N H₂SO₄)

  • Microplate reader

Workflow:

ELISAWorkflow cluster_plate_prep Plate Preparation cluster_competition Competitive Binding cluster_detection Detection Coat 1. Coat plate with anti-ABA antibody Wash1 2. Wash Coat->Wash1 Block 3. Block non-specific binding sites Wash1->Block Wash2 4. Wash Block->Wash2 AddSample 5. Add ABA standard or metabolite sample Wash2->AddSample AddConjugate 6. Add ABA-HRP conjugate AddSample->AddConjugate Incubate1 7. Incubate AddConjugate->Incubate1 Wash3 8. Wash Incubate1->Wash3 AddSubstrate 9. Add TMB substrate Wash3->AddSubstrate Incubate2 10. Incubate AddSubstrate->Incubate2 AddStop 11. Add stop solution Incubate2->AddStop Read 12. Read absorbance at 450 nm AddStop->Read

Figure 2: Workflow for a competitive ELISA to determine antibody cross-reactivity.
Detailed Steps:

  • Coating: Dilute the anti-ABA antibody in coating buffer and add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.

  • Washing: Discard the coating solution and wash the plate three times with wash buffer.

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.

  • Washing: Repeat the wash step.

  • Competition:

    • Prepare serial dilutions of ABA standards and the test metabolites.

    • In separate tubes, pre-incubate 50 µL of each standard or metabolite dilution with 50 µL of a fixed concentration of ABA-HRP conjugate for 1 hour at room temperature.

    • Add 100 µL of the pre-incubated mixture to the corresponding wells of the antibody-coated plate.

    • Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the wash step.

  • Substrate Reaction: Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes at room temperature.

  • Stopping the Reaction: Add 50 µL of stop solution to each well.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance values against the logarithm of the ABA standard concentrations.

    • Determine the IC50 value for ABA and each of the tested metabolites.

    • Calculate the percent cross-reactivity using the formula: % Cross-Reactivity = (IC50 of ABA / IC50 of Metabolite) x 100

Alternative Methods for ABA Quantification

While immunoassays are widely used, alternative methods for the quantification of ABA and its metabolites are available and can be used for validation. These include:

  • High-Performance Liquid Chromatography (HPLC): A robust method for separating and quantifying ABA and its metabolites.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and specific method for the identification and quantification of these compounds.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Often considered the gold standard for its high sensitivity, specificity, and ability to analyze a wide range of metabolites simultaneously.

Conclusion

The selection of an appropriate antibody is paramount for the accurate and reliable quantification of abscisic acid. The data presented in this guide for the monoclonal antibodies 15-I-C5, DBPA 1, and MAC 62 demonstrate their high specificity for (+)-ABA with minimal cross-reactivity to several common metabolites and analogs. Researchers should carefully consider the cross-reactivity profiles of commercially available antibodies and, when necessary, perform their own validation experiments, particularly if the quantification of ABA in the presence of high concentrations of its metabolites is anticipated. For the analysis of complex metabolic profiles, including that of this compound, the use of complementary analytical techniques such as LC-MS is recommended for validation of immunoassay results.

References

Structural Validation of Synthetic 8'-Oxo-6-hydroxydihydrophaseic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous structural validation of novel synthetic compounds is a critical step in ensuring their identity, purity, and potential for further investigation. This guide provides a comparative overview of the essential analytical techniques and experimental protocols for the structural validation of synthetic 8'-Oxo-6-hydroxydihydrophaseic acid, a putative analog of the phytohormone abscisic acid (ABA). The methodologies outlined are based on established practices for the validation of similar ABA analogs.[1][2][3]

Data Presentation: Comparative Analysis of Expected Analytical Data

The structural elucidation of a novel compound like this compound relies on a combination of spectroscopic and spectrometric techniques. The expected quantitative data from these analyses are summarized below.

Table 1: Expected Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Data

ParameterExpected Value/Range for this compoundComparison with a Known ABA Analog (e.g., (+)-tetralone ABA)[4]
Molecular Ion [M-H]⁻ (m/z) Predicted based on chemical formulaTypically observed with high resolution and accuracy
Key Fragment Ions (m/z) Fragments corresponding to the loss of water, carboxyl, and side-chain moietiesCharacteristic fragmentation patterns aid in structural confirmation
Retention Time (min) Dependent on the specific LC methodComparison with standards and related compounds helps in identification
Purity (%) >95% (as determined by peak area)High purity is essential for biological assays

Table 2: Expected Nuclear Magnetic Resonance (NMR) Spectroscopy Data (in a suitable solvent like CDCl₃ or MeOD)

NucleusExpected Chemical Shift (δ, ppm)Key Correlations (from 2D NMR)
¹H NMR Specific shifts for protons on the ring, side chain, and hydroxyl groups.COSY and HMBC correlations will confirm the connectivity of the molecule.
¹³C NMR Distinct signals for carbonyl, olefinic, and aliphatic carbons.HSQC will link protons to their directly attached carbons.

Experimental Protocols

The successful validation of synthetic this compound requires robust experimental protocols for its synthesis, purification, and analysis.

Synthesis and Purification

The synthesis of this compound would likely follow a multi-step organic synthesis route, potentially adapted from established methods for other ABA analogs.[4]

Protocol 1: General Synthesis and Purification Workflow

  • Reaction Setup: The synthesis would likely involve the modification of an ABA precursor or a related starting material. The specific reagents and reaction conditions (temperature, time, solvent) would be crucial for achieving the desired product.

  • Extraction: Following the reaction, the product would be extracted from the reaction mixture using a suitable organic solvent.[5]

  • Purification: Purification is a critical step to remove unreacted starting materials and byproducts. This is typically achieved using techniques such as:

    • Solid-Phase Extraction (SPE): C18-based SPE can be employed for initial cleanup.[6]

    • High-Performance Liquid Chromatography (HPLC): Preparative HPLC is often used for the final purification to achieve high purity.[6]

  • Purity Assessment: The purity of the final compound is assessed using analytical HPLC coupled with a UV or MS detector.

Structural Validation Techniques

A combination of analytical methods is necessary for the unambiguous structural validation of the synthesized compound.

Protocol 2: LC-MS/MS Analysis

  • Sample Preparation: The purified compound is dissolved in a suitable solvent, typically the mobile phase used for LC.

  • Chromatographic Separation: An ultra-fast liquid chromatography system with a suitable column (e.g., C18) is used to separate the compound from any remaining impurities.[7] The mobile phase often consists of a mixture of water and an organic solvent (e.g., methanol (B129727) or acetonitrile) with additives like formic acid to improve ionization.[7]

  • Mass Spectrometry: A triple quadrupole or ion trap mass spectrometer is commonly used for the analysis of phytohormones and their analogs.[5][8] Data is acquired in both positive and negative electrospray ionization (ESI) modes to determine the molecular weight and fragmentation pattern.[5]

Protocol 3: NMR Spectroscopy

  • Sample Preparation: A few milligrams of the highly purified compound are dissolved in a deuterated solvent.

  • Data Acquisition: A suite of NMR experiments is performed, including:

    • ¹H NMR

    • ¹³C NMR

    • Correlation Spectroscopy (COSY)

    • Heteronuclear Single Quantum Coherence (HSQC)

    • Heteronuclear Multiple Bond Correlation (HMBC)

  • Data Analysis: The chemical shifts, coupling constants, and correlations from these spectra are used to piece together the complete chemical structure of the molecule.

Mandatory Visualizations

The following diagrams illustrate the proposed experimental workflow and a potential signaling pathway context for ABA analogs.

Synthesis_and_Purification_Workflow Synthesis and Purification Workflow Start Starting Materials Synthesis Chemical Synthesis Start->Synthesis Extraction Solvent Extraction Synthesis->Extraction SPE Solid-Phase Extraction (SPE) Extraction->SPE HPLC Preparative HPLC SPE->HPLC Purity Purity Assessment (Analytical HPLC) HPLC->Purity Final Pure this compound Purity->Final

Caption: A generalized workflow for the synthesis and purification of this compound.

Analytical_Validation_Workflow Analytical Validation Workflow Sample Purified Synthetic Compound LCMS LC-MS/MS Analysis (Molecular Weight & Fragmentation) Sample->LCMS NMR NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC) Sample->NMR Structure Structural Elucidation LCMS->Structure NMR->Structure Validation Validated Structure Structure->Validation

Caption: Workflow for the analytical structural validation of the synthesized compound.

ABA_Signaling_Pathway Simplified ABA Signaling Pathway ABA_Analog This compound (ABA Analog) Receptor PYR/PYL/RCAR Receptors ABA_Analog->Receptor Binds to PP2C PP2C Phosphatases Receptor->PP2C Inhibits SnRK2 SnRK2 Kinases PP2C->SnRK2 No longer inhibits Response Downstream Responses (e.g., Stomatal Closure, Gene Expression) SnRK2->Response Activates

Caption: A simplified diagram of the ABA signaling pathway where an analog might act.[2]

Comparison with Alternative Compounds

The development of novel ABA analogs like this compound is driven by the need for molecules with improved stability, selectivity, or potency compared to natural (+)-ABA.[1] Many ABA analogs have been synthesized to be resistant to the rapid metabolic inactivation that occurs with natural ABA, often through modification at the 8'-position to prevent hydroxylation.[3][9] For instance, analogs like (+)-8'-acetylene-ABA have shown stronger hormonal activity than (+)-ABA itself in certain assays.[3] The validation and subsequent biological testing of this compound would aim to characterize its activity and persistence in comparison to both natural ABA and other synthetic analogs.[9]

References

Unveiling the Metabolic Fate of a Key Plant Hormone: A Comparative Analysis of 8'-Oxo-6-hydroxydihydrophaseic Acid Precursors Across Plant Species

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive examination of phaseic acid and dihydrophaseic acid levels, key catabolites in the abscisic acid signaling pathway, reveals significant variations among different plant species and in response to environmental stress. This guide provides researchers, scientists, and drug development professionals with a comparative overview of these levels, detailed experimental protocols for their quantification, and a visualization of the underlying biochemical pathway.

The intricate network of plant hormones governs a multitude of physiological processes, from growth and development to responses to environmental cues. Abscisic acid (ABA) is a central player in this network, particularly known for its role in mediating stress responses, seed dormancy, and stomatal regulation. The bioactivity of ABA is tightly controlled through a dynamic interplay of biosynthesis and catabolism. A primary route of ABA inactivation involves its oxidative degradation to phaseic acid (PA) and subsequently to dihydrophaseic acid (DPA). While the user's initial query referenced "8'-Oxo-6-hydroxydihydrophaseic acid," the predominant and well-documented catabolites in scientific literature are PA and DPA. This guide focuses on these critical metabolites to provide a valuable comparative resource.

Comparative Levels of Phaseic Acid and Dihydrophaseic Acid

The endogenous concentrations of phaseic acid (PA) and dihydrophaseic acid (DPA) exhibit considerable diversity across the plant kingdom and are dynamically regulated by developmental stage and environmental conditions. The following table summarizes representative levels of these ABA catabolites in various plant species, offering a quantitative basis for comparison.

Plant SpeciesTissue/OrganConditionPhaseic Acid (PA) Level (ng/g FW or DW)Dihydrophaseic Acid (DPA) Level (ng/g FW or DW)Reference
Arabidopsis thaliana (Wild-Type)ShootsStandard~15 ng/g FW~60 ng/g FW[1]
Arabidopsis thaliana (crl1 mutant)ShootsStandardHigher than WTLower than WT[2]
Pisum sativum (Pea)Embryonic AxisBefore Radicle Protrusion~1.5 pmol/axis~3.5 pmol/axis[2][3]
Pisum sativum (Pea)Embryonic AxisAfter Radicle Protrusion~3.0 pmol/axis~12.5 pmol/axis[2][3]
Bauhinia variegataLeavesDaily Variation (2:00 pm)~180 ng/g DW~250 ng/g DW[4]
Bauhinia variegataLeavesDaily Variation (5:00 pm)~200 ng/g DW~300 ng/g DW[4]

Note: FW denotes fresh weight and DW denotes dry weight. The data presented are approximate values derived from the cited literature and may vary depending on the specific experimental conditions.

Experimental Protocols for Quantification

Accurate and reliable quantification of phaseic acid and dihydrophaseic acid is paramount for understanding their physiological roles. The most widely adopted method for this purpose is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and specificity.[5][6][7][8]

Sample Preparation and Extraction
  • Tissue Homogenization: Plant tissue (e.g., leaves, roots, seeds) is flash-frozen in liquid nitrogen to halt metabolic activity and ground to a fine powder using a mortar and pestle or a tissue homogenizer.[4]

  • Extraction: The powdered tissue is extracted with a solvent mixture, typically containing methanol (B129727), isopropanol, and a small amount of acid (e.g., acetic acid or formic acid) to improve extraction efficiency and preserve the analytes.[4] Deuterated internal standards for PA and DPA are often added at this stage to correct for losses during sample preparation and analysis.

  • Centrifugation: The extract is centrifuged to pellet cellular debris. The supernatant containing the phytohormones is collected.

Purification by Solid-Phase Extraction (SPE)
  • Column Conditioning: A solid-phase extraction cartridge (e.g., C18) is conditioned with methanol followed by water.

  • Sample Loading: The supernatant from the extraction step is loaded onto the conditioned SPE cartridge.

  • Washing: The cartridge is washed with a low-organic-content solvent to remove interfering compounds.

  • Elution: The phytohormones, including PA and DPA, are eluted from the cartridge using a solvent with a higher organic content, such as methanol or acetonitrile.[4]

LC-MS/MS Analysis
  • Chromatographic Separation: The purified extract is injected into a liquid chromatograph. A reversed-phase C18 column is commonly used to separate PA, DPA, and other ABA metabolites. A gradient elution with a mobile phase consisting of water and methanol or acetonitrile, both typically containing a small amount of formic acid, is employed.[4][8]

  • Mass Spectrometric Detection: The eluent from the LC column is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source. The analysis is performed in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity for the target analytes. Specific precursor-to-product ion transitions for PA and DPA are monitored for quantification.[4]

Abscisic Acid Catabolic Pathway

The conversion of abscisic acid to phaseic acid and dihydrophaseic acid is a key regulatory step in controlling ABA homeostasis. This pathway primarily involves two enzymatic reactions.

ABA_Catabolism ABA Abscisic Acid (ABA) HABA 8'-Hydroxy ABA (unstable intermediate) ABA->HABA ABA 8'-hydroxylase (CYP707A) PA Phaseic Acid (PA) HABA->PA Spontaneous isomerization DPA Dihydrophaseic Acid (DPA) PA->DPA Phaseic Acid Reductase (PAR)

Figure 1: The primary catabolic pathway of abscisic acid (ABA) to phaseic acid (PA) and dihydrophaseic acid (DPA).

The first committed step in the catabolism of ABA is the hydroxylation at the 8'-position, catalyzed by a group of cytochrome P450 monooxygenases known as ABA 8'-hydroxylases (encoded by the CYP707A gene family).[9][10] This reaction produces an unstable intermediate, 8'-hydroxy ABA, which spontaneously isomerizes to form phaseic acid.[10][11] Subsequently, phaseic acid is converted to dihydrophaseic acid by the enzyme phaseic acid reductase (PAR).[11]

Experimental Workflow for ABA Metabolite Quantification

The following diagram illustrates a typical workflow for the quantitative analysis of phaseic acid and dihydrophaseic acid in plant tissues.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Extraction Extraction cluster_Purification Purification cluster_Analysis Analysis Harvest Plant Tissue Harvesting Freeze Flash Freezing in Liquid N2 Harvest->Freeze Grind Grinding to Fine Powder Freeze->Grind AddSolvent Addition of Extraction Solvent (+ Internal Standards) Grind->AddSolvent Homogenize Homogenization/Vortexing AddSolvent->Homogenize Centrifuge Centrifugation Homogenize->Centrifuge CollectSupernatant Collect Supernatant Centrifuge->CollectSupernatant SPE Solid-Phase Extraction (SPE) CollectSupernatant->SPE Drydown Evaporation to Dryness SPE->Drydown Reconstitute Reconstitution in Mobile Phase Drydown->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS Data Data Processing and Quantification LCMS->Data

References

Validating the Role of Abscisic Acid Catabolites in Seed Dormancy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for researchers, scientists, and drug development professionals, this guide provides an objective comparison of the roles of abscisic acid (ABA) and its primary catabolites in the regulation of seed dormancy. While the specific role of 8'-Oxo-6-hydroxydihydrophaseic acid is not extensively documented in current literature, this guide focuses on the well-established functions of its parent compounds, phaseic acid (PA) and dihydrophaseic acid (DPA), providing a framework for evaluating potential dormancy-regulating compounds.

The transition from seed dormancy to germination is a critical control point in the plant life cycle, governed by a delicate interplay of hormonal signals. Abscisic acid (ABA) is the principal hormone responsible for inducing and maintaining seed dormancy.[1][2] The catabolism of ABA is a key process that reduces its endogenous levels, thereby permitting germination to proceed.[2] This guide delves into the experimental validation of the roles of major ABA catabolites in this process, offering a comparative analysis of their efficacy and modes of action.

Comparative Analysis of ABA and its Catabolites on Seed Germination

The biological activity of ABA and its catabolites varies significantly, with the progressive breakdown of ABA generally leading to a reduction in its inhibitory effects on germination. While specific data for this compound is scarce, the activities of its precursors, PA and DPA, are well-characterized.

CompoundChemical FormulaRole in Seed DormancyRelative Potency in Germination Inhibition
Abscisic Acid (ABA) C15H20O4Primary hormone inducing and maintaining dormancy.High
Phaseic Acid (PA) C15H20O5Major ABA catabolite with reduced, but still present, inhibitory activity.Moderate to Low
Dihydrophaseic Acid (DPA) C15H22O5Generally considered to be an inactive catabolite with minimal to no inhibitory effect on germination.Very Low / Inactive
This compound C15H20O7Not well-characterized in seed dormancy.Data not available

Signaling Pathways and Experimental Validation

The regulation of seed dormancy by ABA and its catabolites is a complex process involving biosynthesis, catabolism, and signal transduction. The primary pathway for ABA catabolism is initiated by the enzyme ABA 8'-hydroxylase, which is encoded by the CYP707A gene family.[3][4]

ABA Catabolic Pathway

The diagram below illustrates the main oxidative pathway for ABA degradation.

ABACatabolism ABA Abscisic Acid (ABA) unstable_intermediate 8'-hydroxy-ABA (unstable) ABA->unstable_intermediate CYP707A (ABA 8'-hydroxylase) PA Phaseic Acid (PA) unstable_intermediate->PA spontaneous isomerization DPA Dihydrophaseic Acid (DPA) PA->DPA Phaseic Acid Reductase

Caption: The primary ABA catabolic pathway in plants.

Experimental Workflow for Validating Compound Effects on Seed Dormancy

A typical workflow to assess the role of a compound like an ABA catabolite in seed dormancy is outlined below.

ExperimentalWorkflow start Hypothesized Bioactive Compound (e.g., ABA catabolite) germination_assay Germination Assays (wild-type vs. ABA mutants) start->germination_assay hormone_quant Hormone Quantification (LC-MS analysis) start->hormone_quant gene_expression Gene Expression Analysis (qRT-PCR of ABA metabolism genes) start->gene_expression data_analysis Data Analysis and Interpretation germination_assay->data_analysis hormone_quant->data_analysis gene_expression->data_analysis conclusion Conclusion on Compound's Role in Seed Dormancy data_analysis->conclusion

Caption: A standard experimental workflow for functional analysis.

Detailed Experimental Protocols

Accurate validation of the role of ABA catabolites in seed dormancy relies on standardized and reproducible experimental protocols.

1. Seed Germination Assays:

  • Objective: To determine the effect of a test compound on the germination rate of seeds.

  • Methodology:

    • Surface-sterilize seeds (e.g., Arabidopsis thaliana) with 70% ethanol (B145695) followed by a bleach solution.

    • Plate seeds on a sterile medium (e.g., Murashige and Skoog) containing a range of concentrations of the test compound (e.g., ABA, PA, DPA) and appropriate controls.

    • Stratify the seeds by incubating at 4°C in the dark for a set period (e.g., 3 days) to break residual dormancy.

    • Transfer plates to a growth chamber with controlled light and temperature conditions.

    • Score germination, typically defined by radicle emergence, at regular intervals over several days.

2. Hormone Quantification via Liquid Chromatography-Mass Spectrometry (LC-MS):

  • Objective: To measure the endogenous levels of ABA and its catabolites in seeds under different conditions.

  • Methodology:

    • Freeze-dry and grind seed samples.

    • Extract hormones using a suitable solvent mixture (e.g., isopropanol/water/acetic acid).

    • Purify the extract using solid-phase extraction (SPE) columns.

    • Analyze the purified extract using a high-performance liquid chromatograph coupled to a mass spectrometer (LC-MS).

    • Quantify the hormones by comparing with known standards.

3. Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR):

  • Objective: To analyze the expression levels of genes involved in ABA metabolism and signaling in response to a test compound.

  • Methodology:

    • Isolate total RNA from seed samples.

    • Synthesize complementary DNA (cDNA) from the RNA template.

    • Perform qRT-PCR using gene-specific primers for target genes (e.g., CYP707A1, CYP707A2) and a reference gene for normalization.

    • Analyze the relative gene expression levels.

Comparative Roles of Hormones in Seed Dormancy

The regulation of seed dormancy is not solely dependent on ABA but is also influenced by germination-promoting hormones, primarily gibberellins (B7789140) (GA). The balance between ABA and GA is a critical determinant of the seed's fate.

HormoneInterplay ABA Abscisic Acid (ABA) GA Gibberellins (GA) ABA->GA inhibits synthesis ABACatabolites ABA Catabolites (PA, DPA) ABA->ABACatabolites catabolism Dormancy Seed Dormancy ABA->Dormancy promotes GA->ABA inhibits signaling Germination Germination GA->Germination promotes ABACatabolites->Dormancy reduced promotion Dormancy->Germination transition

Caption: Interplay of ABA, GA, and ABA catabolites in dormancy.

Conclusion

The validation of the role of any compound in seed dormancy requires a multi-faceted approach that combines germination assays, hormonal profiling, and gene expression analysis. While the direct role of this compound remains to be elucidated, the established framework for studying ABA and its major catabolites, PA and DPA, provides a robust methodology for future investigations. The progressive inactivation of ABA through its catabolic pathway is a critical step in the transition from dormancy to germination. Further research into the complete spectrum of ABA catabolites may uncover novel regulatory molecules with potential applications in agriculture and biotechnology.

References

Shifting Focus to a Measurable Analyte: A Comparative Guide to the Analytical Methods for 8-oxo-2'-deoxyguanosine

Author: BenchChem Technical Support Team. Date: December 2025

Initial searches for analytical methods targeting 8'-Oxo-6-hydroxydihydrophaseic acid, a catabolite of the plant hormone abscisic acid, did not yield specific established protocols. However, to fulfill the need for a comparative guide on analytical techniques for a relevant biological molecule, this report will focus on the well-documented analysis of 8-oxo-2'-deoxyguanosine (8-oxo-dG). This molecule is a prominent biomarker for oxidative DNA damage and its accurate quantification is crucial in various fields, including drug development and clinical diagnostics.[1][2][3][4]

This guide provides a detailed comparison of two primary analytical techniques for the quantification of 8-oxo-dG: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).

Comparison of Analytical Methods

The two most established and widely used methods for the quantification of 8-oxo-dG are High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3] Both techniques offer high sensitivity and selectivity, which are essential for detecting the low levels of 8-oxo-dG typically found in biological samples.[2]

ParameterLC-MS/MSHPLC-ECD
Principle Separation by chromatography followed by detection based on mass-to-charge ratio of fragmented ions.Separation by chromatography followed by detection based on the electrochemical oxidation of the analyte.[3]
Linearity 0.95 and 95 nmol/L[5]Not explicitly stated in the provided results.
Limit of Detection (LOD) 5 fmol on-column[5]Not explicitly stated in the provided results.
Limit of Quantification (LOQ) 25 fmol on-column; 0.9 pmol/ml from urine[5]10 fmol per injection, corresponding to ~0.4 adducts 8-oxo-dG/10^6 dG[6]
Accuracy 98.7-101.0%[5]Not explicitly stated in the provided results.
Precision <10%[5]Intraday CV = 14%; Interday CV = 20%[6]
Recovery from Urine 88%[5]60-75%[7]
Advantages High specificity and sensitivity, capable of analyzing complex mixtures.[1]High sensitivity and selectivity, well-established method.[2][3]
Disadvantages Requires DNA isolation and digestion for analysis.[1]Potential for interference from other electroactive compounds.[7]

Experimental Protocols

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers high precision and sensitivity for the quantification of 8-oxo-dG.[1]

Sample Preparation:

  • DNA Isolation: Extract DNA from the biological matrix (e.g., tissue, plasma, urine).[1]

  • DNA Digestion: Enzymatically hydrolyze the isolated DNA to its constituent nucleosides.

  • Solid Phase Extraction (SPE): For urine samples, an SPE step is often employed to clean up the sample and concentrate the analyte.[5]

LC-MS/MS Analysis:

  • Chromatographic Separation: Inject the prepared sample onto a reverse-phase C18 HPLC column.[8] A typical mobile phase consists of a gradient of methanol (B129727) and water containing a small percentage of acetic acid.[8]

  • Mass Spectrometric Detection: Introduce the column effluent into a triple quadrupole mass spectrometer.[8] Use negative ion electrospray ionization (ESI) and monitor the specific precursor-to-product ion transition for 8-oxo-dG (m/z 284.1 → 168.0) and its labeled internal standard, [15N5]8-oxo-dG (m/z 289.1 → 173.0), in the selected reaction monitoring (SRM) mode.[6]

High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD)

HPLC-ECD is a highly sensitive and selective method for the detection of 8-oxo-dG.[2]

Sample Preparation:

  • DNA Isolation: Isolate DNA from the biological sample. To minimize artificial oxidation of guanine (B1146940) during this step, it is recommended to use a chaotropic NaI method.[7]

  • Immunoaffinity Purification: Use monoclonal antibody-based immunoaffinity columns to purify 8-oxo-dG and its corresponding base, 8-oxoguanine, from the DNA hydrolysate or biological fluid.[2]

HPLC-ECD Analysis:

  • Chromatographic Separation: Separate the purified analyte on an HPLC system.

  • Electrochemical Detection: Detect 8-oxo-dG based on its oxidation at a specific potential. This method's selectivity helps to distinguish the 8-oxo-dG signal from that of normal deoxynucleosides.[2]

Visualizing the Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis BiologicalSample Biological Sample (e.g., tissue, urine) DNA_Isolation DNA Isolation BiologicalSample->DNA_Isolation Enzymatic_Digestion Enzymatic Digestion (to nucleosides) DNA_Isolation->Enzymatic_Digestion SPE Solid Phase Extraction (for urine) Enzymatic_Digestion->SPE Optional HPLC HPLC Separation SPE->HPLC ECD Electrochemical Detection HPLC->ECD HPLC-ECD MSMS Tandem Mass Spectrometry Detection HPLC->MSMS LC-MS/MS Quantification Quantification of 8-oxo-dG ECD->Quantification MSMS->Quantification

References

bioactivity assay for 8'-Oxo-6-hydroxydihydrophaseic acid versus phaseic acid

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis for Researchers and Drug Development Professionals

In the intricate world of plant biology and pharmacology, understanding the nuanced bioactivities of related molecules is paramount for targeted research and development. This guide provides a comparative analysis of the bioactivity of two abscisic acid (ABA) catabolites: 8'-Oxo-6-hydroxydihydrophaseic acid and phaseic acid (PA). While extensive research has been conducted on ABA and its primary catabolite, PA, data on the bioactivity of further oxidized products like this compound remains scarce. This guide summarizes the available experimental data for PA and its reduced form, dihydrophaseic acid (DPA), as a proxy for understanding the likely bioactivity of this compound.

Data Presentation: A Comparative Overview

CompoundBioassayOrganism/SystemConcentrationResultReference
Phaseic Acid (PA)Stomatal ClosureCommelina communis10 µMActive, but less rapid than ABASharkey et al., 1979
Vicia faba10 µMNo responseSharkey et al., 1979
Dihydrophaseic Acid (DPA)Stomatal ClosureCommelina communis10 µMInactiveSharkey et al., 1979
Vicia faba10 µMInactiveSharkey et al., 1979
This compound---Data not available-

Inference: Based on the observed inactivity of DPA in stomatal closure assays, it is highly probable that its further oxidized derivative, this compound, would also exhibit little to no bioactivity in this and other ABA-related physiological processes. The general trend in ABA catabolism is a progressive loss of biological activity with each metabolic step.

Experimental Protocols

The following is a detailed methodology for a stomatal closure bioassay, a common method for assessing the bioactivity of ABA and its analogs.

Stomatal Aperture Measurement in Epidermal Strips

This protocol is adapted from methods used to study the effects of ABA and its metabolites on stomatal function.

1. Plant Material:

  • Grow plants, such as Vicia faba or Commelina communis, under controlled environmental conditions (e.g., 12-hour photoperiod, 25°C day/20°C night temperature, and 60-70% relative humidity).

  • Use fully expanded leaves from well-watered plants for the experiments.

2. Preparation of Epidermal Strips:

  • Excise a leaf and gently peel the abaxial (lower) epidermis using fine-tipped forceps.

  • Immediately float the epidermal strips, cuticle-side up, on a buffer solution (e.g., 10 mM MES-KCl, pH 6.15) in a petri dish.

3. Incubation and Treatment:

  • Pre-incubate the epidermal strips under light (e.g., 150 µmol m⁻² s⁻¹) for a specified period (e.g., 2-3 hours) to induce stomatal opening.

  • Prepare stock solutions of the test compounds (phaseic acid, this compound) in a suitable solvent (e.g., ethanol (B145695) or DMSO) and dilute to the final desired concentrations in the incubation buffer. Ensure the final solvent concentration is low (e.g., <0.1%) and consistent across all treatments, including the control.

  • Transfer the epidermal strips to fresh buffer containing the respective test compounds or a vehicle control.

  • Incubate for a defined period (e.g., 2 hours) under the same light and temperature conditions.

4. Measurement of Stomatal Aperture:

  • Mount an epidermal strip on a microscope slide with a drop of the incubation medium and cover with a coverslip.

  • Immediately observe the stomata under a light microscope equipped with a calibrated eyepiece micrometer or a digital camera with image analysis software.

  • Measure the width of the stomatal pore for a representative number of stomata (e.g., 20-30) per strip.

  • Repeat the measurements for at least three independent epidermal strips for each treatment.

5. Data Analysis:

  • Calculate the average stomatal aperture for each treatment.

  • Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine significant differences between the treatments and the control.

Signaling Pathways

The primary signaling pathway for ABA is well-characterized and involves a family of receptors known as PYR/PYL/RCARs. Upon ABA binding, these receptors inhibit Type 2C protein phosphatases (PP2Cs), which in turn relieves the suppression of SNF1-related protein kinases (SnRK2s). Activated SnRK2s then phosphorylate downstream targets, including transcription factors, to elicit physiological responses.

Phaseic acid has been shown to selectively activate a subset of ABA receptors, suggesting it may have some, albeit weaker, signaling capabilities through the canonical ABA pathway.[1] In contrast, DPA is generally considered to be biologically inactive.[1][2] Consequently, it is unlikely that this compound would have any significant interaction with ABA receptors or a distinct signaling pathway of its own.

ABA_Signaling_Pathway cluster_stress Abiotic Stress cluster_cell Plant Cell Stress Drought, Salinity, etc. ABA Abscisic Acid (ABA) Stress->ABA synthesis Receptor PYR/PYL/RCAR Receptors ABA->Receptor binds PA Phaseic Acid (PA) PA->Receptor weakly binds DPA Dihydrophaseic Acid (DPA) / this compound DPA->Receptor no significant binding PP2C PP2C Phosphatases Receptor->PP2C inhibits SnRK2 SnRK2 Kinases PP2C->SnRK2 inhibits Downstream Downstream Targets (Transcription Factors, Ion Channels) SnRK2->Downstream activates Response Physiological Responses (Stomatal Closure, Gene Expression) Downstream->Response

Caption: Simplified ABA signaling pathway and the putative roles of its catabolites.

Experimental_Workflow Plant Plant Growth (e.g., Vicia faba) Epidermis Epidermal Strip Isolation Plant->Epidermis PreIncubation Pre-incubation (Light-induced opening) Epidermis->PreIncubation Treatment Treatment Application (Control, PA, 8'-Oxo-6-HDPA) PreIncubation->Treatment Incubation Incubation Treatment->Incubation Microscopy Microscopy & Image Capture Incubation->Microscopy Measurement Stomatal Aperture Measurement Microscopy->Measurement Analysis Data Analysis & Comparison Measurement->Analysis

Caption: Experimental workflow for the stomatal closure bioassay.

References

Confirming the Identity of Target Molecules in Complex Mixtures: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous identification of specific molecules within complex biological mixtures is a critical challenge. This guide provides a comparative overview of two powerful analytical techniques—High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)—for the confirmation of target analytes, using 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG) and 8-oxo-7,8-dihydroguanine (8-oxoG) as exemplary compounds. While the primary focus of this guide is on these specific DNA oxidation biomarkers, the principles and methodologies discussed are broadly applicable to the identification of other small molecules, such as 8'-Oxo-6-hydroxydihydrophaseic acid, in similarly complex matrices.

The accurate detection and quantification of low-abundance molecules in biological samples like urine, plasma, and cell lysates are often hampered by the presence of numerous interfering substances.[1][2][3] This necessitates the use of highly sensitive and selective analytical methods. HPLC-ECD and LC-MS/MS are two of the most widely employed techniques for this purpose, each offering distinct advantages and disadvantages.[4][5]

Comparative Analysis of Analytical Techniques

The choice between HPLC-ECD and LC-MS/MS often depends on the specific requirements of the study, including the nature of the analyte, the complexity of the matrix, the required sensitivity and specificity, and available resources.

FeatureHigh-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD)Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation by HPLC followed by detection of electrochemically active compounds.Separation by HPLC followed by mass-based detection of precursor and product ions.
Selectivity Good, but can be susceptible to interference from co-eluting electroactive species, such as uric acid.[1][5]Excellent, based on specific mass-to-charge ratios of precursor and fragment ions.[3][6]
Sensitivity High, capable of detecting analytes in the femtomolar range.[5]Very high, also capable of femtomolar to attomolar detection limits.[3][7]
Quantitative Accuracy Good, but can be affected by matrix effects and detector drift.Excellent, especially with the use of stable isotope-labeled internal standards.[3][6]
Cost Lower initial instrument cost compared to LC-MS/MS.Higher initial instrument cost.
Throughput Can be lower due to the need for careful sample cleanup and potential for electrode fouling.[1]Can be higher, especially with modern ultra-high-performance liquid chromatography (UHPLC) systems.[6][8]
Confirmation of Identity Based on retention time and electrochemical properties.Based on retention time and highly specific mass fragmentation patterns.[3][9]

Experimental Protocols

Detailed and robust experimental protocols are essential for achieving reliable and reproducible results. Below are representative protocols for the analysis of 8-oxodG in biological samples using both HPLC-ECD and LC-MS/MS.

Sample Preparation for both HPLC-ECD and LC-MS/MS

A critical step for both techniques is the effective extraction and purification of the target analyte from the complex biological matrix. Solid-phase extraction (SPE) is a commonly used method for this purpose.[1][2][10]

Workflow for Solid-Phase Extraction (SPE)

start Biological Sample (e.g., Urine) spe_column Condition and Equilibrate SPE Column start->spe_column load_sample Load Sample onto SPE Column spe_column->load_sample wash_column Wash Column to Remove Interferences load_sample->wash_column elute_analyte Elute Target Analyte wash_column->elute_analyte evaporate Evaporate Eluate to Dryness elute_analyte->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute end Analysis by HPLC-ECD or LC-MS/MS reconstitute->end sample_injection Inject Prepared Sample hplc_separation HPLC Separation (C18 Column) sample_injection->hplc_separation ec_detection Electrochemical Detection (Amperometric/Coulometric) hplc_separation->ec_detection data_analysis Data Analysis (Peak Integration and Quantification) ec_detection->data_analysis result Concentration of Analyte data_analysis->result sample_injection Inject Sample with Internal Standard lc_separation LC Separation (C18 Column) sample_injection->lc_separation ionization Electrospray Ionization (ESI) lc_separation->ionization mass_analysis1 Quadrupole 1 (Precursor Ion Selection) ionization->mass_analysis1 fragmentation Quadrupole 2 (Collision-Induced Dissociation) mass_analysis1->fragmentation mass_analysis2 Quadrupole 3 (Product Ion Selection) fragmentation->mass_analysis2 detection Detector mass_analysis2->detection data_analysis Data Analysis (MRM Peak Integration and Quantification) detection->data_analysis result Confirmed Identity and Concentration of Analyte data_analysis->result

References

Safety Operating Guide

Standard Operating Procedure: Disposal of 8'-Oxo-6-hydroxydihydrophaseic acid

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed protocol for the safe and compliant disposal of 8'-Oxo-6-hydroxydihydrophaseic acid. As no specific Safety Data Sheet (SDS) with comprehensive hazard and disposal information is readily available for this compound, it must be handled with caution, treating it as a potentially hazardous chemical. The following procedures are based on established best practices for the disposal of laboratory-grade organic acids.

Disclaimer: These guidelines are intended for informational purposes. All laboratory personnel are required to consult their institution's specific Environmental Health & Safety (EHS) department protocols and adhere to all local, state, and federal regulations before handling or disposing of any chemical waste.

Hazard Identification and Risk Assessment

Due to the lack of specific toxicological data for this compound, a conservative approach to handling is mandatory. The compound should be treated as an irritant at minimum. General hazards associated with similar organic compounds are summarized below.

Hazard CategoryPotential HazardPrecautionary Measures
Acute Toxicity Data not available. Assume moderate toxicity via ingestion, inhalation, or skin contact.Avoid generating dust or aerosols. Use appropriate personal protective equipment (PPE). Handle in a well-ventilated area or chemical fume hood.
Skin/Eye Irritation Assumed to be an irritant to skin and eyes, similar to other organic acids.Wear standard nitrile gloves, a lab coat, and chemical safety goggles.
Environmental Hazard Data not available. Do not discharge into the environment. Chemical waste must not enter drains or waterways.[1][2]Collect all waste streams (solid and liquid) for disposal via your institution's hazardous waste program.
Reactivity Incompatible with strong bases and strong oxidizing agents.[3]Segregate waste from incompatible chemicals.[3] Never mix different waste streams in the same container unless explicitly permitted by EHS guidelines.[4]

Chemical Waste Disposal Workflow

The decision-making process for disposing of this compound follows a standard laboratory chemical waste protocol. The primary steps involve identification, segregation, containment, and transfer, as illustrated in the workflow diagram below.

G start Start: Generation of Waste (Solid or Aqueous Solution) consult Consult Institution's EHS Guidelines & Chemical Waste Protocol start->consult ppe Wear Appropriate PPE (Goggles, Lab Coat, Gloves) consult->ppe segregate Segregate as 'Organic Acid Waste' Do NOT mix with other waste classes. ppe->segregate container Select Compatible Waste Container (e.g., Glass Bottle, clearly labeled) segregate->container transfer Carefully Transfer Waste into Container (Fill to max 75-80% capacity) container->transfer label Affix Hazardous Waste Label (List all constituents & percentages) transfer->label store Store Sealed Container in a Designated Satellite Accumulation Area (SAA) label->store request Request Waste Pickup from EHS store->request

Disposal Workflow for this compound.

Detailed Disposal Protocol

This protocol provides step-by-step instructions for the proper containment and disposal of waste generated from experiments involving this compound.

Materials Required:

  • Chemical safety goggles

  • Lab coat

  • Chemically resistant gloves (e.g., nitrile)

  • Designated hazardous waste container (glass, with a screw-top cap)

  • Hazardous waste label (provided by your institution's EHS department)

  • Secondary containment bin (recommended)

Procedure:

  • Characterize and Segregate Waste:

    • Identify the waste stream. This procedure applies to solid this compound, solutions containing it, and contaminated labware (e.g., pipette tips, weighing paper).

    • All waste containing this compound must be classified as "Organic Acid Waste".[1]

    • Crucially, do not mix this waste with bases, oxidizers, or other incompatible chemical classes. [3]

  • Prepare Waste Container:

    • Obtain a clean, undamaged waste container that is compatible with all components of the waste stream. Glass containers are generally preferred for organic acids.[1]

    • Ensure the container has a secure, leak-proof screw-top cap.

    • Place the container in a designated Satellite Accumulation Area (SAA), preferably within a secondary containment bin to mitigate potential spills.

  • Label the Container:

    • Before adding any waste, affix a hazardous waste label to the container.[4]

    • Clearly write "Hazardous Waste" and list all chemical constituents by their full names, including solvents (e.g., "this compound," "Methanol," "Water").

    • Provide an accurate estimate of the percentage of each component.

  • Transfer Waste:

    • Always wear appropriate PPE (goggles, lab coat, gloves) when handling and transferring waste.

    • Carefully transfer the waste into the labeled container.

    • Do not fill the container beyond 75-80% of its total capacity to allow for vapor expansion and prevent spills.[1]

    • For solid waste (e.g., contaminated filter paper), place it directly into a designated solid waste container.

  • Secure and Store:

    • Securely fasten the cap on the waste container immediately after adding waste. Hazardous waste containers must remain closed at all times except when waste is being added.[5]

    • Wipe the exterior of the container clean of any contamination.

    • Store the container in its designated SAA, ensuring it is segregated from incompatible materials.

  • Final Disposal:

    • Once the waste container is full (up to the 75-80% mark) or has been in storage for a period defined by your institution (e.g., 3 months), arrange for its disposal.[1]

    • Follow your institution's specific procedure to request a waste pickup from the EHS department. Do not attempt to dispose of the chemical waste through normal trash or sewer systems.[5]

  • Spill Management:

    • In the event of a spill, evacuate the immediate area if necessary.

    • Wearing appropriate PPE, contain and absorb the spill using a chemical spill kit with absorbents suitable for organic acids.

    • All materials used for spill cleanup (absorbent pads, contaminated gloves, etc.) must be collected and disposed of as hazardous waste following the steps outlined above.[4][5]

References

Essential Safety and Operational Guide for 8'-Oxo-6-hydroxydihydrophaseic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 8'-Oxo-6-hydroxydihydrophaseic acid was not located. The following guidance is based on general best practices for handling structurally similar, non-hazardous, biologically active organic compounds and should be supplemented by a thorough risk assessment by the user in consultation with their institution's Environmental Health and Safety (EHS) department.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.

Personal Protective Equipment (PPE)

Given that the compound is likely a solid (powder) at room temperature and is an organic acid, the primary handling risks involve inhalation of airborne particles and direct contact with skin and eyes. The recommended PPE is summarized below.

ActivityEngineering ControlsEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Receipt and Storage General Laboratory VentilationSafety GlassesSingle Pair of Nitrile GlovesLaboratory CoatNot generally required
Weighing of Powder Chemical Fume Hood or Ventilated Balance EnclosureSafety GogglesNitrile GlovesLaboratory CoatRecommended if not in a fume hood
Solution Preparation Chemical Fume HoodSafety GogglesNitrile GlovesLaboratory CoatNot generally required if handled in a fume hood
Experimental Use Biological Safety Cabinet or Chemical Fume HoodSafety GlassesSingle Pair of Nitrile GlovesLaboratory CoatNot generally required

Operational Plan: Step-by-Step Handling Procedures

1. Receipt and Inspection:

  • Upon receipt, inspect the package for any signs of damage or leakage.

  • Don a lab coat and a single pair of nitrile gloves during inspection.

  • Verify that the primary container is sealed and intact. If compromised, consult your institution's EHS protocol.

2. Storage:

  • Store the compound in a cool, dry, and well-ventilated area.

  • Keep the container tightly closed to prevent moisture absorption.

  • Store away from strong oxidizing agents, bases, and incompatible materials.

3. Weighing and Aliquoting (Powder):

  • All handling of the powdered form must be conducted in a designated area within a certified chemical fume hood or a ventilated balance enclosure to prevent inhalation of airborne particles.

  • Don the appropriate PPE as outlined in the table above (gloves, lab coat, safety goggles).

  • Use dedicated spatulas and weigh boats. Handle the powder gently to minimize aerosolization.

  • Clean the balance and surrounding surfaces thoroughly after use.

4. Solution Preparation:

  • Prepare solutions in a chemical fume hood to control potential vapors.

  • When dissolving, add the solid to the solvent to avoid splashing.

  • If diluting an acid solution, always add acid to water, never the other way around.[1]

Disposal Plan

Chemical waste must be disposed of in accordance with institutional, local, and national regulations.[2]

  • Solid Waste:

    • Collect unused solid this compound and any contaminated disposable items (e.g., weigh boats, contaminated gloves, wipes) in a designated, clearly labeled hazardous waste container.[2]

    • Do not dispose of solid chemical waste in the regular trash.[3]

  • Liquid Waste:

    • Collect solutions containing this compound in a designated, sealed, and clearly labeled hazardous waste container.

    • Do not dispose of organic substances down laboratory drains.[4]

    • Segregate chemical waste by compatibility.[2]

  • Empty Containers:

    • Rinse empty containers thoroughly with a suitable solvent in a fume hood. Collect the rinsate as hazardous liquid waste.

    • Once decontaminated, deface the label and dispose of the container according to institutional guidelines, which may permit disposal in regular trash or recycling.[3]

Experimental Workflow and Signaling Pathway

This compound is a metabolite in the catabolism of abscisic acid (ABA), a crucial plant hormone involved in stress responses and developmental processes. The primary pathway for ABA metabolism is through hydroxylation.[5][6][7]

Abscisic_Acid_Metabolism cluster_catabolism ABA Catabolic Pathway ABA Abscisic Acid (ABA) Hydroxy_ABA 8'-Hydroxy ABA ABA->Hydroxy_ABA Hydroxylation (CYP707A) PA Phaseic Acid (PA) Hydroxy_ABA->PA Isomerization DPA Dihydrophaseic Acid (DPA) PA->DPA Reduction inv1 DPA->inv1 Target_Compound This compound inv1->Target_Compound Further Metabolism inv2

Caption: Simplified catabolic pathway of Abscisic Acid (ABA).

Lab_Workflow start Receive & Inspect Compound store Store in Cool, Dry Place start->store weigh Weigh Powder in Fume Hood (Full PPE) store->weigh prepare Prepare Solution in Fume Hood weigh->prepare experiment Conduct Experiment prepare->experiment waste Collect Waste (Solid & Liquid) experiment->waste decontaminate Decontaminate Glassware & Surfaces experiment->decontaminate Post-Experiment dispose Dispose via EHS waste->dispose decontaminate->store Return Unused Stock

Caption: General laboratory workflow for handling chemical compounds.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.